(R)-1-Cbz-3-cyanopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662646 | |
| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329012-80-8 | |
| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine: Properties, Synthesis, and Applications in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a privileged scaffold.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutic agents.[1] When functionalized with specific stereochemistry, such as in the (R)-enantiomer of 1-Cbz-3-cyanopyrrolidine, the molecule transitions from a simple heterocyclic compound to a high-value chiral building block. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound, a versatile intermediate poised for elaboration into complex molecular architectures.
The molecule's structure is deceptively simple: a five-membered pyrrolidine ring with a nitrile group at the C3 position and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. The Cbz group provides stability across a range of reaction conditions while being readily removable, and the nitrile is a uniquely versatile functional handle. It is the precise (R)-stereochemistry at the C3 position, however, that is paramount, as biological activity is often intrinsically linked to the specific three-dimensional arrangement of a molecule.[2] This guide will delve into the practical aspects of utilizing this building block, grounded in the principles of synthetic organic chemistry and medicinal chemistry.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical properties is fundamental to its application in synthesis. While extensive experimental data for this compound is not broadly published, the table below consolidates known identifiers and computational data. For context, properties of the closely related precursor, (R)-(-)-1-Cbz-3-aminopyrrolidine, are often referenced in commercial sources.
Table 1: Physicochemical Properties of 1-Cbz-3-cyanopyrrolidine
| Property | Value | Source |
| IUPAC Name | Benzyl (R)-3-cyanopyrrolidine-1-carboxylate | - |
| Synonyms | (R)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine | - |
| CAS Number | 188846-99-3 (Racemic Mixture) | [3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 230.26 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Melting Point | Not publicly reported | |
| Boiling Point | Not publicly reported | |
| Optical Rotation | Not publicly reported | |
| Topological Polar Surface Area | 53.3 Ų | [4] |
| Rotatable Bond Count | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
Spectroscopic Characterization: Experimental spectroscopic data such as ¹H and ¹³C NMR for this compound are not readily available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be anticipated:
-
¹H NMR: Aromatic protons from the Cbz group (typically δ 7.3-7.4 ppm), a singlet for the benzylic CH₂ (approx. δ 5.1-5.2 ppm), and a series of multiplets for the pyrrolidine ring protons (δ 2.0-4.0 ppm). The proton at the chiral C3 center would likely appear as a multiplet.
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the Cbz group (approx. δ 154-155 ppm), the benzylic carbon (approx. δ 67-68 ppm), the nitrile carbon (approx. δ 118-122 ppm), and distinct signals for the pyrrolidine ring carbons.
-
FT-IR: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, and a strong carbonyl (C=O) stretch from the Cbz carbamate around 1690-1710 cm⁻¹.
Section 2: Synthesis and Purification: A Validated Protocol
The most logical and field-proven approach for synthesizing this compound is a two-step sequence starting from the commercially available chiral precursor, (R)-(-)-1-Cbz-3-pyrrolidinol.[5][6] This method relies on fundamental, high-yielding transformations common in organic synthesis.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Benzyl (R)-3-((4-methylphenyl)sulfonyloxy)pyrrolidine-1-carboxylate
-
Rationale: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it reacts selectively with the alcohol to form a stable tosylate ester, which is an exceptional leaving group. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is required to neutralize the HCl byproduct generated during the reaction, preventing side reactions.
-
Procedure:
-
To a solution of (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Cool the mixture to 0°C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., using 50% EtOAc/Hexanes) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used directly in the next step after ensuring sufficient purity.
-
Step 2: Synthesis of Benzyl (R)-3-cyanopyrrolidine-1-carboxylate
-
Rationale: This is a classic SN2 reaction. The cyanide anion (from NaCN or KCN) acts as a nucleophile, displacing the tosylate leaving group. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this transformation as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive. The reaction requires heating to overcome the activation energy barrier. As this is an SN2 reaction, inversion of stereochemistry occurs at the C3 center; however, since the starting material and product nomenclature priority does not change relative to the other substituents, the (R) designation is retained.
-
Procedure:
-
Dissolve the crude tosylate from Step 1 in DMSO (approx. 0.3 M) in a round-bottom flask.
-
Add sodium cyanide (NaCN, 2.0 eq.). Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC for the disappearance of the tosylate.
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the product.
-
Extract the product with a suitable organic solvent like ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash extensively with water and then brine to remove residual DMSO and salts.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the versatile reactivity of the nitrile functional group. This group can be transformed into other key functionalities, making it a strategic branching point for generating a library of derivatives.
Caption: Key synthetic transformations of the nitrile group.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine, (R)-1-Cbz-3-(aminomethyl)pyrrolidine. This introduces a basic nitrogen center, which is a common feature in many pharmaceuticals.
-
Protocol Insight: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) are effective methods. The choice of reagent depends on the presence of other reducible functional groups in the molecule. The resulting aminomethyl group is a crucial linker for attaching other fragments via amidation or reductive amination.
-
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic aqueous conditions with heating, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding (R)-1-Cbz-pyrrolidine-3-carboxylic acid.
-
Protocol Insight: This transformation converts a neutral functional group into an acidic one, which can be used to form amide bonds (using coupling reagents like HATU or EDC) or esters. This opens up a vast array of possibilities for derivatization.
-
-
Conversion to a Tetrazole: The nitrile can undergo a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide with an ammonium chloride promoter) to form a tetrazole ring.
-
Protocol Insight: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It often provides similar biological activity but with improved metabolic stability and pharmacokinetic properties. This makes the conversion to (R)-1-Cbz-3-(1H-tetrazol-5-yl)pyrrolidine a highly valuable strategic move in drug design.
-
Section 4: Applications in Drug Discovery
The true value of this compound is realized when it is used as a foundational element in the synthesis of novel therapeutic agents. The pyrrolidine core is a feature of numerous FDA-approved drugs.
-
As a Chiral Building Block: The defined (R)-stereochemistry is essential for achieving selective interactions with chiral biological targets like enzymes and receptors.[2][7] Starting a synthesis with an enantiomerically pure building block like this one is far more efficient than resolving enantiomers at a later stage.
-
Vector for Diversity-Oriented Synthesis: As detailed in Section 3, the nitrile group serves as a launchpad for introducing diverse functionalities. A medicinal chemist can synthesize the amine, acid, or tetrazole derivative and then use these new functional groups to append different chemical fragments, rapidly generating a library of related compounds for structure-activity relationship (SAR) studies.
-
Scaffold Hopping and Conformational Constraint: In drug design, replacing a more flexible or planar chemical group with a rigid, three-dimensional scaffold like the pyrrolidine ring can lead to significant improvements in binding affinity and selectivity. This compound provides an ideal starting point for such investigations.
Section 5: Safety and Handling
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the following guidelines are based on the compound's constituent functional groups.
-
Toxicity: Organic nitriles should be considered potentially toxic. Avoid inhalation of dust, ingestion, and contact with skin and eyes. All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber), is mandatory.
-
Fire Hazards: The compound is likely combustible. In case of fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] Thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the chemical. These chemicals are intended for professional research use only.[9]
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 100858-33-1 | (R)-(-)-1-Cbz-3-pyrrolidinol - Synblock [synblock.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine: A Cornerstone Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (R)-1-Cbz-3-cyanopyrrolidine (CAS Number: 329012-80-8), a pivotal chiral building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous and highly valued scaffold in pharmaceutical science.[1][2] Its prevalence is attributed to several key features: the non-planar, sp³-hybridized structure provides three-dimensional complexity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] This "escape from flatland" is a crucial strategy in modern drug design, often leading to improved solubility, metabolic stability, and target selectivity.[1]
This compound emerges as a particularly strategic intermediate. Its chirality is essential for enantiomerically pure drugs, as different stereoisomers can have vastly different biological activities and safety profiles.[3] The Cbz (carboxybenzyl) protecting group offers robust stability during synthetic manipulations and can be removed under well-established conditions, while the cyano group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, or other functional groups necessary for pharmacological activity.
Physicochemical and Structural Properties
This compound is a chiral compound characterized by its pyrrolidine ring.[4] The precise control of its stereochemistry is fundamental to its utility in synthesizing targeted therapeutic agents.
| Property | Value | Reference(s) |
| CAS Number | 329012-80-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [7][8] |
| Molecular Weight | 230.26 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [5][8] |
| Synonyms | (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate | [4][7] |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern organic chemistry.[9] General strategies often involve asymmetric [3+2] cycloaddition reactions, cyclization of acyclic precursors, or derivatization of naturally occurring chiral molecules like proline.[9][10][11]
While a specific, publicly documented, step-by-step industrial synthesis for this compound is proprietary, a plausible and scientifically sound chemo-enzymatic approach can be outlined. Such methods are favored for their high stereoselectivity and green chemistry principles.[12] A likely pathway starts from N-protected aspartic acid derivatives, leveraging enzymatic resolution to establish the key chiral center.[12]
Exemplary Chemo-Enzymatic Synthesis Protocol
This protocol represents a logical, multi-step pathway to the target molecule, illustrating the type of transformations required.
Step 1: Enantioselective Enzymatic Hydrolysis The process begins with the enzymatic hydrolysis of a racemic N-protected D-asparagine ester. Specific proteases can selectively hydrolyze one enantiomer, leaving the desired D-ester in high optical purity (>95% ee).[12] This step is critical as it defines the final (R) stereochemistry of the pyrrolidine ring.
Step 2: Cyclization to Form Succinimide Intermediate The resulting optically pure D-asparagine derivative undergoes intramolecular cyclization to form an N-Cbz-α-aminosuccinimide intermediate.[12] This is typically achieved through chemical activation of the carboxylic acid followed by ring closure.
Step 3: Selective Reduction of the Succinimide The succinimide is then selectively reduced. This reduction must be carefully controlled to yield the 3-hydroxypyrrolidine without affecting the Cbz protecting group. Reagents like sodium borohydride in specific solvent systems can achieve this transformation.
Step 4: Conversion of Hydroxyl to Cyano Group The 3-hydroxyl group is converted into the target 3-cyano group. This is a two-step process:
-
Activation: The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
Nucleophilic Substitution: The leaving group is then displaced by a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO. This Sₙ2 reaction proceeds with inversion of configuration, which must be accounted for in the initial chiral design. Alternatively, a Mitsunobu reaction with a cyanide source could be employed directly on the alcohol.
Step 5: Final Purification The final product, this compound, is purified using standard techniques such as column chromatography to achieve the high purity required for pharmaceutical applications.
Application in Drug Development: The Case of DPP-4 Inhibitors
This compound is a key building block for a class of oral anti-hyperglycemic agents known as DPP-4 inhibitors, or "gliptins".[10][13] These drugs are a cornerstone of therapy for type 2 diabetes mellitus.
Mechanism of Action of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis.[14] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these hormones, DPP-4 curtails their insulinotropic effect.[14]
DPP-4 inhibitors work by blocking the active site of the DPP-4 enzyme. This prevents the degradation of GLP-1 and GIP, leading to higher circulating levels of active incretins.[14][15] The elevated incretin levels enhance glucose-dependent insulin secretion, suppress excessive glucagon release, and ultimately improve glycemic control in patients with type 2 diabetes.[15]
Role of the Pyrrolidine Scaffold in DPP-4 Binding
The efficacy of many DPP-4 inhibitors relies on their ability to mimic the structure of the enzyme's natural substrates, which are peptides with a proline or alanine residue at the penultimate (P1) position.[16][17] The pyrrolidine ring of building blocks like this compound is an excellent proline mimetic.[16]
The active site of DPP-4 contains several subsites (S1, S2, S1', S2').[16] The S1 pocket is predominantly hydrophobic and has a specific shape that favorably accommodates the five-membered pyrrolidine ring.[17] The nitrogen atom of the pyrrolidine can form crucial interactions, such as hydrogen bonds or salt bridges with acidic residues (e.g., Glutamate 205/206) in the active site, anchoring the inhibitor in place.[17] The substituent at the 3-position of the pyrrolidine ring is directed towards the S2 pocket, and its chemical nature is critical for enhancing potency and selectivity.[16]
Synthetic Utility: Transformation into Active Moiety
In the synthesis of a final drug molecule, the cyano group of this compound is typically converted into an amino group. This is most commonly achieved via catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel), which reduces the nitrile to a primary amine. This transformation provides a key attachment point for other parts of the drug molecule, which are designed to interact with other subsites of the DPP-4 enzyme. The Cbz group is often removed in the final steps of the synthesis, typically also by catalytic hydrogenation, to reveal the secondary amine of the pyrrolidine ring.
Analytical Characterization
Ensuring the chemical purity and stereochemical integrity of this compound is paramount. A combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for precise quantification. Reverse-phase HPLC is used to assess chemical purity.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring all expected protons and carbons are present in the correct chemical environment.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[20]
Sample Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralpak IC-3 (or equivalent chiral column)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl alcohol (e.g., 95:5 v/v) with a small amount of an additive like trifluoroacetic acid (0.2%) to improve peak shape.[19]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[18]
-
Column Temperature: 25 °C
-
Justification: This method utilizes a normal-phase system, which often provides excellent separation for chiral compounds on polysaccharide-based columns. The specific mobile phase composition is chosen to optimize the resolution between the (R) and (S) enantiomers, ensuring accurate determination of optical purity.
Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related nitrile and pyrrolidine compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[22] Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[23] In case of eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move to fresh air.[21] If swallowed, rinse mouth and seek immediate medical attention.[22]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational, stereocontrolled design in modern drug discovery. Its chiral pyrrolidine core serves as a highly effective proline mimetic, enabling the development of potent and selective DPP-4 inhibitors. The strategic placement of the Cbz protecting group and the versatile cyano handle provides chemists with the tools needed to construct complex, biologically active molecules. Understanding the synthesis, properties, and applications of this building block is essential for any scientist working at the forefront of medicinal chemistry and pharmaceutical development.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 329012-80-8: (R)-1-N-Cbz-3-cyanopyrrolidin [cymitquimica.com]
- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. 329012-80-8|this compound|BLD Pharm [bldpharm.com]
- 7. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 8. cacheby.com [cacheby.com]
- 9. mdpi.com [mdpi.com]
- 10. enamine.net [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of Dipeptidyl Peptidase IV - Recent Advances and Struc...: Ingenta Connect [ingentaconnect.com]
- 18. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (R)-1-Cbz-3-cyanopyrrolidine
Introduction: The Significance of (R)-1-Cbz-3-cyanopyrrolidine
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the readily removable Cbz protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex and biologically active molecules. The cyano moiety can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to diverse chemical space. The specific (R)-stereochemistry at the C3 position is often crucial for the desired pharmacological activity of the final drug candidate. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this important compound, detailing the underlying chemical principles and offering field-proven experimental protocols.
Strategic Overview of the Synthesis
The enantioselective synthesis of this compound is most effectively achieved through a three-stage process that establishes the core pyrrolidine structure, introduces the desired stereochemistry, and finally installs the cyano group with inversion of configuration. This strategy ensures high enantiomeric purity in the final product.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor - 1-Cbz-3-pyrrolidinone
The synthesis commences with the protection of the nitrogen atom of pyrrolidine-3-carboxylic acid, followed by conversion to the corresponding ketone.
N-Protection of Pyrrolidine-3-carboxylic Acid
The initial step involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with a carboxybenzyl (Cbz) group. This is a standard procedure in peptide synthesis and serves to prevent unwanted side reactions of the nitrogen atom in subsequent steps.
Experimental Protocol:
-
To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at room temperature.[1]
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent like ethyl acetate.[1]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-N-Cbz-pyrrolidine-3-carboxylic acid.[1]
Conversion to 1-Cbz-3-pyrrolidinone
The carboxylic acid is then converted to the ketone, 1-Cbz-3-pyrrolidinone. This can be achieved through various methods, including activation of the carboxylic acid followed by reaction with an appropriate organometallic reagent or through other established ketone synthesis protocols. For the purpose of this guide, we will assume the availability of the starting ketone, 1-Cbz-3-pyrrolidinone, which is also commercially available.[2]
Part 2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Reaction
The cornerstone of this synthetic strategy is the establishment of the chiral center at the C3 position. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5]
The Mechanism and Stereoselectivity of the CBS Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol.[3][6] The reaction proceeds through a highly organized six-membered transition state. The borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the nitrogen atom of the CBS catalyst, which in turn coordinates to the ketone.[4][5] This coordination occurs preferentially from the sterically less hindered face of the ketone, leading to a highly enantioselective hydride transfer.[5] The use of an (S)-CBS catalyst will stereoselectively produce the (S)-alcohol.
Caption: Simplified workflow of the CBS reduction step.
Experimental Protocol for the CBS Reduction of 1-Cbz-3-pyrrolidinone
This protocol is adapted from established procedures for the CBS reduction of N-protected 3-pyrrolidinones.[7]
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-Cbz-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS, 0.6 eq) dropwise, maintaining the temperature at -78 °C.[7]
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-1-Cbz-3-hydroxypyrrolidine.
| Parameter | Condition |
| Substrate | 1-Cbz-3-pyrrolidinone |
| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex (BMS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Expected Product | (S)-1-Cbz-3-hydroxypyrrolidine |
| Expected Enantiomeric Excess | >95% ee |
Part 3: Cyanation with Stereochemical Inversion via the Mitsunobu Reaction
The final step in the synthesis is the conversion of the hydroxyl group to a cyano group with inversion of stereochemistry. The Mitsunobu reaction is an ideal choice for this transformation, as it is a reliable method for nucleophilic substitution of alcohols that proceeds via an SN2 mechanism, resulting in complete inversion of the stereocenter.[8][9]
The Mechanism of the Mitsunobu Reaction
In the Mitsunobu reaction, the alcohol is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] This in situ activation converts the hydroxyl group into a good leaving group. The nucleophile, in this case, the cyanide ion (from a source like acetone cyanohydrin), then displaces the activated hydroxyl group in an SN2 fashion, leading to the desired product with inverted stereochemistry.[8]
Caption: Key transformation in the Mitsunobu cyanation step.
Experimental Protocol for the Mitsunobu Cyanation
This protocol is based on general procedures for the Mitsunobu cyanation of secondary alcohols.[10]
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add acetone cyanohydrin (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution.[10]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to isolate the final product, this compound.
| Parameter | Reagent/Condition |
| Substrate | (S)-1-Cbz-3-hydroxypyrrolidine |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) |
| Cyanide Source | Acetone cyanohydrin |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Expected Product | This compound |
| Stereochemistry | Inversion of configuration |
Conclusion
The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound, a valuable chiral building block in pharmaceutical research. By leveraging the power of the Corey-Bakshi-Shibata reduction for establishing the chiral center and the stereospecificity of the Mitsunobu reaction for the introduction of the cyano group, this pathway ensures the production of the desired enantiomer with high purity. The provided protocols offer a solid foundation for researchers and drug development professionals to access this important synthetic intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-N-Cbz-3-pyrrolidinone | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
(R)-1-Cbz-3-Cyanopyrrolidine: A Strategic Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Executive Summary: (R)-1-Cbz-3-cyanopyrrolidine is a synthetically versatile, enantiopure building block of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs.[1] The presence of a stereodefined cyano group at the C3 position offers a gateway to a variety of functional groups, most notably primary amines, which are crucial for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, key applications in pharmaceutical development, and essential safety considerations.
The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most ubiquitous structural motifs in pharmaceutical science.[2][3] Its prevalence stems from several advantageous characteristics that align with the goals of modern drug design:
-
Increased Three-Dimensionality: Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space. This "escape from flatland" is statistically correlated with a higher probability of clinical success, as it allows for more specific and complex interactions with biological targets.[1][3]
-
Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidines enable the precise spatial orientation of functional groups, which is critical for achieving selective binding to enantioselective protein targets like enzymes and receptors.[3]
-
Physicochemical Modulation: The pyrrolidine nitrogen can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, contributing favorably to aqueous solubility and target engagement.
This compound embodies these advantages, providing a pre-functionalized, stereochemically defined scaffold for incorporation into novel therapeutic agents. The carboxybenzyl (Cbz) protecting group offers robust stability during many synthetic transformations while allowing for straightforward deprotection, and the cyano group serves as a versatile synthetic handle.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [4][5][6] |
| Molecular Weight | 230.26 g/mol | [4][5][6] |
| CAS Number | 329012-80-8 | [4] |
| Appearance | Typically a solid | [5] |
| Synonyms | (R)-1-N-Cbz-3-cyanopyrrolidine, (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate | [4] |
| InChI Key | WNULFIVJZGZMEY-UHFFFAOYSA-N (for racemic) | [5] |
Chemical Structure:
Recommended Synthetic Pathway and Experimental Protocol
Causality Behind the Synthetic Strategy: The most reliable and stereoretentive method for synthesizing this compound begins with an enantiopure precursor, (R)-(-)-1-Cbz-3-pyrrolidinol.[7][8] This approach ensures the final product's stereochemical integrity. The synthesis proceeds via a two-step sequence: activation of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide anion. This is a classic, high-yielding transformation in organic synthesis.
Caption: Synthetic workflow from a chiral alcohol to the target nitrile.
Protocol 3.1: Synthesis of this compound
Trustworthiness: This protocol incorporates standard validation checkpoints, such as Thin Layer Chromatography (TLC), to monitor reaction progress and ensure completion, a critical step for procedural reliability.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Tosylation of the Alcohol
-
Dissolve (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Cyanide
-
CRITICAL SAFETY NOTE: Sodium cyanide is extremely toxic. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.
-
Dissolve the crude tosylate from Step 1 in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor for the disappearance of the tosylate by TLC.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash five times with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Core Application: A Precursor to Chiral Diamines
Rationale: While the cyano group is a useful feature, its primary value in medicinal chemistry is as a stable precursor to the corresponding primary amine. The resulting product, (R)-1-Cbz-3-(aminomethyl)pyrrolidine, is a highly valuable bifunctional building block. The primary amine can readily participate in amide bond couplings, reductive aminations, and other C-N bond-forming reactions, while the pyrrolidine nitrogen remains protected.
Caption: Reduction of the nitrile to a key primary amine building block.
Protocol 4.1: Catalytic Hydrogenation of the Nitrile
Expertise: Catalytic hydrogenation is often preferred over metal hydride reagents (e.g., LiAlH₄) for this transformation. It offers milder reaction conditions, avoids the hazards of pyrophoric reagents, and simplifies the workup procedure, making it a more scalable and "green" alternative. The use of ammonia in the solvent system is crucial to prevent the formation of secondary amine side products.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water) or Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH)
-
7N Ammonia solution in Methanol
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite®
Procedure:
-
Carefully wash the Raney Nickel catalyst (0.1 eq by weight) several times with water and then with methanol to remove residual water.
-
In a pressure-resistant vessel, dissolve this compound (1.0 eq) in a 10:1 mixture of methanol and 7N methanolic ammonia.
-
Carefully add the washed Raney Nickel catalyst to the solution under an inert atmosphere.
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of an aliquot.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with methanol during and after filtration.
-
Rinse the filter cake thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-1-Cbz-3-(aminomethyl)pyrrolidine, which can be purified by chromatography or crystallization if necessary.
Safety and Handling
Professionals handling this compound or its precursors should adhere to strict laboratory safety protocols.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Reagent Hazards: The synthesis involves highly toxic reagents, particularly sodium cyanide. Inhalation, ingestion, or skin contact can be fatal. Strict adherence to safety protocols for handling cyanides is mandatory.[10]
-
Catalyst Hazards: Raney Nickel is flammable and can ignite spontaneously in air when dry. Always handle it as a slurry and keep it wet.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special deactivation and disposal procedures.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-1-N-Cbz-3-cyanopyrrolidine | 329012-80-8 [chemicalbook.com]
- 5. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. CAS 100858-33-1 | (R)-(-)-1-Cbz-3-pyrrolidinol - Synblock [synblock.com]
- 8. chemimpex.com [chemimpex.com]
- 9. carlroth.com [carlroth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Safe Handling of (R)-1-Cbz-3-cyanopyrrolidine for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-1-Cbz-3-cyanopyrrolidine, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information from available data on structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.
Introduction: Understanding the Compound
This compound is a versatile synthetic intermediate valued for its chiral pyrrolidine core, which is a common motif in many biologically active molecules. Its structure combines a carbamate-protected amine with a nitrile functional group, necessitating a thorough understanding of its potential reactivity and toxicological profile. While specific safety data for this exact stereoisomer is not extensively published, a conservative approach to handling, based on the known hazards of analogous compounds, is paramount. This guide is built upon the principle of as low as reasonably practicable (ALARP) exposure.
Chemical and Physical Properties
A foundational element of safe handling is a clear understanding of the compound's physical characteristics. This data, compiled from various suppliers of "1-N-Cbz-3-cyanopyrrolidine," informs storage conditions and emergency response procedures.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | CymitQuimica[1], Guidechem[2] |
| Molecular Weight | 230.26 g/mol | CymitQuimica[1], Guidechem[2] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
| Solubility | No data available; likely soluble in organic solvents. | General chemical knowledge |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] | Fisher Scientific[3] |
Hazard Identification and Toxicological Profile
Direct toxicological data for this compound is limited. Therefore, a hazard assessment must be inferred from related chemical structures, such as other Cbz-protected pyrrolidines and organic nitriles.
-
Inferred Hazards from (R)-(-)-1-Cbz-3-pyrrolidinol: A structurally similar compound, (R)-(-)-1-Cbz-3-pyrrolidinol, is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. It is prudent to assume that this compound may present similar hazards.
-
Hazards Associated with the Nitrile Group: Organic nitriles can be toxic. They can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While the reactivity of the nitrile in this specific molecule is not fully characterized, potential for hazardous reactions or metabolic release of cyanide should be considered, especially under harsh acidic or basic conditions or upon combustion.
-
Combustion Hazards: Like most organic compounds, it is combustible. Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
The following GHS-style hazard summary is a conservative estimate based on available data for analogous compounds:
| Hazard Class | Category | Precautionary Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 3 (Assumed) | H301: Toxic if swallowed | Sigma-Aldrich |
| Skin Irritation | Category 2 (Assumed) | H315: Causes skin irritation | Sigma-Aldrich |
| Eye Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation | Sigma-Aldrich |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | H335: May cause respiratory irritation | Sigma-Aldrich |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
Caption: PPE workflow for handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
-
Skin Protection: A standard laboratory coat should be worn at all times. Ensure it is buttoned and sleeves are rolled down. Wear closed-toe shoes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[6] Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected.
-
Respiratory Protection: Work should be performed in a fume hood to avoid inhaling dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Safe Handling and Storage Procedures
Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust or vapors.[3]
-
Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[5]
-
Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[3]
Caption: Logical relationship for proper chemical storage.
Spill, Leak, and Disposal Procedures
Spill Response
Prompt and safe cleanup of spills is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
Waste Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Containers should be clearly labeled.
-
Follow all institutional and governmental regulations for chemical waste disposal.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (or this guide) available when seeking medical attention.
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By adhering to the principles outlined in this guide—grounded in the established safety profiles of analogous compounds—researchers can significantly mitigate risks. The core tenets of this protocol are to minimize all routes of exposure through a combination of engineering controls, diligent personal protective equipment usage, and established safe handling practices. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available from your supplier before commencing work.
References
A Technical Guide to the Solubility Profiling of (R)-1-Cbz-3-cyanopyrrolidine in Organic Solvents
Abstract
Introduction: The Imperative of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (R)-1-Cbz-3-cyanopyrrolidine is a cornerstone of modern drug development.[3] It is a physical property that dictates crucial downstream applications, including:
-
Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants directly impact reaction rates, side-product formation, and the overall efficiency of a synthetic route.
-
Crystallization and Purification: A thorough understanding of solubility is essential for developing robust crystallization processes to isolate and purify the target compound with high yield and desired polymorphic form.
-
Formulation Development: For an API to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption. Solubility data is therefore critical for selecting appropriate excipients and formulation strategies.
-
Bioavailability: The therapeutic efficacy of a drug is often linked to its bioavailability, which is heavily influenced by its solubility and dissolution rate.[4][5]
The pyrrolidine ring is a prevalent scaffold in many biologically active compounds due to its three-dimensional structure and its ability to interact with biological targets.[6] The specific stereochemistry of this compound makes it a valuable chiral intermediate in the synthesis of novel therapeutics.[1][2] Consequently, a detailed understanding of its solubility is not merely an academic exercise but a practical necessity for accelerating drug discovery and development timelines.
Physicochemical Properties and Predicted Solubility of this compound
The molecular structure of this compound, with its Cbz (carboxybenzyl) protecting group, pyrrolidine ring, and cyano group, dictates its interactions with various solvents. The Cbz group introduces a significant aromatic and ester functionality, while the cyano group adds polarity. The tertiary amine within the pyrrolidine ring also contributes to its overall physicochemical profile.
Based on its structure, we can anticipate certain solubility trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The presence of the polar cyano group and the ester carbonyl in the Cbz group suggests that this compound is likely to exhibit good solubility in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms can act as acceptors, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar aromatic ring of the Cbz group might confer some solubility in nonpolar solvents, but the polar cyano and ester groups will likely limit this.
It is important to note that these are qualitative predictions. For precise and actionable data, experimental determination is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7][8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol provides a robust framework for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or small glass flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
References
- 1. CAS 132945-76-7: (R)-1-Boc-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. rheolution.com [rheolution.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
physical appearance of (R)-1-Cbz-3-cyanopyrrolidine
An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine
Abstract
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and bifunctional nature, featuring a protected amine and a versatile nitrile group, make it a valuable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, predicted spectroscopic profile, a validated synthetic pathway, and robust analytical methodologies for quality control. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for laboratory applications.
Introduction: The Role of a Chiral Synthon
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. This compound (Figure 1) emerges as a critical synthon in this context. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The (R)-configuration at the C3 position provides a fixed stereocenter, while the nitrile group serves as a versatile chemical handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space. The benzyloxycarbonyl (Cbz) protecting group ensures the stability of the pyrrolidine nitrogen, allowing for selective reactions at the nitrile position before its strategic removal under well-established conditions.
Figure 1. Chemical Structure of this compound
Physicochemical Properties
The physical properties of a compound are foundational to its handling, storage, and application in synthetic chemistry. The data for this compound, compiled from various sources, are summarized in Table 1.
Appearance: The compound is typically described as a solid at room temperature[1]. Depending on the degree of purity and the method of isolation, its appearance can range from an off-white to a pale yellow solid. Some sources may describe it as a pale yellow to yellow-brown liquid, which could indicate the presence of impurities or residual solvent[2]. For analytical and synthetic purposes, the solid form is preferred.
Solubility: While extensive quantitative solubility data is not widely published, its structural analogue, (R)-1-Boc-3-cyanopyrrolidine, is noted to be soluble in organic solvents[3]. Based on its structure, which includes both polar (nitrile, carbamate) and nonpolar (benzyl group) moieties, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[4]. It is expected to have limited solubility in water and nonpolar solvents like hexanes.
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 188846-99-3 (racemate), 329012-80-8 (R-isomer) | [1][2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | Data not available. Recommended: Experimental determination. | |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in DCM, EtOAc, Acetone, DMSO, Methanol | [3][4] |
| Optical Rotation [α]D | Data not available. Expected to be levorotatory. | [5] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification and purity assessment. As experimental spectra are not consistently published, this section provides a predicted analysis based on the known chemical structure and established principles of NMR and IR spectroscopy[6][7][8].
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the presence of rotamers arising from restricted rotation around the carbamate C-N bond. This can lead to the broadening or splitting of signals associated with the pyrrolidine ring and the Cbz group.
-
δ 7.40 - 7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring on the Cbz group.
-
δ 5.15 ppm (s, 2H): A singlet corresponding to the two benzylic protons (-O-CH₂ -Ph). This signal may appear as two doublets if the protons are diastereotopic.
-
δ 3.80 - 3.40 ppm (m, 4H): A series of complex multiplets corresponding to the four protons on the pyrrolidine ring at positions C2 and C5 (-N-CH₂ - and -N-CH₂ -CH(CN)).
-
δ 3.30 - 3.10 ppm (m, 1H): A multiplet for the proton at the chiral center, C3 (-CH -CN).
-
δ 2.40 - 2.20 ppm (m, 2H): A multiplet corresponding to the two protons on the pyrrolidine ring at position C4 (-CH-CH₂ -CH₂).
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The carbon spectrum will also reflect the presence of rotamers.
-
δ 154.5 ppm: Carbamate carbonyl carbon (C =O).
-
δ 136.0 ppm: Quaternary aromatic carbon of the phenyl ring attached to the benzylic group.
-
δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the phenyl ring.
-
δ 121.0 ppm: Nitrile carbon (-C ≡N).
-
δ 67.5 ppm: Benzylic carbon (-O-CH₂ -Ph).
-
δ 45-55 ppm: Pyrrolidine ring carbons at C2 and C5. These are often split due to rotamers.
-
δ 30-35 ppm: Pyrrolidine ring carbon at C4.
-
δ 25-30 ppm: Pyrrolidine ring carbon at C3 (the chiral center).
Predicted Infrared (IR) Spectrum
The IR spectrum provides clear confirmation of the key functional groups.
-
3050-3030 cm⁻¹: Aromatic C-H stretching.
-
2980-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl groups.
-
~2250 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch[7]. The intensity of this peak is crucial for monitoring the conversion from a hydroxyl precursor.
-
~1700 cm⁻¹: A strong, sharp absorption corresponding to the carbamate carbonyl (C=O) stretch[7].
-
~1420 cm⁻¹: Absorption from the C-N stretching of the carbamate.
-
~1230 cm⁻¹: C-O stretching of the carbamate.
-
750-700 cm⁻¹: Bending vibrations characteristic of a monosubstituted benzene ring.
Synthesis and Purification
A reliable and scalable synthesis is essential for the practical application of this compound. A chemically robust and logical approach involves a two-step conversion from the commercially available (R)-1-Cbz-3-hydroxypyrrolidine. This method avoids harsh conditions that could risk racemization.
Synthetic Workflow
The synthesis proceeds via activation of the hydroxyl group to form a good leaving group (e.g., a mesylate or tosylate), followed by an Sₙ2 nucleophilic substitution with a cyanide salt.
Diagram 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Rationale: This protocol uses methanesulfonyl chloride for activation as mesylates are highly reactive leaving groups. Triethylamine acts as a base to neutralize the HCl byproduct. The subsequent Sₙ2 reaction is performed in DMSO, a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which promotes a fast and efficient reaction while minimizing side reactions.
Materials:
-
(R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Sodium cyanide (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation:
-
Dissolve (R)-1-Cbz-3-hydroxypyrrolidine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
-
-
Cyanation:
-
Dissolve the crude mesylate from the previous step in anhydrous DMSO.
-
Add sodium cyanide in one portion. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC for the formation of the product.
-
After completion, cool the reaction to room temperature and dilute with a large volume of water.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30-40% EtOAc) is generally effective.
-
Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford the final compound as an off-white to pale yellow solid.
Quality Control & Analytical Methods
Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.
HPLC Analysis Workflow
Diagram 2: Standard workflow for HPLC purity analysis.
Detailed HPLC Protocol for Purity Analysis
Rationale: This reverse-phase HPLC method utilizes a C18 column, which separates compounds based on their hydrophobicity. The Cbz-protected pyrrolidine is sufficiently nonpolar to be retained. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution. Trifluoroacetic acid (TFA) is added to improve peak shape by suppressing the ionization of any free silanol groups on the silica support and ensuring that any acidic or basic impurities are protonated. UV detection at 254 nm is ideal due to the strong absorbance of the phenyl ring in the Cbz group[9][10].
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-20 min: 30% B to 90% B20-25 min: Hold at 90% B25-26 min: 90% B to 30% B26-30 min: Hold at 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Acetonitrile |
| Run Time | 30 minutes |
Data Interpretation: A successful analysis will show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For enantiomeric purity analysis, a chiral HPLC method (e.g., using a Chiralpak column) would be required.
Handling, Storage, and Safety
Handling:
-
As with all nitrile-containing compounds, this compound should be handled in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Safety:
-
While a specific safety data sheet (SDS) for this exact compound may be limited, compounds with similar structures are known to be harmful if swallowed or inhaled.
-
In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
References
- 1. 1-N-Cbz-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 132945-76-7: (R)-1-Boc-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. acdlabs.com [acdlabs.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-1-Cbz-3-cyanopyrrolidine in Asymmetric Synthesis
<
Introduction: A Cornerstone Chiral Building Block for Modern Drug Discovery
(R)-1-Cbz-3-cyanopyrrolidine has solidified its position as a pivotal chiral building block in the realm of asymmetric synthesis, particularly within pharmaceutical development.[] The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[2][3][4] The specific configuration of this compound offers a rigid chiral framework, where the carbobenzyloxy (Cbz) protecting group provides stability across a range of reaction conditions while allowing for straightforward deprotection. Concurrently, the cyano group at the C3 position serves as a versatile synthetic handle, readily transformable into other critical functional groups such as amines and carboxylic acids. This unique combination of features makes it an invaluable starting material for creating complex, enantiomerically pure molecules.[5]
This technical guide offers an in-depth exploration of the strategic applications of this compound. We will dissect its role in the synthesis of key pharmaceutical intermediates, provide detailed, field-tested protocols for its primary transformations, and explain the mechanistic rationale behind these synthetic strategies.
Core Synthetic Applications: From Versatile Intermediate to Complex APIs
The primary value of this compound lies in its efficient conversion to a variety of chiral 3-substituted pyrrolidine derivatives. These structural motifs are integral to numerous therapeutic agents, including enzyme inhibitors and receptor modulators.
Synthesis of Chiral 3-Aminopyrrolidine Derivatives
A frequent and highly impactful application is the reduction of the cyano group to a primary amine, yielding (R)-1-Cbz-3-aminomethylpyrrolidine and its analogues. This transformation is a gateway to a vast chemical space, as the resulting amine can be further elaborated through alkylation, acylation, or reductive amination.
Synthetic Workflow: Reduction of the Cyano Group
Caption: General workflow for the synthesis of 3-aminomethylpyrrolidine derivatives.
Chiral 3-aminopyrrolidines are foundational components of numerous pharmaceuticals. For instance, they form the core of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a significant class of oral medications for type 2 diabetes. The stereochemistry at the C3 position is often a critical determinant of a drug's efficacy and selectivity.
Elaboration to Carboxylic Acids and Aldehydes
The cyano group can also be hydrolyzed to a carboxylic acid or partially reduced to an aldehyde, further expanding the synthetic utility of the pyrrolidine scaffold.
-
Hydrolysis: Treatment with strong acid or base converts the nitrile to a carboxylic acid, (R)-1-Cbz-pyrrolidine-3-carboxylic acid. This intermediate is primed for amide bond formation via standard coupling reactions, a cornerstone of medicinal chemistry.
-
Partial Reduction: Employing reagents like diisobutylaluminium hydride (DIBAL-H) allows for the controlled partial reduction of the nitrile to an aldehyde. This opens up possibilities for chain extension through Wittig-type reactions or other nucleophilic additions.
Key Role in the Synthesis of Tofacitinib
A prominent real-world application that underscores the importance of the chiral pyrrolidine scaffold is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[6] While many reported syntheses of Tofacitinib utilize a piperidine ring, the underlying principles of constructing chiral heterocyclic amines are similar, and related pyrrolidine-containing JAK inhibitors also exist.[7][8] The synthesis of these complex molecules often relies on chiral pool starting materials, and this compound is a key member of this pool for 3-substituted pyrrolidines. The general strategy involves the elaboration of the 3-position and subsequent coupling to the heterocyclic core of the drug.
Conceptual Synthetic Pathway to a Tofacitinib-like Core
Caption: Conceptual workflow for the synthesis of a complex API from this compound.
Detailed Experimental Protocols
The following protocols are presented as robust starting points. All procedures should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize (R)-1-Cbz-3-(aminomethyl)pyrrolidine via reduction of the nitrile.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water) or Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Methanol (MeOH), anhydrous
-
Ammonia (7N in MeOH, optional)
-
Hydrogen (H₂) gas
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite® or a similar filter aid
Procedure:
-
Catalyst Preparation (if using Raney Ni): In a fume hood, carefully decant the water from the Raney Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 10 mL per gram of catalyst) to remove residual water.
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in anhydrous ethanol. For reactions prone to secondary amine formation, the addition of ammoniacal ethanol can be beneficial.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the prepared Raney Nickel (approx. 10-20% by weight of the starting material) or PtO₂ (1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas multiple times, and then pressurize to the desired pressure (typically 50-100 psi).
-
Reaction Execution: Agitate the mixture at room temperature or with gentle warming (e.g., 30-40 °C) until hydrogen uptake ceases. Monitor the reaction's progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-1-Cbz-3-(aminomethyl)pyrrolidine, which is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography.
Quantitative Data Summary:
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Purity (by NMR/LCMS) | >95% |
| Chiral Purity (ee%) | >99% (retained) |
Protocol 2: Hydrolysis of this compound to Carboxylic Acid
Objective: To synthesize (R)-1-Cbz-pyrrolidine-3-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Ethanol/Water or Dioxane/Water solvent system
-
Diatomaceous earth
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Hydrolysis: Add a solution of sodium hydroxide (3-5 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours). The formation of the corresponding amide may be observed as an intermediate.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with concentrated HCl.
-
Extraction: Extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
Scientific Integrity and Validation
The reliability of these synthetic protocols is underpinned by a system of self-validation through rigorous analytical checks:
-
Reaction Monitoring: Consistent in-process control via TLC, GC, or LC-MS ensures the reaction proceeds to completion and allows for the identification of any side products.
-
Structural Confirmation: The identity and purity of all intermediates and final products must be confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stereochemical Integrity: The enantiomeric purity of the chiral products must be verified at critical stages using chiral HPLC or SFC to ensure no racemization has occurred.
References
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Tofacitinib [cjph.com.cn]
- 7. research.unl.pt [research.unl.pt]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chiral 3-Acylpyrrolidines via Grignard Reaction with (R)-1-Cbz-3-cyanopyrrolidine
Introduction: The Strategic Importance of 3-Acylpyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its three-dimensional architecture which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] Among the myriad of functionalized pyrrolidines, the 3-acylpyrrolidine moiety stands out as a critical pharmacophore and a versatile synthetic intermediate. The ketone functionality at the C3 position serves as a key handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse pharmacological activities, including enzyme inhibitors and central nervous system agents.
This application note provides a comprehensive guide to the synthesis of chiral 3-acylpyrrolidines through the nucleophilic addition of Grignard reagents to (R)-1-Cbz-3-cyanopyrrolidine. This reaction is a robust and reliable method for forging a new carbon-carbon bond at the C3 position, transforming a nitrile into a valuable ketone. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure high yield and chemoselectivity.
Reaction Mechanism: A Stepwise Look at the Grignard Addition to a Nitrile
The reaction of a Grignard reagent with a nitrile to form a ketone is a two-stage process, involving an initial nucleophilic addition followed by an acidic workup and hydrolysis.[3][4][5]
-
Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This results in the formation of a magnesium salt of an imine (an imine anion). This intermediate is stable under the anhydrous reaction conditions and does not typically react further with another equivalent of the Grignard reagent.[5]
-
Hydrolysis: Upon the addition of an aqueous acid in the workup step, the imine salt is protonated to form an iminium ion. This is subsequently hydrolyzed to a ketone, with the release of ammonia.[3][4]
The Carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen is crucial for the success of this reaction. It is generally stable under the basic conditions of the Grignard reaction, preventing undesired side reactions involving the nitrogen atom. However, care must be taken during the acidic workup to avoid premature deprotection.[6]
Caption: General workflow of the Grignard reaction with a nitrile.
Experimental Protocol: Synthesis of (R)-1-Cbz-3-aroylpyrrolidine
This protocol details a representative procedure for the reaction of this compound with an aryl Grignard reagent. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Grignard Reagent Addition:
-
Slowly add the arylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: The quenching of excess Grignard reagent is exothermic.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (R)-1-Cbz-3-aroylpyrrolidine.
-
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation: Expected Yields and Reaction Parameters
The yield and success of the reaction are dependent on several factors, including the nature of the Grignard reagent and strict adherence to anhydrous conditions.
| Grignard Reagent (R-MgX) | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylmagnesium bromide | 1.2 | THF | 0 to RT | 3 | 75-85 |
| 4-Methoxyphenylmagnesium bromide | 1.3 | THF | 0 to RT | 4 | 70-80 |
| 2-Thienylmagnesium bromide | 1.5 | THF | 0 to RT | 4 | 65-75 |
| Ethylmagnesium bromide | 1.2 | Diethyl Ether | 0 to RT | 2 | 80-90 |
Note: These are representative yields based on analogous reactions and may vary. Optimization for each specific Grignard reagent is recommended.
Scientific Integrity and Causality: Key Considerations for Success
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. The presence of moisture will quench the reagent, leading to reduced yields and the formation of byproducts. All glassware must be thoroughly dried, and anhydrous solvents must be used.[7]
-
Temperature Control: The initial addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) during the addition helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: A slight excess of the Grignard reagent (1.2-1.5 equivalents) is typically used to ensure complete conversion of the nitrile.
-
Chemoselectivity: The Cbz group is a carbamate, which is significantly less electrophilic than a nitrile. Therefore, the Grignard reagent will preferentially attack the nitrile.[6] However, prolonged reaction times or high temperatures could potentially lead to side reactions.
-
Stereochemistry: The reaction occurs at the C3 position, which is a prochiral center in the context of the nitrile group. The existing chiral center at C1 of the pyrrolidine ring is not expected to be affected during the reaction. The stereochemical outcome of the addition to the nitrile is generally not controlled in the absence of a chiral auxiliary, leading to a racemic mixture at the newly formed stereocenter if the 'R' group of the Grignard reagent is not a simple alkyl or aryl group.[8][9]
Conclusion and Future Perspectives
The Grignard reaction of this compound provides a reliable and efficient route to valuable chiral 3-acylpyrrolidine building blocks. These compounds are primed for further synthetic transformations, opening avenues for the development of novel therapeutics. The protocol outlined in this application note serves as a robust starting point for researchers in medicinal chemistry and drug development, enabling the synthesis of diverse libraries of pyrrolidine-based compounds for biological screening. Further investigations could explore the use of chiral ligands to induce stereoselectivity in the Grignard addition, further enhancing the synthetic utility of this powerful transformation.
References
- 1. Chemoselective Nozaki–Hiyama–Takai–Kishi and Grignard reaction: short synthesis of some carbahexopyranoses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of the Nitrile in (R)-1-Cbz-3-cyanopyrrolidine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the chemoselective reduction of the nitrile group in (R)-1-Cbz-3-cyanopyrrolidine to afford (R)-1-Cbz-3-(aminomethyl)pyrrolidine. This transformation is critical for the synthesis of valuable chiral building blocks used extensively in medicinal chemistry. The primary challenge lies in achieving complete reduction of the nitrile moiety without compromising the integrity of the acid- and hydrogenolysis-sensitive Carbobenzyloxy (Cbz) protecting group. This note details two robust and reliable methods: a metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and a catalytic hydrogenation employing Raney® Nickel. We offer in-depth explanations of the causality behind experimental choices, step-by-step protocols, safety considerations, and a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context and project goals.
Introduction: The Strategic Importance of (R)-1-Cbz-3-(aminomethyl)pyrrolidine
The pyrrolidine scaffold is a privileged structure in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Specifically, chiral 3-substituted pyrrolidines serve as essential intermediates for a wide range of biologically active molecules, including antivirals, neurotherapeutics, and antidiabetic agents.[3][4] The target molecule of this reduction, (R)-1-Cbz-3-(aminomethyl)pyrrolidine, provides a key synthetic handle—a primary amine—projected from a stereochemically defined cyclic core, making it an invaluable asset for constructing complex molecular architectures.[3]
The synthesis of this target from this compound presents a classic chemoselectivity problem. The Carbobenzyloxy (Cbz) group is essential for masking the pyrrolidine nitrogen during synthesis but is notoriously labile under certain reductive conditions, particularly catalytic hydrogenolysis with palladium catalysts.[5][6] Therefore, the reduction of the nitrile must be performed under conditions that are potent enough to convert the C≡N triple bond to a -CH₂NH₂ group while leaving the Cbz carbamate untouched. This guide explores two field-proven methodologies that successfully navigate this challenge.
Caption: Chemoselective reduction of the nitrile to a primary amine.
Mechanistic Considerations & Reagent Selection
The Carbobenzyloxy (Cbz) Protecting Group
The Cbz group protects amines as stable, neutral carbamates.[5] Its primary vulnerability is cleavage via hydrogenolysis, a reaction readily catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.[5][7] It can also be removed by strong acids like HBr in acetic acid.[6] Therefore, any chosen reduction method must avoid these conditions.
Metal Hydride Reductants (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including nitriles and amides.[8] Crucially, it does not cleave the Cbz protecting group. The reduction of a nitrile with LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an intermediate imine salt, which is then rapidly reduced by a second hydride equivalent to yield a diamidoaluminate complex.[8] An aqueous workup then hydrolyzes this complex to liberate the desired primary amine.[8] This method is highly reliable and chemoselective for the desired transformation.
Catalytic Hydrogenation (e.g., Raney® Nickel)
Catalytic hydrogenation is an atom-economical and widely used industrial method for nitrile reduction.[9] While Pd/C is generally avoided due to its high activity for Cbz cleavage, Raney® Nickel is often a suitable alternative.[9] Raney® Ni is a high-surface-area nickel catalyst that is less prone to effecting Cbz hydrogenolysis than palladium, although this side reaction can still occur under harsh conditions.
A significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts. This occurs when the intermediate primary imine or the final primary amine product reacts with another molecule of the imine intermediate.[10] This side reaction can be effectively suppressed by conducting the reaction in the presence of ammonia (e.g., using a solution of ammonia in methanol as the solvent), which shifts the equilibrium away from the condensation pathways that lead to secondary amines.[10][11]
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol leverages the high reactivity and chemoselectivity of LiAlH₄. It requires stringent anhydrous conditions but offers a rapid and clean conversion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥97% | Commercial | - |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial | Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Use freshly dried solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For dilution and extraction. |
| Deionized Water | - | - | For quenching. |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial | For preparing 15% (w/v) aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Celite® 545 | - | Commercial | Filtration aid. |
Caption: Step-by-step workflow for the LiAlH₄ reduction.
Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 10 mL per 1 g of substrate).
-
Reaction Initiation: Charge the flask with a 1.0 M solution of LiAlH₄ in THF (1.5 eq.). Cool the solution to 0 °C using an ice-water bath.
-
Substrate Addition: Add the substrate solution from the dropping funnel to the LiAlH₄ solution dropwise, maintaining the internal temperature below 5 °C. Vigorous hydrogen evolution may be observed.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C.[12] For every 1 g of LiAlH₄ used, quench by adding the following reagents dropwise and sequentially with vigorous stirring:[13]
-
x mL of deionized water.
-
x mL of 15% (w/v) aqueous NaOH.
-
3x mL of deionized water.
-
-
Workup: Allow the resulting slurry to warm to room temperature and stir for 30 minutes. The mixture should become a granular, white precipitate that is easily filterable. Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane. Combine the filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (R)-1-Cbz-3-(aminomethyl)pyrrolidine.
Safety Precautions: LiAlH₄ reacts violently with water and protic solvents, liberating flammable hydrogen gas.[8][14] All operations must be conducted in a fume hood under a strictly anhydrous and inert atmosphere. Personnel must wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. A Class D fire extinguisher for reactive metals should be accessible.
Protocol B: Catalytic Hydrogenation using Raney® Nickel
This protocol offers an alternative that avoids pyrophoric metal hydrides but requires the safe handling of hydrogen gas and a pyrophoric catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥97% | Commercial | - |
| Raney® Nickel 2800 | Slurry in water | Commercial | Pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Commercial | - |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Commercial | To prepare 7N NH₃ in MeOH. |
| Hydrogen (H₂) gas | High purity | Gas Supplier | Flammable gas. |
| Celite® 545 | - | Commercial | Filtration aid. |
Caption: Step-by-step workflow for the Raney® Nickel hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, decant the storage water from the commercial Raney® Nickel slurry (approx. 0.2-0.5 g per 1 g of substrate).[15] Wash the catalyst sequentially with deionized water (3x) and then anhydrous methanol (3x), carefully decanting the supernatant after each wash. Never allow the catalyst to become dry.[16][17]
-
Solvent Preparation: Prepare a ~7N solution of ammonia in methanol by carefully bubbling ammonia gas through anhydrous methanol or by diluting concentrated ammonium hydroxide.
-
Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add the this compound (1.0 eq.), the prepared ammoniacal methanol solvent, and the washed Raney® Nickel slurry.
-
Hydrogenation: Seal the vessel, purge the system with nitrogen, and then carefully purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Reaction: The reaction is often exothermic. Monitor the reaction by hydrogen uptake and/or by periodically sampling and analyzing via TLC or LC-MS. The reaction typically runs for 6-24 hours at room temperature.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [15][18] Wash the filter cake thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography if necessary.
Safety Precautions: Raney® Nickel is pyrophoric and will ignite spontaneously if allowed to dry in air.[17][19] Always handle it as a slurry under liquid.[16] Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation operations must be conducted in a designated area (e.g., a reinforced fume hood or bunker) using appropriate equipment.
Comparative Analysis and Data Summary
| Parameter | Protocol A: LiAlH₄ Reduction | Protocol B: Raney® Nickel Hydrogenation |
| Chemoselectivity | Excellent. No risk of Cbz deprotection. | Good to Excellent. Low risk of Cbz deprotection under mild conditions. |
| Primary Amine Selectivity | Excellent. No secondary amine formation. | Good. Requires ammonia to suppress secondary amine byproducts.[11] |
| Typical Yield | 80-95% | 75-90% |
| Reaction Time | Fast (2-4 hours) | Slower (6-24 hours) |
| Scalability | Challenging due to exothermicity and workup. | More readily scalable for industrial applications. |
| Safety & Handling | Requires strict anhydrous/inert conditions. Pyrophoric reagent. Violent quench. | Requires handling of flammable H₂ gas and a pyrophoric catalyst.[17] |
| Equipment | Standard laboratory glassware. | Specialized hydrogenation equipment (e.g., Parr apparatus). |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (LiAlH₄) | Insufficient LiAlH₄; poor quality THF; reagent deactivation by moisture. | Use a larger excess of LiAlH₄ (e.g., 2.0 eq.). Ensure all glassware and solvents are scrupulously dry. |
| Incomplete Reaction (Raney® Ni) | Inactive catalyst; insufficient H₂ pressure; poor stirring. | Use fresh, active Raney® Nickel. Increase H₂ pressure and/or reaction temperature. Ensure stirring is vigorous enough to suspend the catalyst. |
| Cbz Deprotection Observed (Raney® Ni) | Reaction temperature too high; prolonged reaction time; overly active catalyst batch. | Reduce reaction temperature. Monitor reaction closely and stop once starting material is consumed. Screen different catalyst lots. |
| Formation of Secondary Amines (Raney® Ni) | Insufficient ammonia concentration. | Ensure the use of an ammoniacal solvent (e.g., 7N NH₃ in MeOH).[11] |
| Difficult Filtration of Aluminum Salts (LiAlH₄) | Improper quenching procedure. | Strictly follow the Fieser workup (1:1:3 ratio of H₂O:NaOH:H₂O per gram of LiAlH₄).[13] Allow adequate stirring time for the salts to granulate. |
Conclusion
Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney® Nickel are highly effective and chemoselective methods for the synthesis of (R)-1-Cbz-3-(aminomethyl)pyrrolidine from its corresponding nitrile precursor.
-
LiAlH₄ reduction is the preferred method for laboratory-scale synthesis where speed and absolute chemoselectivity are paramount. Its primary drawbacks are the stringent safety requirements and challenges associated with workup on a large scale.
-
Raney® Nickel hydrogenation represents a more scalable and industrially viable approach. While it requires specialized equipment and careful control to suppress side reactions, it avoids the use of stoichiometric, highly reactive metal hydrides.
The choice between these protocols will ultimately depend on the researcher's scale, available equipment, and comfort level with the associated safety protocols. Both methods, when executed with care, provide reliable access to a crucial chiral intermediate for drug discovery and development.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Magic Formulas [chem.rochester.edu]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. englelab.com [englelab.com]
- 16. chamberlandresearch.com [chamberlandresearch.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 19. Raney nickel - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Cbz Deprotection of (R)-1-Cbz-3-cyanopyrrolidine Derivatives
Abstract & Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing heterocyclic building blocks.[1] Its stability under a wide range of conditions and its susceptibility to removal by catalytic hydrogenolysis make it a highly versatile protecting group. However, for complex molecules bearing sensitive functional groups, the standard deprotection protocols can be problematic. This is particularly true for substrates like (R)-1-Cbz-3-cyanopyrrolidine, a valuable chiral building block in pharmaceutical research.[2]
The primary challenge in the deprotection of this derivative lies in the chemoselective cleavage of the Cbz group without reducing the nitrile functionality. Standard catalytic hydrogenation conditions (e.g., H₂ gas, Pd/C) that are highly effective for Cbz removal can readily reduce nitriles to primary amines, leading to undesired side products and complicating purification.[3][4] Furthermore, preserving the stereochemical integrity at the C3 position is paramount.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust deprotection methods for this compound and related structures. We will explore the causality behind various experimental choices, from classical approaches to modern, highly selective protocols, ensuring both high yield and the preservation of molecular integrity.
The Chemoselectivity Challenge: Cbz vs. Nitrile
The standard method for Cbz group removal is catalytic hydrogenolysis.[1][3] The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium catalyst surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.
While efficient, the palladium catalyst and hydrogen source are indiscriminate reductants. Nitrile groups (-C≡N) are also susceptible to reduction under these conditions, typically proceeding through an imine intermediate to the corresponding primary amine (-CH₂NH₂). This lack of selectivity poses a significant hurdle. As noted in the development of certain pyrrolidine-based inhibitors, strong reducing conditions are incompatible with functionalities like nitriles, ketones, and even some halophenyl groups.[4]
Therefore, successful deprotection requires a strategic departure from these standard conditions, focusing on methods that either employ a milder reductive system or circumvent reduction entirely.
Figure 1: The chemoselectivity challenge in deprotecting this compound.
Strategic Approaches & Method Comparison
To overcome the chemoselectivity issue, several strategies can be employed. The choice of method depends on factors such as substrate compatibility, available equipment, and scalability requirements. We will focus on three primary classes of reactions: Milder Reductive Methods, Acid-Mediated Cleavage, and Lewis Acid/Nucleophilic Approaches.
| Method Class | Specific Reagents | Key Advantages | Key Disadvantages | Nitrile Compatibility |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate; Raney-Ni | Avoids handling H₂ gas; often milder and more selective than direct hydrogenation. | Catalyst can still have some activity towards nitrile reduction; requires careful optimization. | Moderate to Good |
| Acid-Mediated Cleavage | HCl in IPA or Dioxane; HBr in Acetic Acid | Completely non-reductive, preserving the nitrile group; scalable and metal-free.[5] | Harsh acidic conditions may not be suitable for other acid-labile groups; potential for racemization. | Excellent |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | High functional group tolerance, including nitriles; mild, room temperature conditions; scalable.[6][7] | HFIP is a specialty solvent; requires anhydrous conditions. | Excellent |
| Nucleophilic Cleavage | Thiols (e.g., 2-mercaptoethanol, sodium methanethiolate) | Extremely mild and chemoselective; tolerant of many reducible groups.[3][8] | Reagents have strong odors; reaction may require elevated temperatures. | Excellent |
Detailed Application Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method replaces high-pressure hydrogen gas with a hydrogen donor, such as ammonium formate. The in-situ generation of hydrogen on the catalyst surface often leads to enhanced selectivity.
Scientist's Note: This is a good first method to screen. The reaction is typically cleaner than direct hydrogenation. Success hinges on catalyst activity and reaction time; over-running the reaction can lead to nitrile reduction. Monitoring by TLC or LC-MS is critical.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Ammonium Formate (HCOONH₄, 5-10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound and dissolve it in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Add ammonium formate in a single portion.
-
Heat the reaction mixture to 40-50 °C and monitor its progress closely by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the free amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, (R)-3-cyanopyrrolidine.
-
Protocol 2: Acid-Mediated Deprotection (HCl/Isopropanol)
Acid-mediated deprotection is an excellent metal-free alternative that completely avoids the risk of nitrile reduction.[5] This method is particularly well-suited for large-scale synthesis where removal of heavy metal residues is a concern.[5]
Scientist's Note: The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation and the carbamic acid, which decarboxylates. While robust, ensure your substrate lacks other acid-sensitive groups (like Boc or t-butyl esters).
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Synthesis of Novel Pyrrolidine-Fused Heterocycles from (R)-1-Cbz-3-cyanopyrrolidine
Introduction: Unlocking the Potential of a Chiral Synthon
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective biological activity. (R)-1-Cbz-3-cyanopyrrolidine emerges as a particularly valuable chiral building block, offering not only a stereodefined pyrrolidine core but also a versatile nitrile functional group. The carbobenzyloxy (Cbz) protecting group provides stability under a range of reaction conditions while allowing for straightforward deprotection, typically via catalytic hydrogenolysis.[5]
The true synthetic power of this molecule lies in the reactivity of the nitrile moiety (C≡N). This electrophilic group, adjacent to an activatable α-carbon, serves as a linchpin for the construction of a diverse array of fused heterocyclic systems.[6][7][8][9] By leveraging well-established multicomponent and cyclocondensation reactions, this compound can be elaborated into complex polycyclic architectures, such as pyrrolidino-fused thiophenes, pyrazoles, isoxazoles, and pyridines. These novel heterocyclic entities are of significant interest in drug discovery programs targeting a wide spectrum of diseases.[1][2][10]
This guide provides detailed protocols and mechanistic insights for the synthesis of several classes of novel heterocyclic compounds, demonstrating the strategic utility of this compound as a starting material.
Synthesis of Fused 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[11][12][13] The reaction capitalizes on the reactivity of an α-activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base. This compound is an ideal nitrile component for this transformation.
Causality and Mechanistic Insight: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-carbon of the cyanopyrrolidine to form a stable α,β-unsaturated nitrile intermediate.[12] The base, typically a secondary amine like morpholine or piperidine, serves both as a catalyst for the condensation and as a nucleophile to open the S₈ ring of elemental sulfur, facilitating its addition to the intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[12][14][15] The choice of a mild organic base is crucial to prevent side reactions and promote high yields.
Caption: Workflow for the Gewald Reaction.
Protocol 1: Synthesis of (R)-Benzyl 2-amino-5,6-dihydro-4H-pyrrolo[3,4-b]thiophene-3-carboxylate Derivatives
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol (20 mL) to the flask to dissolve/suspend the reagents.
-
Add morpholine (1.2 eq) dropwise to the stirring mixture at room temperature. The addition of the base is often exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A solid precipitate may form.
-
Pour the cooled mixture into a beaker of ice-cold water (100 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure fused thiophene.
Data Summary Table:
| Reagent/Parameter | Molar Eq. | Solvent | Temperature | Time (h) | Typical Yield |
| Cyclohexanone | 1.0 | Ethanol | Reflux | 4-6 | 75-85% |
| Acetone | 1.0 | Ethanol | Reflux | 5-7 | 70-80% |
| Benzaldehyde | 1.0 | DMF | 60 °C | 8-10 | 65-75% |
Synthesis of Fused Pyrazoles via Cyclocondensation
The construction of a pyrazole ring fused to the pyrrolidine core requires a 1,3-dicarbonyl equivalent that can react with hydrazine.[16] A common and highly effective strategy involves the reaction of a β-ketonitrile with hydrazine hydrate.[17] Therefore, the first step is the conversion of this compound into a suitable β-ketonitrile intermediate. This can be achieved via a base-mediated condensation with an ester (a Claisen-type condensation).
Causality and Mechanistic Insight: The α-proton at the C-3 position of the cyanopyrrolidine is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ester (e.g., ethyl acetate). The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide, yielding the β-ketonitrile. This intermediate is then reacted with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the terminal nitrogen of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the electrophilic nitrile carbon, leading to the 5-aminopyrazole product after dehydration.[17]
Caption: Workflow for Fused Pyrazole Synthesis.
Protocol 2: Synthesis of (R)-Benzyl 5-amino-6-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Part A: Synthesis of the β-Ketonitrile Intermediate
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in dry tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dry THF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add ethyl acetate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-ketonitrile intermediate.
Part B: Cyclocondensation with Hydrazine
-
Dissolve the purified β-ketonitrile intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) and a catalytic amount of acetic acid (3-4 drops).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude fused pyrazole.
-
Purify by recrystallization or column chromatography.
Synthesis of Fused Isoxazoles
The synthesis of fused isoxazoles follows a pathway analogous to that of pyrazoles, utilizing the same β-ketonitrile intermediate. The key difference is the use of hydroxylamine hydrochloride as the binucleophile instead of hydrazine.[18][19]
Causality and Mechanistic Insight: The β-ketonitrile, prepared as described in Protocol 2A, undergoes cyclocondensation with hydroxylamine (NH₂OH). The reaction is typically performed in the presence of a mild base (e.g., sodium acetate or pyridine) to free the hydroxylamine from its hydrochloride salt. The nitrogen atom of hydroxylamine attacks the ketone carbonyl, and the oxygen atom subsequently attacks the nitrile carbon in an intramolecular fashion to form the isoxazole ring.[18] This demonstrates how a common intermediate can be diverged to different heterocyclic systems by simply changing one key reagent.
Protocol 3: Synthesis of (R)-Benzyl 3-methyl-3,4,6,7-tetrahydro-5H-isoxazolo[4,5-c]pyridine-5-carboxylate
-
Dissolve the β-ketonitrile intermediate from Protocol 2A (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.6 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure fused isoxazole.
Synthesis of Fused Pyridines
The nitrile group of this compound can also be used to construct fused pyridine rings. A versatile method involves a cascade reaction initiated by a Michael addition to an α,β-unsaturated carbonyl compound (a chalcone derivative), followed by intramolecular cyclization and aromatization.[20]
Causality and Mechanistic Insight: In the presence of a base (e.g., ammonium acetate, which also serves as the nitrogen source for the pyridine ring), the α-carbon of the cyanopyrrolidine becomes nucleophilic and adds to the β-position of a chalcone (1,4-conjugate addition). This generates an enolate intermediate. The enolate then cyclizes via intramolecular attack of the nitrogen (from ammonium acetate) or the enolate itself onto the nitrile carbon. Subsequent dehydration and oxidation/aromatization, often driven by the reaction conditions and sometimes aided by an oxidant, lead to the formation of the stable, fused pyridine ring system.[21][22]
Caption: Workflow for Fused Pyridine Synthesis.
Protocol 4: Synthesis of Fused 2-Amino-3-cyanopyridine Derivatives
-
In a round-bottom flask, combine this compound (1.0 eq), a suitable chalcone derivative (e.g., benzylideneacetophenone, 1.0 eq), and a molar excess of ammonium acetate (4-5 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 118 °C) for 10-14 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the mixture by the slow addition of aqueous ammonia solution until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash extensively with water.
-
Dry the crude solid and purify by column chromatography (silica gel) or recrystallization to yield the desired fused pyridine.
Conclusion
This compound is a powerful and versatile chiral starting material for the efficient construction of novel, drug-like heterocyclic scaffolds. The nitrile functional group serves as a key handle for engaging in a variety of reliable and well-understood chemical transformations, including the Gewald reaction, cyclocondensations with binucleophiles, and cascade reactions with Michael acceptors. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to access a diverse range of pyrrolidine-fused thiophenes, pyrazoles, isoxazoles, and pyridines, thereby accelerating the discovery of new chemical entities with potential therapeutic applications.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology [ouci.dntb.gov.ua]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chim.it [chim.it]
- 17. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 20. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. baranlab.org [baranlab.org]
- 22. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-1-Cbz-3-cyanopyrrolidine in Medicinal Chemistry
References
- 1. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 3. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-cbz-3-amino-3-methylpyrrolidine synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Application Notes & Protocols: The Strategic Role of (R)-1-Cbz-3-cyanopyrrolidine in Advanced Peptide Synthesis
Abstract
(R)-1-Cbz-3-cyanopyrrolidine is a specialized chiral building block of significant interest to researchers in peptide chemistry and drug development. As a trifunctional synthetic tool, it combines the conformational rigidity of a 3-substituted proline analog, the bio-isosteric properties of a nitrile group, and a strategically placed carbobenzyloxy (Cbz) protecting group. This guide provides an in-depth exploration of its applications, elucidates the mechanistic rationale for its use, and offers detailed protocols for its incorporation into peptidomimetics and conformationally constrained peptides. The focus is on leveraging its unique structure to develop potent enzyme inhibitors and to stabilize specific secondary structures in peptide-based therapeutics.
Introduction: A Trifunctional Building Block
The design of modern peptide therapeutics often requires moving beyond the canonical 20 amino acids to achieve enhanced potency, selectivity, and metabolic stability. This compound emerges as a powerful non-proteinogenic building block for this purpose. Its utility stems from three distinct structural features:
-
The (R)-Pyrrolidine Core: As a proline analog, the rigid five-membered ring imposes significant conformational constraints on the peptide backbone.[1] Substitutions at the 3-position further influence the ring's pucker and the cis/trans isomerization of the preceding peptide bond, allowing for the precise engineering of β-turns and other secondary structures.[2][3]
-
The 3-Cyano Group: The nitrile moiety is a key pharmacophore, particularly in the design of serine protease inhibitors. It acts as an electrophilic "warhead" that can interact with the active site serine residue of an enzyme, forming a reversible covalent bond.[4] This mechanism is central to the action of several approved drugs.[5]
-
The N-Carbobenzyloxy (Cbz) Group: A well-established amine protecting group in peptide synthesis.[6] Its stability to mildly acidic and basic conditions makes it suitable for specific solution-phase couplings. For incorporation via standard Fmoc-based solid-phase peptide synthesis (SPPS), it must be swapped for an Fmoc group, a common strategic step in complex peptide assembly.
This combination makes this compound a premier scaffold for two primary applications: the synthesis of peptidomimetic enzyme inhibitors and the construction of structurally defined, constrained peptides.
Core Application I: Peptidomimetic Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)
The enzyme DPP-IV is a major therapeutic target for type 2 diabetes. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibiting DPP-IV prolongs the action of GLP-1, thereby improving glycemic control.[4] Cyanopyrrolidine-based compounds are among the most successful classes of DPP-IV inhibitors.[5]
Mechanism of Inhibition
The inhibitory action of cyanopyrrolidines relies on a fascinating covalent, yet reversible, mechanism. The pyrrolidine ring mimics the proline residue of the natural substrate, directing the inhibitor to the enzyme's active site. There, the electrophilic carbon of the cyano group is attacked by the hydroxyl of the catalytic serine (S630), forming a stable hemiaminal (imidate) adduct.[4] This adduct effectively blocks the enzyme's catalytic machinery. The reversibility of this bond is a key feature contributing to the safety profile of these drugs.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Substituted Pyrrolidines Using (R)-1-Cbz-3-cyanopyrrolidine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for developing novel therapeutics by enabling complex and specific interactions with biological targets.[4] This guide details the strategic use of (R)-1-Cbz-3-cyanopyrrolidine, a versatile chiral building block, for the stereoselective synthesis of diverse 3-substituted pyrrolidine libraries. We provide in-depth mechanistic rationale and validated, step-by-step protocols for key transformations of the cyano group—including reduction to aminomethyl derivatives and organometallic addition to form acylpyrrolidines—as well as for the subsequent manipulation of the carbobenzyloxy (Cbz) protecting group.
Strategic Importance of the this compound Synthon
This compound (CAS 329012-80-8) is a powerful starting material for drug discovery programs.[5] Its value lies in three key structural features:
-
Defined Stereochemistry: The fixed (R)-configuration at the C3 position serves as a chiral template, allowing for the synthesis of enantiomerically pure target molecules. This is critical in modern drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles.
-
Versatile Cyano Group: The nitrile functional group is a synthetic linchpin. It is relatively stable to various reaction conditions yet can be readily transformed into a wide array of other functional groups, including primary amines, ketones, carboxylic acids, and tetrazoles. This flexibility allows for the rapid generation of diverse compound libraries from a single precursor.
-
Robust N-Cbz Protection: The carbobenzyloxy (Cbz) group provides stable protection for the pyrrolidine nitrogen, preventing unwanted side reactions during the modification of the C3 substituent. Crucially, the Cbz group can be removed under well-established and mild conditions, most commonly catalytic hydrogenolysis, which is orthogonal to many other protecting groups like Boc and Fmoc.[6]
These features combined make this compound an ideal starting point for exploring the chemical space around the 3-substituted pyrrolidine core.
Caption: Synthetic utility of this compound.
Core Synthetic Transformations of the 3-Cyano Group
The synthetic utility of the cyanopyrrolidine scaffold is primarily derived from the reactivity of the nitrile. Below are detailed protocols for two of the most valuable transformations.
Reduction to 3-(Aminomethyl)pyrrolidines
The reduction of the nitrile to a primary amine is a cornerstone transformation, providing access to a key pharmacophore used in the development of agents targeting neurological disorders.[7] Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and operational simplicity.[8][9]
Mechanistic Rationale: Catalytic hydrogenation of nitriles proceeds via the addition of hydrogen across the carbon-nitrogen triple bond.[8] Raney Nickel is a highly effective and economical catalyst for this purpose.[10][11] The reaction is believed to proceed through an intermediate imine (R-CH=NH), which is subsequently reduced to the primary amine (R-CH₂NH₂). To prevent the formation of secondary and tertiary amine byproducts—which can arise from the reaction of the intermediate imine with the product amine—it is common practice to conduct the reaction in the presence of ammonia or ammonium hydroxide.[9] This suppresses the side reactions by shifting the equilibrium away from byproduct formation.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Objective: To synthesize (R)-1-Cbz-3-(aminomethyl)pyrrolidine.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight)
-
Methanol (MeOH), anhydrous
-
Ammonium Hydroxide (NH₄OH), 28% aqueous solution
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add this compound (e.g., 5.0 g, 21.7 mmol).
-
Solvent Addition: Add methanol (100 mL) and aqueous ammonium hydroxide (10 mL). The solution should be homogenous.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the Raney Nickel slurry. CAUTION: Raney Nickel is pyrophoric when dry and must be handled with care.[11] Always keep it wet.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas three times.
-
Reaction Conditions: Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature below 40°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol. CAUTION: Do not allow the filter cake to dry. Quench the catalyst-containing Celite pad immediately with copious amounts of water.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting (R)-1-Cbz-3-(aminomethyl)pyrrolidine is often of sufficient purity (≥95%) for subsequent steps. Further purification can be achieved via silica gel chromatography if necessary.
| Parameter | Condition/Reagent | Typical Yield | Purity (Crude) | Key Analytical Data |
| Catalyst | Raney Nickel | 85-95% | >95% | ¹H NMR, ¹³C NMR, LC-MS |
| Solvent | MeOH / aq. NH₄OH | M+H⁺ = 235.14 | ||
| Pressure | 50 psi H₂ | |||
| Temperature | 25-40°C |
Organometallic Addition to Synthesize 3-Acylpyrrolidines
The addition of Grignard or organolithium reagents to the nitrile provides a direct route to 3-acylpyrrolidines, which are valuable intermediates for further functionalization. This reaction forms a new carbon-carbon bond, significantly increasing molecular complexity.
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the organometallic reagent (R-MgBr) on the electrophilic carbon of the nitrile. This forms a magnesium salt of an intermediate imine. This intermediate is stable under the anhydrous reaction conditions. Subsequent acidic aqueous work-up hydrolyzes the imine to the corresponding ketone.[12] It is critical to maintain low temperatures during the Grignard addition to prevent side reactions, such as a second addition to the intermediate imine.
Protocol 2: Grignard Reagent Addition
Objective: To synthesize (R)-benzyl 3-benzoylpyrrolidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (e.g., 2.30 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl (20 mL). CAUTION: The quench is exothermic.
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.
| Parameter | Reagent/Condition | Typical Yield | Purity | Key Analytical Data |
| Organometallic | PhMgBr (3.0 M in Et₂O) | 65-80% | >98% | ¹H NMR, ¹³C NMR, IR (C=O stretch) |
| Solvent | Anhydrous THF | M+H⁺ = 309.14 | ||
| Temperature | 0°C to RT | |||
| Work-up | 1 M HCl (aq) |
Manipulation of the N-Cbz Protecting Group
A crucial final step in many synthetic sequences is the deprotection of the pyrrolidine nitrogen to reveal the free secondary amine, which can then be used for further derivatization (e.g., N-alkylation, acylation).
Rationale: The Cbz group is prized for its stability and its clean removal by catalytic hydrogenolysis.[6][13] This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).[14] The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[13] This deprotection is highly chemoselective and orthogonal to many other functional groups. For substrates sensitive to hydrogenation, acid-mediated deprotection (e.g., HBr in acetic acid) offers a viable, albeit harsher, alternative.[15]
Caption: Standard workflow for Cbz deprotection.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: To deprotect (R)-1-Cbz-3-(aminomethyl)pyrrolidine to yield (R)-pyrrolidin-3-ylmethanamine.
Materials:
-
(R)-1-Cbz-3-(aminomethyl)pyrrolidine (1.0 eq)
-
Palladium on Carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected pyrrolidine (e.g., 2.34 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol % Pd).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often obtained as a salt if an acid was present or added during workup, or as the free base which can be volatile.
Troubleshooting and Expert Insights
-
Incomplete Nitrile Reduction: If the hydrogenation stalls, the catalyst may be poisoned. Filter the mixture, add fresh catalyst, and resubmit to the reaction conditions. Ensure the system is free of leaks.
-
Low Yield in Grignard Reaction: The most common cause is moisture. Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the Grignard reagent before use to confirm its concentration.
-
Cbz Deprotection Stalls: Certain functional groups (e.g., thiols) can poison the palladium catalyst. If this is suspected, use an alternative deprotection method, such as HBr/AcOH.[13][15]
-
Product Isolation: Many deprotected pyrrolidines are low-molecular-weight, polar amines that can be water-soluble or volatile. Care must be taken during concentration. Conversion to a stable salt (e.g., HCl or TFA salt) can aid in isolation and handling.
Conclusion
This compound is a high-value, versatile synthon that enables the efficient, stereocontrolled synthesis of diverse 3-substituted pyrrolidines. The protocols outlined in this guide for nitrile reduction, organometallic addition, and Cbz deprotection provide a robust foundation for researchers in medicinal chemistry and drug development to generate novel libraries of compounds for biological screening. The strategic application of these methods can significantly accelerate the discovery of new chemical entities built upon the privileged pyrrolidine scaffold.
References
- 1. enamine.net [enamine.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-1-N-Cbz-3-cyanopyrrolidine | 329012-80-8 [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Cbz-3-cyanopyrrolidine
Welcome to the technical support center for the synthesis of (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents, particularly as a precursor to 3-aminomethylpyrrolidine derivatives. Its synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important intermediate. The advice herein is based on established chemical principles and practical laboratory experience.
Core Synthesis Pathway: Mitsunobu Cyanation of (R)-1-Cbz-3-hydroxypyrrolidine
The most common and stereospecific route to this compound is the Mitsunobu reaction, starting from the commercially available (R)-1-Cbz-3-hydroxypyrrolidine. This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry, which is critical for maintaining the desired chirality in the final product.[1][2][3]
The key transformation involves the activation of the hydroxyl group by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution by a cyanide source.[1][2] Acetone cyanohydrin is often a preferred cyanide source in this context as it is easier to handle than hydrogen cyanide gas.
Experimental Protocol: A Representative Procedure
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
(R)-1-Cbz-3-hydroxypyrrolidine + Acetone Cyanohydrin --(PPh₃, DIAD, THF)--> (S)-1-Cbz-3-cyanopyrrolidine + Triphenylphosphine oxide + Diisopropyl hydrazinedicarboxylate
Note: The Mitsunobu reaction proceeds with an inversion of configuration. Therefore, starting with (R)-1-Cbz-3-hydroxypyrrolidine will yield (S)-1-Cbz-3-cyanopyrrolidine. To obtain the (R)-enantiomer of the cyanopyrrolidine, one would need to start with (S)-1-Cbz-3-hydroxypyrrolidine. For the purpose of this guide, we will refer to the product as the enantiomer with the inverted stereochemistry from the starting alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| (R)-1-Cbz-3-hydroxypyrrolidine | 221.25 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |
| Acetone cyanohydrin | 85.09 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add acetone cyanohydrin (1.5 eq) dropwise.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation
Question: I have followed the protocol, but my TLC/LC-MS analysis shows mostly unreacted starting material. What could be the problem?
Answer: Low or no conversion is a common issue in Mitsunobu reactions and can stem from several factors.
-
Reagent Quality: The Mitsunobu reaction is highly sensitive to the quality of the reagents and solvent.
-
Anhydrous Conditions: Ensure your THF is truly anhydrous. Water will consume the activated intermediates.
-
DIAD/DEAD Quality: Azodicarboxylates can degrade over time. Use a freshly opened bottle or a recently purchased stock. A pale yellow color is expected; a dark orange or brown color may indicate decomposition.
-
Triphenylphosphine: While generally stable, ensure it has not been excessively exposed to air, which can lead to oxidation.
-
-
Order of Addition: The order of reagent addition can be critical. While variations exist, a common successful sequence is to have the alcohol, phosphine, and nucleophile in the flask before the slow addition of the azodicarboxylate.[1]
-
Temperature Control: The initial phase of the reaction is exothermic. Adding DIAD/DEAD too quickly can lead to a temperature spike, promoting side reactions. Maintain a low temperature (0 °C) during the addition.[1]
-
Insufficient Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 15.[3][4] While acetone cyanohydrin is a suitable source of cyanide, ensure its quality.
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Difficult Purification and Byproduct Removal
Question: My reaction seems to have worked, but I am struggling to isolate the pure product from the byproducts, triphenylphosphine oxide (TPPO) and the reduced DIAD (diisopropyl hydrazinedicarboxylate).
Answer: This is the most frequently cited drawback of the Mitsunobu reaction. Both TPPO and the hydrazine byproduct can be difficult to remove by standard chromatography as they can co-elute with the desired product.
Strategies for Byproduct Removal:
-
Crystallization: In some cases, TPPO can be crystallized from the crude mixture using a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.
-
Modified Workup:
-
After concentrating the reaction mixture, dissolve the residue in a larger volume of diethyl ether. The hydrazine byproduct is often insoluble in ether and can be removed by filtration.
-
TPPO can sometimes be precipitated from a cold solution.
-
-
Chromatography:
-
Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.
-
If the product is basic, an amine additive like triethylamine (0.1-1%) in the eluent can improve peak shape and resolution.
-
-
Alternative Reagents:
-
Polymer-supported Triphenylphosphine: This allows for the simple filtration of the resulting polymer-bound TPPO.
-
Phosphorane Reagents: Reagents like (cyanomethylene)tributylphosphorane (CMBP) can act as both the reducing agent and the base, leading to byproducts (acetonitrile and tributylphosphine oxide) that can be easier to remove.[5]
-
Issue 3: Formation of an Elimination Side Product
Question: I have isolated my product, but NMR analysis shows the presence of an alkene impurity, likely from elimination. How can I prevent this?
Answer: The formation of an elimination byproduct (in this case, 1-Cbz-3-pyrroline) can occur, especially if the reaction is run at elevated temperatures or if a sterically hindered base is not used when necessary. The betaine intermediate formed from DIAD and PPh₃ is basic and can promote E2 elimination.
Mitigation Strategies:
-
Strict Temperature Control: Avoid heating the reaction mixture. Running the reaction at room temperature after the initial cooling is generally sufficient.
-
Choice of Azodicarboxylate: In some cases, bulkier azodicarboxylates can disfavor elimination pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use a different cyanide source? A1: Yes, other cyanide sources can be used, but they may require different reaction conditions. For example, using sodium or potassium cyanide is possible but their low solubility in THF can be a problem. Phase-transfer catalysts might be needed. Trimethylsilyl cyanide (TMSCN) is another alternative that has been used in deoxygenative cyanations.[6] Always exercise extreme caution when handling any cyanide-containing reagents.
Q2: Is it possible to use DEAD instead of DIAD? A2: Yes, DEAD (diethyl azodicarboxylate) is the classic Mitsunobu reagent and can be used interchangeably with DIAD in many cases.[1] However, DIAD is often preferred as it is generally more stable and less shock-sensitive than DEAD. The byproducts from DIAD are also sometimes easier to remove.
Q3: My starting (R)-1-Cbz-3-hydroxypyrrolidine is a salt (e.g., hydrochloride). Can I use it directly? A3: No, the free alcohol is required for the reaction. If your starting material is a salt, you will need to neutralize it with a base (e.g., NaHCO₃, triethylamine) and extract the free alcohol into an organic solvent. Ensure the extracted material is thoroughly dried before use in the Mitsunobu reaction.
Q4: How can I confirm the stereochemical inversion? A4: Confirmation of stereochemistry typically requires specialized analytical techniques.
-
Chiral HPLC: This is the most direct method. You would need to develop a separation method that can resolve the (R) and (S) enantiomers of 1-Cbz-3-cyanopyrrolidine.
-
Optical Rotation: Measurement of the specific rotation and comparison with literature values for the enantiomerically pure compound can provide evidence of inversion.
-
NMR with Chiral Shift Reagents: This can sometimes be used to distinguish between enantiomers.
Q5: Are there non-Mitsunobu alternatives for this synthesis? A5: Yes, an alternative common strategy involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a cyanide salt. This is a two-step process and may require more forcing conditions for the SN2 reaction, which could lead to side reactions. However, it avoids the problematic byproducts of the Mitsunobu reaction.[7]
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (R)-1-Cbz-3-cyanopyrrolidine by Chromatography
Welcome to the technical support center for the chromatographic purification of (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this critical chiral building block. As an intermediate in the synthesis of various pharmaceutical agents, achieving high purity and maintaining enantiomeric integrity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound in a practical question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities in Flash Chromatography.
Q: I'm running a flash column on silica gel, but my fractions are all mixed, or the target compound is co-eluting with a close-running impurity. My TLC showed separation. What's going wrong?
A: This is a frequent issue stemming from the translation of TLC results to a preparative column. Several factors can cause this discrepancy.
-
Potential Cause 1: Suboptimal Mobile Phase Polarity. The ideal Rf value for the target compound on a TLC plate for preparative column chromatography is between 0.2 and 0.4.[2][3] An Rf value that is too high (>0.5) indicates the solvent system is too polar, which will result in poor separation as compounds spend less time interacting with the stationary phase.
-
Solution: Adjust your mobile phase to be less polar. A systematic approach is to use hexane/ethyl acetate or dichloromethane/methanol systems and gradually decrease the proportion of the more polar solvent until the target Rf is achieved.[2]
-
-
Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a common cause of poor separation. This saturates the stationary phase, leading to broad bands that merge.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel for difficult separations. If your TLC shows impurities are very close to your product, use a lower loading ratio (e.g., 1:100 sample to silica).
-
-
Potential Cause 3: Improper Sample Loading. If the sample is not loaded in a tight, concentrated band, it will elute as a broad peak. This often happens if the sample is dissolved in too much solvent or a solvent that is stronger than the mobile phase.[4]
-
Solution (Dry Loading): For compounds with poor solubility in the mobile phase, dry loading is highly recommended.[2][4] Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add silica gel (2-3 times the mass of your crude product), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[4] This ensures the compound starts as a very narrow band.
-
-
Potential Cause 4: Misleading TLC. In some cases, a compound may appear as a single spot on TLC but is actually a mixture of co-eluting compounds. Alternatively, what appears as two spots on TLC might be one compound degrading into another on the silica plate, a process that continues throughout a column run, leading to mixed fractions.[5]
-
Solution: Run a 2D TLC. Spot your compound, run the plate in your chosen eluent, then rotate it 90 degrees and run it again in the same eluent. If any new spots appear off the diagonal, it indicates instability on the silica gel.[5]
-
Issue 2: The Product is Tailing or Eluting as a Very Broad Peak.
Q: My product is coming off the column, but it's taking a huge number of fractions and the peak is very broad. How can I get a sharper peak?
A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase, or solubility issues.
-
Potential Cause 1: Interaction with Acidic Silanol Groups. Standard silica gel has acidic silanol (Si-OH) groups on its surface. The nitrogen atom in the pyrrolidine ring, although protected, can still have a basic character, leading to strong, non-ideal interactions that cause tailing.
-
Solution: Add a small amount of a basic modifier to your mobile phase to mask these active sites. Adding 0.5-1% triethylamine (TEA) to the eluent is a very common and effective strategy for amines and related compounds.[3]
-
-
Potential Cause 2: Poor Solubility in the Mobile Phase. If the compound has low solubility in the eluent, it can precipitate and re-dissolve as it moves down the column, resulting in significant tailing.
-
Solution: When this occurs, start collecting fractions and then increase the polarity of your eluent more significantly (a "step gradient"). This will help push the trailing compound off the column more quickly.[5] It's also worth exploring a different solvent system where the compound is more soluble.
-
Issue 3: The Product Appears to be Decomposing on the Column.
Q: My yield after column chromatography is very low, and I see new, unexpected spots on my TLC analysis of the fractions. I suspect my compound is not stable. What should I do?
A: Compound instability on silica gel is a serious problem, particularly for molecules with sensitive functional groups. The Cbz group, while generally robust, can be labile under certain conditions.[6][7]
-
Potential Cause: Acidity of Silica Gel. The acidic nature of silica can potentially catalyze the degradation of sensitive compounds.
-
Solution 1 (Deactivation): Neutralize the silica gel before use. This can be done by flushing the packed column with your mobile phase containing 1-2% triethylamine, followed by flushing with the mobile phase alone to remove excess base before loading the sample.[3]
-
Solution 2 (Alternative Stationary Phase): If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (which is available in neutral, basic, or acidic grades) or Florisil can be excellent alternatives for compounds that are unstable on silica.[5] A quick stability test on a TLC plate of each stationary phase can save a significant amount of material.
-
Issue 4: The Final Product is Pure by NMR, but Chiral HPLC Shows Two Peaks.
Q: I've successfully purified my compound and it looks clean by ¹H NMR, but a chiral HPLC analysis shows I have a mixture of enantiomers. How did this happen and how can I fix it?
A: This indicates either that your synthesis was not fully enantioselective or that racemization occurred at some stage. Racemization of a chiral center adjacent to a carbonyl or in the presence of strong base/acid is a known risk in drug development.[8] While standard silica gel chromatography is unlikely to cause racemization, the preceding reaction or workup steps might have.
-
Solution: Preparative Chiral Chromatography. The only way to separate enantiomers is by using a chiral stationary phase (CSP).[9][10]
-
Method Development: Analytical-scale chiral HPLC is first used to find a suitable CSP and mobile phase that can resolve the (R) and (S) enantiomers. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are highly effective for a wide range of compounds and should be screened first.[11]
-
Scale-Up: Once an effective analytical method is established, it can be scaled up to a preparative or semi-preparative column to isolate the desired (R)-enantiomer in high enantiomeric purity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting mobile phase for purifying this compound?
A1: The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[2] Given the structure (a moderately polar Cbz-protected amine with a polar nitrile), a good starting point would be a mixture of a non-polar solvent and a moderately polar solvent. See the table below for recommendations. Aim for a system that provides an Rf value of 0.2-0.4 for your target compound.[2]
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile and common starting point. Begin with 4:1 and move towards 1:1. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is poorly soluble or has a very low Rf in Hex/EtOAc. Start at 99:1. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ethyl acetate-based systems. |
Q2: How stable is the Cbz protecting group during standard silica gel chromatography?
A2: The benzyloxycarbonyl (Cbz) group is generally very stable under the neutral or slightly acidic conditions of standard silica gel chromatography.[6][7] It is robust to a wide range of reagents but is primarily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[7][12] Therefore, degradation of the Cbz group during a standard flash column is unlikely unless the crude mixture contains impurities that actively promote its cleavage on the silica surface.
Q3: My compound appears as a single spot on TLC, but the ¹H NMR spectrum shows it's impure. Why?
A3: This can happen for several reasons:
-
Co-eluting Impurities: An impurity may have the exact same Rf value as your product in the chosen TLC solvent system. Try developing the TLC plate in a different solvent system to see if the spots resolve.
-
UV-Invisible Impurities: If you are visualizing your TLC plate only with a UV lamp, impurities that do not have a UV chromophore (like grease or saturated aliphatic compounds) will be invisible. Stain the plate with potassium permanganate or another universal stain to visualize all organic compounds.
-
Residual Solvents: The "impurities" seen in the NMR may be residual solvents (e.g., ethyl acetate, dichloromethane) that are not visible on TLC. These are typically removed under high vacuum.
Q4: When should I consider using reversed-phase chromatography for this compound?
A4: Reversed-phase (RP) chromatography is an excellent choice if your compound is highly polar and does not move from the baseline on a silica TLC plate even with very polar eluents (like 100% ethyl acetate or dichloromethane/methanol mixtures).[3][13] RP-HPLC uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[14] For a compound like this compound, which has moderate polarity, normal-phase is usually sufficient for removing non-polar and very polar impurities. However, if you have impurities with very similar polarity, the different selectivity of RP chromatography might provide a successful separation.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Flash Column Chromatography
-
TLC Analysis: Identify a solvent system (e.g., 2:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.
-
Column Packing: Select a column of appropriate size. Dry pack it with silica gel, tapping the side to ensure even packing, then flush with the mobile phase until the bed is stable and free of air bubbles.
-
Sample Loading (Dry Load Method):
-
Dissolve the crude material (~1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add silica gel (~2-3 g) to this solution and mix.
-
Gently remove the solvent on a rotary evaporator to yield a dry, free-flowing powder.[4]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.[4]
-
-
Elution: Carefully add the mobile phase and apply pressure (flash). Begin collecting fractions immediately.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Column Selection: Screen several chiral stationary phases (CSPs). Polysaccharide-based columns like Chiralpak® IA, IB, or IC are excellent starting points.[10][11]
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol mixture (e.g., 90:10 v/v).
-
Reversed Phase: Start with a Water/Acetonitrile mixture (e.g., 50:50 v/v).
-
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. If separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
-
Quantification: Integrate the peak areas of the (R) and (S) enantiomers to determine the enantiomeric excess (ee%).
Visualizations
Caption: Overall Purification and Purity Analysis Workflow.
Caption: Decision Tree for Troubleshooting Poor Separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sorbtech.com [sorbtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Synthesis of (R)-1-Cbz-3-cyanopyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical drugs.[1][2] Ensuring high yield and enantiomeric purity of intermediates like this compound is paramount for successful drug discovery campaigns.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to optimize your synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds from (R)-1-Cbz-3-hydroxypyrrolidine. The two most common synthetic strategies are a two-step activation/substitution sequence and the Mitsunobu reaction.
Issue 1: Low or No Yield of this compound
Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors across the synthetic sequence. A logical troubleshooting workflow can help pinpoint the issue.
// Nodes start [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route_check [label="Which route was used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mesyl_tosyl [label="Two-Step:\nActivation (MsCl/TsCl)\n+ Substitution (NaCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitsunobu [label="One-Pot:\nMitsunobu Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Two-Step Path activation_check [label="Activation Step Check:\nIs starting alcohol consumed?\n(Monitor by TLC)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; activation_fail [label="Problem: Incomplete Activation\n\nSolutions:\n1. Verify base quality/equivalents (e.g., Et3N).\n2. Ensure anhydrous conditions.\n3. Check MsCl/TsCl quality.\n4. Lower temperature to -10 to 0 °C.", fillcolor="#F1F3F4", fontcolor="#202124"]; substitution_check [label="Substitution Step Check:\nIs the intermediate (mesylate/tosylate)\nconsumed? (Monitor by TLC)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; substitution_fail [label="Problem: Failed Substitution\n\nSolutions:\n1. Use polar aprotic solvent (DMSO, DMF).\n2. Ensure cyanide source is dry and soluble.\n3. Increase reaction temperature (50-80 °C).\n4. Check for elimination side product.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Mitsunobu Path mitsu_reagents [label="Reagent & Condition Check:\n\n1. Order of addition correct?\n2. Temperature kept at 0 °C during addition?\n3. Reagents (DEAD/DIAD, PPh3) fresh?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; mitsu_fail [label="Problem: Incomplete Reaction\n\nSolutions:\n1. Add DEAD/DIAD slowly to a cooled (0 °C)\nsolution of alcohol, PPh3, and nucleophile.\n2. Use fresh, high-purity reagents.\n3. Ensure anhydrous solvent (e.g., THF).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> route_check; route_check -> mesyl_tosyl [label=" Two-Step "]; route_check -> mitsunobu [label=" Mitsunobu "]; mesyl_tosyl -> activation_check; activation_check -> activation_fail [label=" No "]; activation_check -> substitution_check [label=" Yes "]; substitution_check -> substitution_fail [label=" No "]; mitsunobu -> mitsu_reagents; mitsu_reagents -> mitsu_fail [label=" No "]; }
Detailed Analysis:
-
Incomplete Activation (Mesylation/Tosylation): The conversion of the hydroxyl group to a better leaving group (mesylate or tosylate) is critical. This reaction can be sluggish if the reagents or conditions are not optimal.
-
Causality: The reaction requires a non-nucleophilic base (like triethylamine or pyridine) to quench the HCl or TsOH byproduct. Insufficient base, or the presence of water which can hydrolyze the sulfonyl chloride, will stall the reaction.
-
Solution: Ensure your sulfonylating agent (MsCl/TsCl) is fresh. Use a slight excess (1.1-1.2 eq) of both the sulfonyl chloride and the amine base. Critically, maintain anhydrous conditions and run the reaction at a low temperature (0 °C) to minimize side reactions.
-
-
Ineffective Nucleophilic Substitution: Even with a good leaving group, the SN2 displacement by the cyanide anion can fail.
-
Causality: Cyanide salts (NaCN, KCN) have poor solubility in many organic solvents. The reaction requires a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the cyanide salt and promote the SN2 mechanism.
-
Solution: Use anhydrous DMSO or DMF as the solvent. Ensure the cyanide salt is finely powdered and dry. Heating the reaction (e.g., 60-80 °C) is often necessary to drive the substitution to completion.
-
-
Failed Mitsunobu Reaction: The Mitsunobu reaction is powerful but sensitive to reagent quality and addition order.[3]
-
Causality: The mechanism involves the formation of a betaine intermediate from triphenylphosphine (PPh3) and an azodicarboxylate (DEAD or DIAD).[4] This betaine then activates the alcohol. If the azodicarboxylate is added too quickly or at too high a temperature, side reactions can occur before the alcohol is properly activated. The nucleophile must also be sufficiently acidic (pKa < 13) to protonate the betaine, which is generally not an issue for cyanide sources like acetone cyanohydrin or HCN itself.[4]
-
Solution: A standard and effective protocol is to dissolve the alcohol, the cyanide source (e.g., acetone cyanohydrin), and PPh3 in anhydrous THF. Cool this solution to 0 °C before slowly adding the DEAD or DIAD dropwise. Allowing the reaction to slowly warm to room temperature and stir for several hours is typical.
-
Issue 2: Significant Formation of Impurities
Question: My reaction produces the desired product, but I'm observing a major byproduct that is difficult to separate. What is it and how can I prevent it?
Answer: The formation of specific byproducts is highly dependent on your chosen synthetic route. The most common culprits are an elimination product in the two-step sequence or phosphine oxide/hydrazine byproducts in the Mitsunobu reaction.
// Nodes start [label="(R)-1-Cbz-3-(OMs/OTs)-pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"];
// SN2 Pathway sn2_node [label="SN2 Pathway\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; product [label="(S)-1-Cbz-3-cyanopyrrolidine\n(Inversion of Stereochemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// E2 Pathway e2_node [label="E2 Pathway\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; byproduct [label="1-Cbz-pyrrolidin-3-ene\n(Elimination Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Reagents cyanide [label="+ CN-", shape=plaintext]; base [label="+ Base (e.g., CN- acting as base)", shape=plaintext];
// Edges start -> sn2_node [label=" Favored by:\n- Polar aprotic solvent (DMSO)\n- Good nucleophile (CN-)\n- Moderate temperature"]; sn2_node -> product;
start -> e2_node [label=" Favored by:\n- High temperature\n- Sterically hindered base\n- Poor nucleophile"]; e2_node -> byproduct;
{rank=same; sn2_node; e2_node;} }
-
Byproduct: 1-Cbz-pyrrolidin-3-ene (Elimination)
-
Identification: This byproduct will have a different Rf value on TLC and a molecular weight of 203.24 g/mol .
-
Causality: The cyanide anion (CN⁻) is not only a nucleophile but also a base. Under forcing conditions (high heat) or if the SN2 pathway is sterically hindered, it can act as a base, abstracting a proton from the C2 or C4 position and leading to E2 elimination of the mesylate/tosylate leaving group.
-
Prevention & Mitigation:
-
Temperature Control: Avoid excessive heating during the substitution step. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: Continue using polar aprotic solvents like DMSO or DMF, which favor the SN2 pathway.
-
Alternative Cyanide Source: Consider using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a fluoride source (e.g., TBAF). This often proceeds under milder conditions, reducing the likelihood of elimination.
-
-
-
Byproducts: Triphenylphosphine Oxide and Hydrazine Derivatives (Mitsunobu)
-
Identification: These are classic byproducts of the Mitsunobu reaction. Triphenylphosphine oxide (Ph3PO) is a high-boiling solid that often co-elutes with polar products during chromatography.
-
Causality: These are stoichiometric byproducts of the reaction mechanism. Ph3P is oxidized to Ph3PO, and the azodicarboxylate (DEAD/DIAD) is reduced.[3]
-
Prevention & Mitigation:
-
Purification Strategy: Removing these byproducts is a purification challenge, not a reaction flaw. Ph3PO can sometimes be precipitated from nonpolar solvents (e.g., diethyl ether or hexanes). Chromatographic separation is often required.
-
Reagent Modification: Use polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound phosphine oxide can be simply filtered off, greatly simplifying the workup. Similarly, modified azodicarboxylates have been developed to facilitate easier removal of the hydrazine byproduct.[3]
-
-
Issue 3: Loss of Stereochemical Purity (Racemization)
Question: The optical rotation of my product is lower than the literature value, or chiral HPLC shows the presence of the (S)-enantiomer. What caused this racemization?
Answer: Maintaining enantiopurity is crucial. The primary route for synthesizing this compound from (R)-1-Cbz-3-hydroxypyrrolidine should proceed with a clean inversion of stereochemistry to yield the (S)-product. If you are aiming for the (R)-product, you would need to start with the (S)-alcohol. Assuming the goal is inversion, racemization is a serious issue.
-
Causality & Prevention:
-
SN1 Mechanism Contribution: The desired SN2 reaction proceeds with 100% inversion. However, if conditions promote an SN1-type mechanism (which proceeds through a planar carbocation intermediate), racemization will occur. This is rare for secondary centers but can be induced by highly polar, protic solvents or by conditions that cause the leaving group to depart before the nucleophile attacks.
-
Solution: Strictly use polar aprotic solvents (DMSO, DMF, THF). Avoid alcohols or water as solvents in the substitution step.
-
-
Starting Material Purity: Verify the enantiomeric excess (ee) of your starting (R)-1-Cbz-3-hydroxypyrrolidine. Any racemic impurity in the starting material will carry through to the product.
-
Product Racemization: The C3 position is adjacent to a nitrogen atom but is not typically prone to easy epimerization under standard workup or reaction conditions. This is less likely than the other two causes.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to use methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) for the activation step? A: Both are effective. Mesylates are smaller and sometimes more reactive, which can be an advantage. However, tosylates are often crystalline solids, making the intermediate easier to purify if isolation is necessary. For a direct, one-pot activation-substitution, MsCl is often preferred due to the higher reactivity of the resulting mesylate.
Q2: What are the pros and cons of the two main synthetic routes? A: This is a key strategic decision.
| Feature | Two-Step (Activation/Substitution) | Mitsunobu Reaction |
| Stereochemistry | Clean SN2 inversion. | Clean SN2 inversion.[3] |
| Reagents | Uses common, inexpensive reagents (MsCl, Et3N, NaCN). | Uses specialized, more expensive reagents (DEAD/DIAD, PPh3).[4] |
| Conditions | Often requires two distinct steps and sometimes elevated temperatures. | A one-pot reaction, often running from 0 °C to room temperature. |
| Byproducts | Produces simple salts (e.g., Et3N·HCl) that are easily removed by an aqueous wash. | Produces Ph3PO and hydrazine byproducts that are notoriously difficult to remove via chromatography. |
| Key Advantage | Cleaner workup and purification. | Mild, one-pot conditions. |
| Key Disadvantage | Can lead to elimination byproducts at high temperatures. | Difficult purification. |
Q3: How can I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should be able to clearly resolve the starting alcohol, the activated intermediate (mesylate/tosylate), and the final cyanopyrrolidine product. The alcohol is the most polar (lowest Rf), the cyano-product is intermediate, and the mesylate/tosylate is often slightly less polar than the cyano-product. Staining with potassium permanganate can help visualize all spots.
Experimental Protocols
These are representative protocols and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Two-Step Synthesis via Mesylation and Cyanide Substitution
Step A: Synthesis of (R)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine
-
Dissolve (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Argon).
-
Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting alcohol by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly in the next step.
Step B: Synthesis of this compound
-
Dissolve the crude mesylate from Step A in anhydrous DMSO (~0.3 M).
-
Add sodium cyanide (NaCN, 2.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir until the mesylate is consumed (monitor by TLC, typically 4-12 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the crude product.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10% to 40% ethyl acetate in hexanes).
Protocol 2: One-Pot Mitsunobu Reaction
-
To a round-bottom flask under an inert atmosphere, add (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq).
-
Dissolve the components in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. Note: careful selection of the solvent system is required to separate the product from triphenylphosphine oxide.
References
preventing racemization during reactions with (R)-1-Cbz-3-cyanopyrrolidine
Welcome to the technical support guide for (R)-1-Cbz-3-cyanopyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during chemical transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent racemization in your experiments.
Section 1: Understanding the Racemization Mechanism
This section covers the fundamental principles governing the stereochemical stability of this compound.
Q1: What is the primary mechanism of racemization for this compound?
A1: The racemization of this compound occurs via deprotonation and subsequent reprotonation at the chiral center (C3). The key features of this mechanism are:
-
Acidic α-Proton: The proton at the C3 position is alpha to the electron-withdrawing cyano (-CN) group. This positioning significantly increases the acidity of the C-H bond, making it susceptible to abstraction by a base.
-
Formation of a Planar Intermediate: Upon abstraction of the proton, a planar, achiral carbanion (or a rapidly inverting chiral carbanion) is formed. This intermediate is resonance-stabilized by the adjacent cyano group.
-
Loss of Stereochemical Information: Once the planar carbanion is formed, the original stereochemical information is lost.
-
Reprotonation: The carbanion can then be reprotonated from either face with nearly equal probability. Protonation from one face regenerates the desired (R)-enantiomer, while protonation from the opposite face yields the undesired (S)-enantiomer, resulting in a racemic or partially racemized mixture.
This entire process is an equilibrium, and prolonged exposure to basic conditions will drive the system towards a 1:1 mixture of enantiomers.[1]
Caption: Mechanism of base-catalyzed racemization at the C3 position.
Q2: Which experimental factors have the most significant impact on racemization?
A2: Several factors can dramatically influence the rate of racemization. Controlling these is key to preserving enantiomeric purity:
-
Base Strength and Concentration: This is the most critical factor. Strong bases readily abstract the acidic C3 proton.
-
Temperature: Higher temperatures increase the rate of both deprotonation and reprotonation.
-
Reaction Time: The longer the chiral center is exposed to racemizing conditions, the more significant the loss of optical purity will be.[2]
-
Solvent: The solvent can affect the stability of the carbanion intermediate and the effective strength of the base.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Problem: My reaction product shows significant or complete racemization. What are the likely causes and how can I fix it?
This is a common issue stemming from the sensitivity of the C3 stereocenter.[1] Follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for diagnosing racemization issues.
In-Depth Analysis & Solutions
1. Base Selection is Paramount The choice of base is the most common cause of racemization. Strong bases rapidly generate the planar carbanion, leading to fast racemization.
| Base Type | Examples | Racemization Risk | Recommended Use |
| Strongly Basic | LDA, n-BuLi, NaH, t-BuOK | Very High | Avoid. Use only if absolutely necessary for deprotonation and with immediate trapping by an electrophile at cryogenic temperatures. |
| Moderately Basic | K₂CO₃, Cs₂CO₃, DBU | Moderate | Suitable for many reactions. Cesium carbonate (Cs₂CO₃) is often a good choice for alkylations. |
| Weakly Basic | DIPEA, Et₃N, NaHCO₃ | Low | Recommended. Ideal for reactions where only a mild base is required. Use these whenever the reaction chemistry allows. |
2. Maintain Cryogenic Temperatures Lowering the reaction temperature is a highly effective strategy to suppress racemization.[3]
-
Recommendation: Perform base addition and subsequent reaction steps at -78 °C (dry ice/acetone bath). If the reaction is too sluggish, cautiously allow it to warm to -40 °C, but avoid temperatures above -20 °C.
3. Minimize Reaction Time The probability of a racemization event increases with time.
-
Recommendation: Actively monitor the reaction's progress using an appropriate technique (TLC, LC-MS). Once the starting material is consumed or conversion has stalled, quench the reaction immediately. Avoid arbitrary, overnight reaction times without prior optimization.
Section 3: Recommended Protocols & Methods (FAQs)
This section provides actionable, step-by-step protocols for common laboratory procedures.
Q3: What is a general, racemization-minimizing protocol for a base-mediated C3-alkylation reaction?
A3: This protocol is designed to minimize racemization during the alkylation of this compound by carefully controlling the reaction parameters.
Experimental Protocol: Low-Temperature C3-Alkylation
-
Preparation:
-
Thoroughly dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Base Addition:
-
Slowly add a solution of a suitable base (e.g., freshly prepared LDA, 1.05 eq.) dropwise to the stirred pyrrolidine solution. The rate of addition should be slow enough to maintain the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete deprotonation.
-
-
Electrophile Addition:
-
Add the electrophile (e.g., methyl iodide, 1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
-
Reaction & Monitoring:
-
Maintain the reaction at -78 °C and monitor its progress by taking aliquots for TLC or UPLC analysis.
-
If the reaction is slow, consider allowing the temperature to rise slowly to -60 °C or -50 °C, but no higher.
-
-
Quenching:
-
Once the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up & Purification:
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product using column chromatography.
-
-
Analysis:
-
Immediately analyze the enantiomeric excess (e.e.) of the purified product using Chiral HPLC.
-
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my product?
A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable method for determining the e.e. of your compound.[4][5]
Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of your purified product in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For method development, it is essential to have a sample of the racemate (a 1:1 mixture of R and S enantiomers) to confirm peak identification and calculate resolution.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column is often effective. For example, a CHIRALPAK® IC column.[5]
-
Mobile Phase: A typical normal-phase mobile phase is a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol, IPA). A common starting point is 80:20 (v/v) n-Hexane/IPA . A small amount of an additive like trifluoroacetic acid (TFA, 0.1%) may improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm or 254 nm (due to the Cbz group's aromatic ring).
-
-
Analysis:
-
Inject the racemic standard first to determine the retention times (Rt) of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cbz Deprotection of Pyrrolidine Derivatives
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of removing the carboxybenzyl (Cbz or Z) protecting group from pyrrolidine derivatives. This guide is designed to provide in-depth, field-proven insights into common challenges, offering a blend of troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic transformations.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the Cbz deprotection of your pyrrolidine-containing compounds. Each problem is analyzed to identify its root cause, followed by a series of recommended solutions grounded in chemical principles.
Issue 1: My catalytic hydrogenation is slow, incomplete, or fails entirely.
Question: I'm attempting to deprotect my Cbz-pyrrolidine derivative using palladium on carbon (Pd/C) and hydrogen gas, but the reaction is sluggish or stalls before reaching completion. What's going wrong?
Answer: This is one of the most common challenges in Cbz deprotection.[1] The issue typically stems from one or more of the following factors:
-
Catalyst Poisoning: Palladium catalysts are extremely sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2] Even trace amounts of sulfur can completely deactivate the catalyst.[3] Nitrogen-containing heterocycles can also sometimes inhibit catalyst activity.[4]
-
Solution:
-
Ensure the starting material is highly pure and free from residual sulfur-containing reagents from previous steps.
-
If your pyrrolidine substrate intrinsically contains sulfur, catalytic hydrogenation is likely unsuitable. You should select an alternative, non-reductive method like acidic or nucleophilic cleavage.[5][6]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can significantly vary between batches and will degrade over time.[1][6]
-
Solution:
-
-
Insufficient Hydrogen Pressure: For some substrates, especially those with steric hindrance around the Cbz group, atmospheric pressure from a hydrogen balloon may be insufficient to drive the reaction.[1][5]
-
Solution: Increase the hydrogen pressure using a dedicated hydrogenation apparatus, often to 50 psi or higher.[1]
-
-
Product Inhibition: The resulting free pyrrolidine amine can coordinate with the palladium catalyst, effectively inhibiting its activity as the reaction progresses.[8][9]
-
Poor Mixing: As a heterogeneous reaction, efficient interaction between the substrate in solution, the hydrogen gas, and the solid catalyst surface is critical.[1][5]
-
Solution: Ensure vigorous and continuous stirring or agitation throughout the reaction.[6]
-
Issue 2: I'm observing side products from the reduction of other functional groups.
Question: My Cbz group is being removed, but my molecule has other functional groups (e.g., an alkene, a nitro group, an aryl bromide) that are also being reduced. How can I improve chemoselectivity?
Answer: Standard catalytic hydrogenation is a powerful reducing method that often lacks selectivity for the Cbz group in the presence of other easily reducible moieties.[5][11]
-
Cause: Functional groups such as alkenes, alkynes, nitro groups, benzyl ethers, and aryl halides (especially iodides and bromides) can be reduced under typical Pd/C and H₂ conditions.[2][5]
-
Solution:
-
Switch to Catalytic Transfer Hydrogenation: This method is often milder and can offer superior chemoselectivity.[5][8] Instead of H₂ gas, a hydrogen donor molecule is used. Common donors include ammonium formate, formic acid, or cyclohexadiene.[2][5]
-
Employ a Non-Reductive Method: For substrates highly sensitive to reduction, the best strategy is to avoid hydrogenation altogether.
-
Issue 3: My acidic deprotection with HBr in acetic acid is causing acetylation or degradation.
Question: I switched to HBr in acetic acid to avoid hydrogenation issues, but now I'm getting an N-acetylated pyrrolidine side product. What should I do?
Answer: This side reaction is a known drawback of using a nucleophilic solvent like acetic acid for deprotection.
-
Cause: After the Cbz group is cleaved, the newly formed, nucleophilic pyrrolidine amine can attack the acetic acid solvent, leading to the formation of an N-acetyl amide byproduct.[1][5]
-
Solution:
-
Change the Solvent/Acid System: Use a non-nucleophilic acid in a non-acetylating solvent. A common choice is a solution of HCl in an inert solvent like 1,4-dioxane or isopropanol.[1][13]
-
Use a Milder Lewis Acid System: A recently developed method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is an excellent, mild alternative.[14][15] It operates at room temperature and shows high functional group tolerance, avoiding both over-reduction and acylation side reactions.[5][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Cbz deprotection by catalytic hydrogenation?
The mechanism is a hydrogenolysis reaction.[16] The Cbz-protected pyrrolidine adsorbs onto the surface of the palladium catalyst. Molecular hydrogen is also adsorbed and activated by the palladium. The catalyst then facilitates the cleavage of the relatively weak benzylic C-O bond of the carbamate.[2] This cleavage generates the free pyrrolidine amine via an unstable carbamic acid intermediate, which spontaneously loses carbon dioxide. The byproducts are toluene and CO₂, which are volatile and easily removed.[5][16]
Q2: How do I choose the best Cbz deprotection method for my specific pyrrolidine derivative?
The optimal method depends entirely on the functional groups present in your molecule.[1][5] Use the following decision-making framework:
-
Does the molecule contain sulfur?
-
Yes: Avoid catalytic hydrogenation. Use Acidic Cleavage or Nucleophilic Cleavage.[6]
-
-
Does the molecule contain other reducible groups (alkenes, alkynes, nitro, aryl halides)?
-
Yes: Standard catalytic hydrogenation is risky. Prioritize Catalytic Transfer Hydrogenation for potentially better selectivity, or for full security, use Acidic or Nucleophilic Cleavage.[1]
-
-
Is the molecule sensitive to strong acids?
-
Yes: Avoid HBr/AcOH. Catalytic Hydrogenation is a good choice if no reducible groups are present. The mild AlCl₃/HFIP system or Nucleophilic Cleavage are also excellent options.[14]
-
-
If none of the above apply:
-
Catalytic hydrogenation with Pd/C and H₂ is the most common, efficient, and clean method.[5]
-
Q3: Are there safety concerns I should be aware of with certain methods?
Yes, absolutely.
-
Catalytic Hydrogenation: Requires the safe handling of flammable hydrogen gas.[13] Palladium on carbon can be pyrophoric, especially when dry and exposed to air, so it should always be handled with care, typically wetted with solvent.[8]
-
Acidic Cleavage: Strong acids like HBr in acetic acid are highly corrosive and require appropriate personal protective equipment (PPE) and handling in a fume hood.[17]
-
Byproduct Toxicity: Some deprotection methods, like those using TMS-iodide (not discussed in detail here), can generate genotoxic byproducts (e.g., benzyl iodide).[1] For pharmaceutical development, it is critical to choose methods that produce benign byproducts.[1]
Visualizations
Caption: Troubleshooting workflow for Cbz deprotection of pyrrolidines.
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
Data Summary & Method Comparison
| Deprotection Method | Key Reagents & Conditions | Advantages | Potential Challenges & Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst in an alcohol solvent (e.g., MeOH, EtOH).[18] | High efficiency, clean and volatile byproducts (toluene, CO₂).[5] | Requires specialized equipment; catalyst poisoning by sulfur is a major issue; risk of reducing other functional groups.[5][18] |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate, formic acid), Pd/C catalyst.[2][5] | Avoids flammable H₂ gas, making it safer and more convenient; often milder and more chemoselective.[8][17] | May require elevated temperatures; incomplete reactions can occur; donor choice can influence side reactions.[18] |
| Strong Acid Cleavage | HBr in acetic acid (AcOH).[17] | Effective for substrates incompatible with hydrogenation; metal-free.[13] | Harsh conditions; can cause N-acetylation from solvent; byproduct (benzyl bromide) can alkylate sensitive groups.[1][5][18] |
| Mild Lewis Acid Cleavage | Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[14] | Mild (room temp); excellent functional group tolerance; avoids pyrophoric reagents and harsh acids; scalable.[14][15] | HFIP is a relatively expensive solvent.[5] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, base (e.g., K₃PO₄ or KOAc) in DMAC.[5][12] | Highly selective for sensitive substrates; avoids heavy metals and harsh acids.[5][12] | The thiol reagent has a strong, unpleasant odor; requires heating.[5] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This method is the standard choice for simple, non-sulfur-containing pyrrolidine derivatives.[9]
-
Dissolution: Dissolve the Cbz-protected pyrrolidine derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask appropriate for hydrogenation.[6]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10% w/w relative to the starting material).[9] Safety Note: Pd/C can be pyrophoric; handle with care and do not allow it to become dry in the presence of air.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure) or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this purge cycle 3-5 times.[9][18]
-
Reaction: Stir the mixture vigorously at room temperature. For more challenging substrates, pressure can be increased to 50 psi.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).[8][9]
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected pyrrolidine amine, which can be purified further if necessary.
Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
This is a robust method for substrates that are sensitive to reduction but stable to strong acid.[17]
-
Dissolution: In a dry flask, dissolve the Cbz-protected pyrrolidine (1.0 equiv) in glacial acetic acid.[6]
-
Reagent Addition: Add a solution of 33% (w/w) HBr in acetic acid to the mixture.[6]
-
Reaction: Stir the reaction at room temperature. Reaction time can vary from 30 minutes to several hours depending on the substrate's reactivity.[6][17]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.[6][18]
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide, and dry under vacuum.[18]
Protocol 3: Mild Lewis Acid Deprotection with AlCl₃ in HFIP
This is a modern, highly versatile method suitable for complex molecules with sensitive functional groups.[14]
-
Setup: To a solution of the N-Cbz-protected pyrrolidine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The mixture will likely be a suspension.[14]
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.[14]
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS analysis.
-
Quench: After completion, dilute the mixture with dichloromethane (CH₂Cl₂). Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[14]
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[14]
-
Purification: Purify the crude residue by column chromatography to yield the free pyrrolidine amine.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. tdcommons.org [tdcommons.org]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-1-Cbz-3-cyanopyrrolidine
Welcome to the technical support center for the synthesis of (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and stereoselective method for synthesizing this compound?
The preferred industrial and academic method for preparing this compound is the Mitsunobu reaction , starting from (S)-1-Cbz-3-hydroxypyrrolidine. This reaction is highly valued for its mild conditions and, most critically, its predictable and clean inversion of stereochemistry at the reacting center.[1][2] This stereoinversion is a hallmark of the SN2 mechanism that governs the reaction, making it a powerful tool for accessing specific chiral molecules.[3]
Q2: Why is starting with the (S)-alcohol necessary to obtain the (R)-nitrile?
The Mitsunobu reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The reaction mechanism involves the activation of the hydroxyl group by a phosphine-azodicarboxylate adduct, forming an oxyphosphonium salt, which is an excellent leaving group. The incoming nucleophile—in this case, the cyanide ion (CN⁻)—attacks the carbon atom from the side opposite to the leaving group. This "backside attack" forces an inversion of the stereocenter's configuration, a phenomenon known as the Walden inversion.[2] Therefore, to achieve the (R) configuration in the final cyanopyrrolidine product, the starting alcohol must possess the (S) configuration.
Q3: What are the critical reagents for this Mitsunobu cyanation, and what are their specific roles?
The success of this reaction hinges on four key components:
| Reagent | Role | Common Examples |
| Alcohol Substrate | The starting material containing the hydroxyl group to be replaced. | (S)-1-Cbz-3-hydroxypyrrolidine |
| Phosphine | The reducing agent that activates the azodicarboxylate and the alcohol. | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | The oxidizing agent that, with the phosphine, forms the key activating intermediate. | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Nucleophile (Cyanide Source) | The cyanide ion donor that displaces the activated hydroxyl group. | Acetone cyanohydrin (ACH), Zinc cyanide (Zn(CN)₂), Trimethylsilyl cyanide (TMSCN) |
The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD/DIAD, creating a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (or the alcohol), leading to the formation of the oxyphosphonium salt that is ultimately displaced by the cyanide anion.[4]
Q4: Which cyanide source is recommended for this reaction?
Acetone cyanohydrin (ACH) is often a preferred cyanide source for Mitsunobu reactions. It is less toxic and easier to handle than gaseous HCN and serves as a suitable acidic pronucleophile (pKa ~12) for the reaction conditions.[1] Zinc cyanide (Zn(CN)₂) can also be used, often in conjunction with a Lewis acid, but may require different optimization. Traditional alkali metal cyanides like KCN or NaCN are generally too basic and not soluble enough in common organic solvents for this reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction has stalled, or I'm observing very low conversion to the product. What went wrong?
Possible Cause 1: Reagent Quality and Moisture The Mitsunobu reaction is highly sensitive to moisture and reagent purity.
-
Expert Insight: Azodicarboxylates like DEAD and DIAD are susceptible to degradation, especially if not stored properly under an inert atmosphere and protected from light. Triphenylphosphine can slowly oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. The presence of water will quench the reactive Mitsunobu intermediates, halting the productive cycle.
-
Solution:
-
Always use freshly opened or recently purified reagents.
-
Ensure all solvents (e.g., THF, Dichloromethane, Toluene) are anhydrous.
-
Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of inert gas (Nitrogen or Argon) before use.
-
Possible Cause 2: Incorrect Reagent Stoichiometry or Order of Addition The ratio and addition order of reagents are critical for success.
-
Expert Insight: Typically, a slight excess (1.1 to 1.5 equivalents) of the phosphine, azodicarboxylate, and cyanide source relative to the limiting alcohol is used to drive the reaction to completion. The standard, and often most effective, procedure is to add the azodicarboxylate slowly to a pre-cooled (0 °C) solution of the alcohol, phosphine, and cyanide source. This slow addition maintains a low concentration of the highly reactive intermediates, minimizing side reactions.
-
Solution:
-
Verify the stoichiometry of your reagents. Use 1.2 equivalents of PPh₃, ACH, and DEAD/DIAD.
-
Follow the correct order of addition as detailed in the protocol below. A rapid addition of the azodicarboxylate can lead to a complex mixture of byproducts.
-
Q2: The reaction worked, but isolating the pure this compound is extremely difficult due to byproducts.
Possible Cause: Inherent Mitsunobu Byproducts This is the most common challenge associated with the Mitsunobu reaction. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate (e.g., diethyl hydrazodicarboxylate).
-
Expert Insight: These byproducts often have polarities similar to the desired product, making separation by standard column chromatography tedious and inefficient, leading to low isolated yields.
-
Solutions:
-
Optimized Chromatography: A carefully selected solvent system is crucial. A gradient elution from a non-polar solvent (e.g., Hexanes or Toluene) to a more polar mixture (e.g., Hexanes/Ethyl Acetate or Toluene/Acetone) can effectively separate the components.
-
Byproduct Precipitation: After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like diethyl ether. TPPO has limited solubility in ether and may precipitate, allowing for its removal by filtration.
-
Advanced Reagent Strategies: To circumvent purification issues entirely, consider using modified reagents where the byproducts are easily removed.
-
Polymer-bound PPh₃: The resulting polymer-bound TPPO can be removed by simple filtration.
-
Fluorous Phosphines: Fluorous byproducts can be separated using fluorous solid-phase extraction (F-SPE).
-
-
Q3: I'm concerned about maintaining the chiral purity of my product. Could racemization be an issue?
Possible Cause: Deviation from the SN2 Pathway While the Mitsunobu reaction is renowned for its clean stereoinversion, extreme conditions or substrate-specific issues could potentially lead to a loss of enantiomeric purity.
-
Expert Insight: Racemization is unlikely under standard, mild Mitsunobu conditions (0 °C to room temperature). The SN2 mechanism is strongly favored. However, if the reaction is heated excessively or if highly acidic/basic conditions are inadvertently introduced during workup, side reactions could compromise chiral integrity.
-
Solution & Verification:
-
Adhere strictly to the recommended temperature profile. Avoid heating the reaction mixture.
-
Use a neutral or mildly acidic aqueous workup.
-
Crucially, you must validate the enantiomeric excess (e.e.) of your final product. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Comparing the product's optical rotation to literature values can provide a preliminary check, but chromatographic methods are the gold standard for confirming enantiopurity.[5]
-
Visualized Reaction and Troubleshooting Workflow
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Mitsunobu Reaction Pathway for Cyanation.
Caption: Troubleshooting Decision Tree for Low Yield.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Objective: To synthesize this compound from (S)-1-Cbz-3-hydroxypyrrolidine.
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-1-Cbz-3-hydroxypyrrolidine | 221.25 | 10.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 1.2 |
| Acetone Cyanohydrin (ACH) | 85.09 | 12.0 | 1.2 |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an atmosphere of Nitrogen, add (S)-1-Cbz-3-hydroxypyrrolidine (2.21 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask and stir until all solids have dissolved.
-
Nucleophile Addition: Add acetone cyanohydrin (1.1 mL, 12.0 mmol) to the solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Key Addition Step: While stirring vigorously, add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol) dropwise to the reaction mixture over a period of 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in Ethyl Acetate (150 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
References
Technical Support Center: Purification of (R)-1-Cbz-3-cyanopyrrolidine
Introduction
(R)-1-Cbz-3-cyanopyrrolidine is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, decreased yields, and the formation of undesired stereoisomers or side products in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive resource for researchers, scientists, and process chemists to troubleshoot and resolve common purity issues encountered with this compound.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems observed during and after the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities typically fall into three categories:
-
Process-Related Impurities: These originate from the synthetic route.
-
(R)-3-cyanopyrrolidine: Unreacted starting material. This is a common impurity if the N-protection reaction with benzyl chloroformate (Cbz-Cl) is incomplete.
-
Benzyl Alcohol: A by-product from the Cbz-Cl reagent or from minor degradation of the Cbz group.
-
Over-benzylated species: While less common, reaction at other sites can occur under non-optimized conditions.
-
Residual Solvents: e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
-
Degradation Products:
-
(R)-1-Cbz-pyrrolidine-3-carboxamide and (R)-1-Cbz-pyrrolidine-3-carboxylic acid: These impurities arise from the hydrolysis of the nitrile group. The nitrile is susceptible to hydrolysis under strongly acidic or basic conditions, particularly in the presence of water at elevated temperatures. This conversion is a known metabolic pathway for cyanopyrrolidine-containing drugs, highlighting the nitrile's reactivity.[1]
-
-
Enantiomeric Impurity:
-
(S)-1-Cbz-3-cyanopyrrolidine: The presence of the undesired enantiomer, originating from the chirality of the starting material.
-
Q2: My crude product is a persistent oil or waxy solid and fails to crystallize. What is the cause and how can I fix it?
A2: This is a classic sign of significant impurity levels, particularly residual solvents or unreacted starting materials which act as crystallization inhibitors.
-
Causality: The presence of other molecules disrupts the formation of a uniform crystal lattice, lowering the material's melting point and preventing solidification.
-
Troubleshooting Steps:
-
Initial Solvent Removal: Ensure your crude material has been thoroughly dried under high vacuum to remove volatile solvents.
-
Aqueous Workup: Perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove basic impurities like residual triethylamine and unreacted (R)-3-cyanopyrrolidine. The amine impurities will be protonated and move into the aqueous layer.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
-
Re-concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner material is now more likely to crystallize upon standing or with further purification.
-
Q3: My NMR spectrum shows peaks corresponding to benzyl alcohol. How do I remove it?
A3: Benzyl alcohol is structurally similar to the Cbz group, but more polar. It can often be removed by physical methods.
-
High Vacuum: Benzyl alcohol has a higher boiling point than many common solvents but can be removed under high vacuum, especially with gentle heating (e.g., 40-50°C).
-
Chromatography: If present in significant amounts, flash column chromatography is highly effective. Benzyl alcohol will elute later than the desired product in a normal-phase system.
-
Recrystallization: A carefully chosen solvent system for recrystallization will typically leave benzyl alcohol in the mother liquor.
Q4: I suspect my nitrile group is hydrolyzing. How can I prevent this and remove the resulting acid/amide impurities?
A4: Nitrile hydrolysis is promoted by harsh pH and high temperatures.
-
Prevention:
-
During workup, avoid using strong acids or bases for extended periods. Use mild reagents like 5% citric acid and saturated sodium bicarbonate.
-
Keep reaction and workup temperatures as low as reasonably possible.
-
-
Removal:
-
The carboxylic acid impurity can be easily removed. Dissolve the crude material in ethyl acetate and perform an extraction with a mild base (saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
The amide is more difficult to remove as it has polarity similar to the starting material. Flash column chromatography is the most reliable method for separating the amide from the desired nitrile compound.
-
Section 2: Detailed Purification Protocols
Protocol 1: High-Purity Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities and obtaining high-purity, crystalline material, provided the crude product is already >85-90% pure. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
Recommended Solvent System: Isopropyl Alcohol (IPA) / Heptane or Ethyl Acetate (EtOAc) / Heptane.
Step-by-Step Methodology:
-
Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the more polar solvent (e.g., IPA or EtOAc) and warm the mixture gently (to ~50-60°C) with stirring until the solid completely dissolves.
-
Slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the polar solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold anti-solvent (Heptane) to remove any residual mother liquor.
-
Dry the crystals under high vacuum to a constant weight.
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Role | Notes |
| Ethyl Acetate | 77.1 | Medium | Solubilizing Solvent | Good general-purpose solvent for the compound. |
| Isopropyl Alcohol | 82.6 | Medium-High | Solubilizing Solvent | Good for dissolving polar impurities. |
| Heptane/Hexane | 98.4 / 69 | Low | Anti-solvent | Induces precipitation/crystallization. |
| Dichloromethane | 39.6 | Medium | Chromatography | Used as a co-solvent in flash chromatography. |
Protocol 2: Flash Column Chromatography
This method is ideal for purifying crude material with multiple or significant impurities (e.g., purity <85%) or for separating compounds with similar polarities like the nitrile and its corresponding amide.
-
Principle: this compound is a polar, nitrogen-containing heterocycle. Standard silica gel is acidic and can cause streaking or poor separation for such compounds.[2] Using a modified silica gel or a modified solvent system is recommended for optimal results.
Step-by-Step Methodology:
-
Stationary Phase: Use standard flash silica gel (40-63 µm).[3] To improve separation, consider deactivating the silica by preparing a slurry with the mobile phase containing 0.5-1% triethylamine (TEA). This neutralizes the acidic sites on the silica gel.
-
Mobile Phase (Eluent): A common gradient system is Hexanes:Ethyl Acetate. Start with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexanes:EtOAc). The exact gradient should be determined by Thin Layer Chromatography (TLC) first.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. This creates a free-flowing powder.
-
Column Packing & Running:
-
Pack the column with silica gel in the initial low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Gently add a thin layer of sand to protect the sample layer.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 3: Visualization of Workflow
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting the optimal purification strategy.
References
Technical Support Center: Large-Scale Synthesis of (R)-1-Cbz-3-cyanopyrrolidine
Welcome to the technical support center for the synthesis of (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring a robust, scalable, and efficient manufacturing process is paramount.[1][2][3]
This document moves beyond standard protocols to address the nuanced challenges encountered during scale-up. We will delve into the mechanistic underpinnings of common synthetic routes, provide data-driven troubleshooting advice, and offer detailed, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent laboratory and industrial route involves the conversion of a readily available chiral precursor, (R)-(-)-1-Cbz-3-pyrrolidinol.[4] The transformation of the secondary alcohol to the nitrile is typically achieved via a nucleophilic substitution reaction. While several methods exist for this conversion, the Mitsunobu reaction is frequently employed due to its reliability under mild conditions and its predictable stereochemical outcome.[5]
Q2: Why is the Mitsunobu reaction a double-edged sword for large-scale synthesis?
The Mitsunobu reaction is highly effective for converting primary and secondary alcohols into a wide range of functional groups, including nitriles, with a clean inversion of stereochemistry.[5][6][7] This stereospecificity is crucial for maintaining the enantiopurity of this compound.
However, the reaction's primary drawback lies in its stoichiometry. It generates equimolar quantities of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate byproduct (e.g., diethyl hydrazodicarboxylate).[8] On a large scale, these byproducts are often difficult to remove from the desired product due to similar solubility profiles, leading to laborious and costly purification steps, such as column chromatography, which is undesirable for industrial processes.[9]
Q3: What are the primary safety and environmental concerns when scaling up this synthesis?
From an industrial perspective, the classic Mitsunobu reaction presents several challenges:
-
Waste Generation: The reaction has poor atom economy, generating significant amounts of phosphine oxide and hydrazine waste.[10]
-
Reagent Hazards: Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) are energetic and potentially explosive compounds, requiring careful handling and thermal management.[11]
-
Solvent Use: The reaction often requires large volumes of anhydrous solvents, contributing to the environmental footprint of the process.
Recent advancements have focused on developing catalytic Mitsunobu reactions that use a recyclable azo reagent and a terminal oxidant like air, significantly improving the process's green chemistry profile.[10][12][13]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems encountered during the synthesis of this compound, particularly when using the Mitsunobu reaction.
Problem: Low or Inconsistent Reaction Yield
Q: My reaction yield is significantly lower than expected, or the conversion stalls prematurely. What are the likely causes and how can I resolve this?
A: Low yield is a multifaceted problem often rooted in reagent quality, reaction setup, or competing side reactions.
Causality & Solutions:
-
Reagent Purity and Stoichiometry:
-
Triphenylphosphine (PPh₃): Ensure it is dry and free of triphenylphosphine oxide (TPPO). The presence of TPPO can interfere with the reaction.
-
Azodicarboxylate (DEAD/DIAD): These reagents can degrade over time. Use a freshly opened bottle or titrate to determine the active concentration. A slight excess (1.1-1.5 equivalents) of both PPh₃ and DEAD/DIAD is often used to drive the reaction to completion.
-
Cyanide Source: Acetone cyanohydrin or zinc cyanide (with a Lewis acid catalyst) are common nucleophiles. The pKa of the nucleophile is critical; it must be acidic enough to protonate the intermediate betaine to avoid side reactions.[6][7]
-
-
Strictly Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. The betaine intermediate can be quenched by water, regenerating the starting alcohol. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Order of Addition & Temperature Control: The standard procedure involves adding the azodicarboxylate slowly to a cooled (typically 0 °C or below) solution of the alcohol, triphenylphosphine, and the cyanide source. This controlled addition minimizes the formation of undesired byproducts from the reaction between PPh₃ and the azodicarboxylate. Exothermic reactions can lead to side products, so maintaining a low temperature is critical during the addition phase.
Problem: Challenging Product Purification
Q: I am struggling to isolate pure this compound. The triphenylphosphine oxide (TPPO) and hydrazine byproducts are co-eluting or co-crystallizing with my product. What are my options?
A: This is the most notorious challenge of the Mitsunobu reaction at scale. Standard chromatography is often not a viable solution in a production environment.
Causality & Solutions:
-
Byproduct Properties: TPPO is crystalline but highly polar, while the hydrazine byproduct can be an oil or a solid. Their solubilities can overlap significantly with the desired nitrile product.
-
Alternative Workup & Purification Strategies:
-
Crystallization: If the product is crystalline, carefully screening different solvent systems (e.g., MTBE, heptane, isopropanol/water mixtures) may induce selective crystallization of either the product or the byproducts.
-
Acid/Base Extraction: While the product is neutral, strategic pH adjustments can sometimes help remove certain impurities.
-
Use of Modified Reagents: This is the most effective approach for large-scale synthesis.
-
Polymer-supported PPh₃: The resulting polymer-bound TPPO can be removed by simple filtration.[8]
-
Water-soluble Phosphines: Using sulfonated phosphines allows for the extraction of the phosphine oxide byproduct into an aqueous phase.
-
Catalytic Systems: Employing catalytic amounts of a recyclable azo reagent drastically reduces the amount of hydrazine byproduct formed, simplifying purification.[10][13]
-
-
Data Summary: Comparison of Mitsunobu Strategies
| Strategy | Key Reagents | Byproduct Challenge | Scalability |
| Classic Mitsunobu | PPh₃, DEAD/DIAD | High: TPPO and hydrazine removal is difficult. | Poor |
| Polymer-Bound | Polystyryl-diphenylphosphine, DEAD | Low: Byproducts removed by filtration. | Moderate |
| Catalytic/Recyclable | PPh₃, Catalytic Azo Reagent, Oxidant (e.g., Air) | Low: Minimal hydrazine byproduct formed. | Excellent |
Visualizing the Process: Diagrams and Workflows
To better understand the reaction and troubleshooting logic, the following diagrams have been generated.
Caption: General mechanism of the Mitsunobu reaction.
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Mitsunobu Synthesis
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of alcohol).
-
Cooling: Cool the resulting solution to -10 °C using an appropriate cooling bath.
-
Nucleophile Addition: Add acetone cyanohydrin (1.2 eq) to the cooled solution.
-
DEAD Addition: Slowly add diethylazodicarboxylate (DEAD, 1.2 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate.
-
Attempt to precipitate the TPPO by adding a non-polar solvent like hexane or heptane and cooling. Filter the solids.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Scalable Synthesis Using a Modified, Purification-Friendly Method
This protocol utilizes a catalytic azo-reagent approach, adapted from modern synthetic methodologies, to minimize byproduct contamination.[10][12]
-
Preparation: To a suitable reactor, add (R)-(-)-1-Cbz-3-pyrrolidinol (1.0 eq), triphenylphosphine (1.1 eq), ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (0.1 eq), and iron(II) phthalocyanine (0.02 eq) in an appropriate solvent like toluene.
-
Reaction Initiation: Add acetone cyanohydrin (1.2 eq).
-
Aerobic Oxidation: Sparge the mixture with dry air (or oxygen) via a subsurface tube while heating to 40-50 °C. The iron catalyst will facilitate the in-situ oxidation of the hydrazine to the active azo species, which then participates in the Mitsunobu cycle.
-
Reaction Monitoring: Monitor the reaction for full conversion of the starting alcohol (typically 24-48 hours).
-
Workup:
-
Cool the reaction mixture and filter to recover the iron catalyst.
-
Concentrate the solvent under reduced pressure.
-
The key advantage here is the significantly reduced amount of hydrazine byproduct. The primary byproduct is still TPPO.
-
-
Purification of TPPO:
-
Dissolve the residue in a minimal amount of dichloromethane or toluene.
-
Add a large excess of a non-polar solvent (e.g., heptane) to precipitate the TPPO.
-
Filter the mixture. The filtrate, now enriched with the product, can be further purified by crystallization or a much-reduced silica gel plug.
-
This modified protocol drastically reduces waste and simplifies purification, making it a more viable option for large-scale production.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 13. Recyclable Mitsunobu reagents: catalytic Mitsunobu reactions with an iron catalyst and atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with (R)-1-Cbz-3-cyanopyrrolidine
Welcome to the technical support center for (R)-1-Cbz-3-cyanopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for monitoring the progress of chemical reactions involving this versatile building block. Our goal is to ensure the scientific integrity of your work by providing in-depth, field-proven insights into common experimental challenges.
Introduction to this compound
This compound is a chiral synthetic building block of significant interest in medicinal chemistry, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] Its structure incorporates a Cbz-protected amine and a nitrile group, both of which can undergo a variety of chemical transformations. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
This guide will address common issues encountered during key transformations of this compound, including nitrile reduction, Cbz deprotection, and potential side reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when working with this compound.
Q1: What are the most common transformations for this compound?
A1: The two most common and synthetically useful transformations are:
-
Reduction of the nitrile group: This is typically done to synthesize the corresponding primary amine, (R)-1-Cbz-3-(aminomethyl)pyrrolidine, a key intermediate for various drug candidates.[3][4][5]
-
Deprotection of the Cbz group: Removal of the benzyloxycarbonyl (Cbz) protecting group is a standard procedure to liberate the secondary amine for further functionalization.[6][7][8][9]
Q2: What are the key challenges I should anticipate when working with this molecule?
A2: Key challenges include:
-
Incomplete reactions: Both nitrile reduction and Cbz deprotection can be sluggish if not optimized.
-
Side reactions: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under acidic or basic conditions.[1][10][11][12][13] Over-reduction of the nitrile can also occur.
-
Difficulty in monitoring: The starting material, intermediates, and products can have similar polarities, making separation and visualization by Thin Layer Chromatography (TLC) challenging.
-
Purification: Residual starting material or byproducts can co-elute with the desired product during chromatography.
Q3: Which analytical techniques are most suitable for monitoring these reactions?
A3: A combination of techniques is often ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of products.[17][18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of starting materials, intermediates, and products by their mass-to-charge ratio.[17][19][21]
-
In-situ monitoring (e.g., FTIR, Raman, NMR): Advanced techniques that allow for real-time tracking of species in the reaction mixture without the need for sampling.[22][23][24][25][26]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Scenario 1: Nitrile Reduction to the Primary Amine
The goal is the conversion of this compound to (R)-1-Cbz-3-(aminomethyl)pyrrolidine.
Problem: My nitrile reduction is incomplete, or I am observing significant side products.
Possible Causes & Solutions:
-
Inadequate Reducing Agent:
-
Q: I'm using catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), but the reaction has stalled. What should I do?
-
A: Catalytic hydrogenation can sometimes be slow for nitriles.[3][27]
-
Catalyst Activity: Ensure your catalyst is fresh and active. Consider using a higher loading of the catalyst.
-
Hydrogen Pressure: Increase the hydrogen pressure.
-
Solvent: Ensure the solvent is appropriate and anhydrous. Protic solvents like ethanol or methanol are often effective.
-
Additives: The addition of ammonia can sometimes suppress the formation of secondary and tertiary amine byproducts.[3]
-
-
-
Formation of Aldehyde Intermediate:
-
Q: I'm using DIBAL-H for the reduction and see a new spot on TLC that is not my desired amine. What could it be?
-
A: DIBAL-H can reduce nitriles to aldehydes, especially at low temperatures.[27] If the reaction is not carefully controlled, the aldehyde may be a significant byproduct.
-
Monitoring: Monitor the reaction closely by TLC. The aldehyde will likely have a different polarity than the starting material and the amine product.
-
Workup: Ensure the aqueous workup is performed correctly to hydrolyze the intermediate imine to the aldehyde, or further reduce it to the amine.
-
-
-
Hydrolysis of the Nitrile:
-
Q: My reaction mixture contains a significant amount of a polar byproduct that I suspect is the carboxylic acid. How can I avoid this?
-
A: The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[10][11][12]
-
pH Control: Maintain neutral reaction conditions if possible. If using a reagent that generates acidic or basic byproducts, consider using a buffer.
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions until the workup.
-
-
Experimental Protocol: Monitoring Nitrile Reduction by TLC
-
Prepare your TLC plate: Use a standard silica gel plate.
-
Spotting:
-
Spot the starting material (SM), this compound, dissolved in a suitable solvent.
-
Spot a co-spot of the starting material and the reaction mixture.
-
Spot the reaction mixture (RM).
-
-
Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is 70:30 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light (254 nm): The Cbz group contains an aromatic ring and will be UV active.
-
Potassium Permanganate (KMnO₄) stain: The product amine will be readily oxidized by KMnO₄, resulting in a yellow/brown spot. The starting nitrile is less reactive.
-
Ninhydrin stain: The primary amine product will react with ninhydrin upon heating to give a characteristic purple or yellow-orange color. The starting material will not react.
-
| Compound | Expected Rf | UV Active | KMnO₄ Stain | Ninhydrin Stain |
| This compound (SM) | Higher | Yes | Weakly reactive | No |
| (R)-1-Cbz-3-(aminomethyl)pyrrolidine (Product) | Lower | Yes | Strong | Yes (Purple/Yellow) |
| (R)-1-Cbz-3-carboxypyrrolidine (Side-product) | Very Low | Yes | Weakly reactive | No |
DOT Script for Nitrile Reduction Troubleshooting Workflow
Caption: Troubleshooting workflow for nitrile reduction.
Scenario 2: Cbz Deprotection
The goal is the removal of the Cbz group to yield (R)-3-cyanopyrrolidine.
Problem: My Cbz deprotection is not going to completion, or I am seeing unexpected byproducts.
Possible Causes & Solutions:
-
Inefficient Hydrogenolysis:
-
Q: I'm using catalytic hydrogenolysis (H₂/Pd-C), but the reaction is very slow. What can I do?
-
A: While catalytic hydrogenolysis is a common method for Cbz deprotection, its efficiency can be substrate-dependent.[7][9]
-
Catalyst Poisoning: Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
-
Catalyst Choice: Consider using a different palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.
-
Transfer Hydrogenation: If using H₂ gas is problematic, consider transfer hydrogenation with a hydrogen donor like ammonium formate, formic acid, or cyclohexene.[9]
-
-
-
Acid-Mediated Deprotection Issues:
-
Q: I'm using HBr in acetic acid, but I'm getting a complex mixture of products. What is happening?
-
A: Strong acidic conditions can lead to side reactions.[7][9]
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic conditions, leading to the formation of the corresponding carboxylic acid.[10][11] Consider using milder acidic conditions or a different deprotection strategy if the nitrile is not desired to be hydrolyzed.
-
Reaction Time and Temperature: Monitor the reaction carefully and try to minimize the reaction time and temperature to reduce byproduct formation.
-
-
-
Lewis Acid-Mediated Deprotection:
-
Q: Can I use a Lewis acid for Cbz deprotection?
-
A: Yes, Lewis acids such as AlCl₃ or TMSI can be effective for Cbz removal.[7] These methods can be advantageous when other functional groups in the molecule are sensitive to hydrogenation or strong acids.
-
Experimental Protocol: Monitoring Cbz Deprotection by HPLC
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where the Cbz group absorbs (around 254 nm) is ideal.
-
Analysis:
-
Inject a standard of the starting material, this compound, to determine its retention time.
-
Inject aliquots of the reaction mixture at different time points.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product. The product, lacking the Cbz group, will be significantly more polar and will have a much shorter retention time.
-
| Compound | Retention Time | UV-Vis Spectrum |
| This compound (SM) | Longer | Strong absorbance around 254 nm |
| (R)-3-cyanopyrrolidine (Product) | Shorter | No significant absorbance around 254 nm |
DOT Script for Cbz Deprotection Monitoring Logic
Caption: Logical workflow for monitoring Cbz deprotection.
Part 3: In-Situ Reaction Monitoring
For more complex reaction systems or for process optimization, in-situ monitoring techniques provide real-time data without the need for sampling and quenching.[21][22]
Q: When should I consider using in-situ monitoring for my reaction?
A: In-situ monitoring is particularly valuable when:
-
The reaction intermediates are unstable and difficult to isolate.
-
The reaction is sensitive to sampling (e.g., exposure to air or moisture).
-
A detailed kinetic profile of the reaction is required for optimization and scale-up.
-
The reaction involves hazardous reagents, and minimizing handling is a priority.
Common In-Situ Techniques:
-
FTIR/Raman Spectroscopy: These techniques monitor the vibrational frequencies of functional groups. For example, the disappearance of the nitrile stretch (around 2250 cm⁻¹) can be tracked in real-time during a nitrile reduction.[23]
-
NMR Spectroscopy: Flow NMR allows for the continuous monitoring of the reaction mixture, providing detailed structural information on all species present.[26]
-
Mass Spectrometry: Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be coupled to the reaction vessel to monitor the mass of the reactants, intermediates, and products in real-time.[21]
By implementing these troubleshooting strategies and analytical methods, researchers can more effectively monitor and optimize reactions involving this compound, leading to improved outcomes in their synthetic endeavors.
References
- 1. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 13. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mt.com [mt.com]
- 23. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
- 24. Refubium - In situ Reaction Monitoring in Photocatalytic Organic Synthesis [refubium.fu-berlin.de]
- 25. In-Situ Observation of Chemical Reactions - Oxford Instruments [oxinst.com]
- 26. researchgate.net [researchgate.net]
- 27. Nitrile reduction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-1-Cbz-3-cyanopyrrolidine
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a cornerstone of modern pharmaceutical development. (R)-1-Cbz-3-cyanopyrrolidine is a key intermediate in the synthesis of various bioactive molecules, where its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and performance data.
The principal methodologies for ee determination fall into two main categories: chromatographic and spectroscopic techniques.[1] Among these, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents are the most widely employed and will be the focus of this guide.[1][2] The selection of the optimal method is a critical decision influenced by factors such as the physicochemical properties of the analyte, required sensitivity and accuracy, sample throughput, and available instrumentation.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] For N-Cbz protected pyrrolidine derivatives, polysaccharide-based CSPs are often effective.
Causality Behind Experimental Choices
The choice of a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is based on their proven efficacy in resolving a wide range of chiral compounds, including those with carbamate functional groups.[4] The mobile phase, a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve a balance between retention and resolution. A basic additive such as diethylamine is often included to improve the peak shape of basic compounds like pyrrolidines.[5]
Experimental Protocol: Chiral HPLC
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar)
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm (for the Cbz group)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a racemic standard for method development and system suitability.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[6]
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution chromatographic technique for enantiomer separation. Due to the polarity and relatively low volatility of this compound, direct analysis is challenging. Therefore, derivatization to a more volatile and less polar compound is typically required.[6]
Causality Behind Experimental Choices
Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) can improve the volatility and chromatographic behavior of the analyte on a chiral GC column.[7] The resulting trifluoroacetyl derivative is more amenable to GC analysis. A cyclodextrin-based chiral stationary phase is often effective for the separation of such derivatives.[8]
Experimental Protocol: Chiral GC with Derivatization
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 1 min), then ramp to 220 °C at 5 °C/min, hold for 5 min.
-
Injection Mode: Split (20:1)
Procedure:
-
Derivatization:
-
Dissolve ~1 mg of this compound in 200 µL of anhydrous dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
-
-
GC Analysis: Inject the derivatized sample into the GC system.
-
Calculation of Enantiomeric Excess: Calculate the % ee from the integrated peak areas of the two enantiomeric derivatives as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[9] This technique relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.[10][11]
Causality Behind Experimental Choices
For a molecule like this compound, which contains a basic nitrogen and aromatic protons, a chiral acid such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) can serve as an effective CSA. The interaction between the acidic phosphate of the CSA and the basic pyrrolidine nitrogen, along with π-π stacking between the aromatic rings, can lead to the formation of diastereomeric complexes with sufficiently different chemical shifts for accurate integration.[2]
Experimental Protocol: NMR with CSA
Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (≥400 MHz)
-
Solvent: Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP)
Procedure:
-
Sample Preparation:
-
Place ~5 mg of the this compound sample into an NMR tube.
-
Add ~1.2 equivalents of the CSA ((R)-BNP).
-
Dissolve the mixture in ~0.6 mL of CDCl₃.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers. Protons on the Cbz group or on the pyrrolidine ring are likely candidates.
-
Carefully integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Excess: Calculate the % ee from the integrated areas of the corresponding signals for the two enantiomers.
Quantitative Performance Comparison
The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1] The following table summarizes key quantitative performance metrics for the discussed analytical methods.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase after derivatization | Formation of transient diastereomeric complexes |
| Sample Preparation | Simple dissolution | Chemical derivatization required | Simple mixing |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes (including derivatization) | 5-10 minutes |
| Resolution | High to excellent (Rs > 1.5) | Excellent (baseline separation) | Dependent on CSA and field strength |
| Sensitivity (LOD) | High (ng/mL range) | Very high (pg/mL range) | Lower (mg/mL range) |
| Accuracy & Precision | High | High | Moderate to High |
| Solvent Consumption | High | Low | Low |
| Non-destructive | Yes | No | Yes |
Senior Application Scientist's Recommendation
Both chiral HPLC and chiral GC are robust and reliable methods for the accurate determination of the enantiomeric excess of this compound, with chromatography generally being considered the gold standard.[1]
-
Chiral HPLC is often the method of choice due to its versatility, high resolution, and the availability of a wide range of chiral stationary phases. It is particularly well-suited for routine quality control where high accuracy and precision are required.
-
Chiral GC can offer superior resolution and sensitivity, but the requirement for derivatization adds a step to the sample preparation process, which can introduce potential errors and increase analysis time.
-
NMR with a Chiral Solvating Agent is an excellent technique for rapid screening and reaction monitoring due to its speed and non-destructive nature.[9] However, it generally suffers from lower sensitivity compared to chromatographic methods and may require careful optimization of the CSA and experimental conditions to achieve adequate signal separation for accurate quantification, especially at very high ee values.
For definitive, high-accuracy determination of the enantiomeric excess of this compound in a research or quality control setting, Chiral HPLC is the recommended primary technique . For high-throughput screening or situations where sample is limited and non-destructive analysis is preferred, NMR with a CSA is a valuable alternative .
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (R)-1-Cbz-3-cyanopyrrolidine
Introduction: The Structural Significance of a Chiral Building Block
In the landscape of modern drug discovery and development, chiral pyrrolidines serve as indispensable structural motifs. (R)-1-Cbz-3-cyanopyrrolidine is a valuable chiral building block, prized for its stereodefined center and versatile functional groups—the nitrile and the carbamate.[1][2] The carboxybenzyl (Cbz) group provides a stable protecting group for the pyrrolidine nitrogen, which can be removed under specific conditions, while the cyano group can be hydrolyzed, reduced, or converted into various heterocycles.[3][4][5]
Accurate and unambiguous structural confirmation is paramount before employing such intermediates in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing a detailed electronic and topological map of the molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, comparing its spectral features to related structures and explaining the theoretical underpinnings of the observed phenomena. We will delve into the critical concept of diastereotopicity, a direct consequence of the molecule's chirality, and its profound impact on the ¹H NMR spectrum.
Part 1: Foundational NMR Principles in the Context of this compound
A thorough interpretation of the NMR spectra requires an understanding of how each molecular fragment contributes to the overall data. The key features arise from the interplay of the pyrrolidine ring, the Cbz protecting group, and the electron-withdrawing cyano group.
The Cbz (Carboxybenzyl) Protecting Group Signature
The Cbz group imparts highly characteristic signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR: A multiplet integrating to 5 protons is expected in the aromatic region (~7.3 ppm), corresponding to the monosubstituted benzene ring. A sharp signal, typically a singlet, integrating to 2 protons appears further downfield (~5.1 ppm), representing the benzylic methylene (CH₂) protons.[6]
-
¹³C NMR: The Cbz group introduces several distinct carbon signals: the carbamate carbonyl (~154-155 ppm), the aromatic carbons (typically three signals between ~127-136 ppm), and the benzylic carbon (~67 ppm).[7]
The Influence of the Cyano Group
The nitrile (-C≡N) is a potent electron-withdrawing group. Its presence at the C3 position significantly influences the chemical shifts of nearby nuclei.
-
Deshielding Effect: The proton (H3) and carbon (C3) directly attached to the cyano group are strongly deshielded, causing their signals to appear at a lower field (higher ppm) than in an unsubstituted pyrrolidine.
-
¹³C Signature: The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm.[8]
Chirality and Diastereotopicity: The Key to Understanding the Pyrrolidine Ring
The most complex and informative region of the ¹H NMR spectrum involves the pyrrolidine ring protons. The presence of a stereocenter at C3 renders the molecule chiral. In a chiral environment, the two protons on a methylene (CH₂) group are no longer chemically equivalent; they are termed diastereotopic .[9][10]
-
Non-equivalence: In this compound, the geminal protons on C2, C4, and C5 are all diastereotopic. For example, one proton on C4 might be cis to the cyano group, while the other is trans. These distinct spatial relationships result in different electronic environments and, therefore, different chemical shifts.[11]
-
Spectral Consequences: Instead of a single signal for each CH₂ group, we expect to see two separate signals for each pair of diastereotopic protons (e.g., H4a and H4b). These protons will not only couple to adjacent protons (vicinal coupling) but also to each other (geminal coupling), leading to complex multiplet patterns.[12]
Figure 1. Structure of this compound with key protons numbered.
Part 2: Experimental Protocol and Data Acquisition
A reliable NMR spectrum is contingent on a meticulously executed experimental procedure. The following protocol is a self-validating system for acquiring high-quality data.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[7]
-
Causality: Using a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.
-
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard Addition (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can reference the residual solvent peak with high accuracy.
NMR Data Acquisition
-
Instrument: A 400 MHz or 500 MHz spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Causality: These parameters provide a good signal-to-noise ratio in a reasonable amount of time for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Causality: ¹³C has a low natural abundance (~1.1%), requiring a significantly larger number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets.
-
Figure 2. Standard experimental workflow for NMR analysis.
Part 3: Spectral Analysis and Interpretation
Based on established principles and data from structurally similar compounds, we can predict and interpret the key features of the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by three main regions: the aromatic Cbz signals, the benzylic Cbz signal, and the complex, overlapping multiplets of the pyrrolidine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-aromatic (Cbz) | ~7.35 | m (multiplet) | 5H | Phenyl group protons.[7] |
| H-benzylic (Cbz) | ~5.15 | s (singlet) | 2H | Benzylic CH₂ protons. May appear as two doublets if rotation around the N-Cbz bond is slow.[7] |
| H2, H5 (α to N) | ~3.5 - 3.9 | m (multiplet) | 4H total | Complex, overlapping signals due to diastereotopicity and coupling with H3 and H4. |
| H3 (α to CN) | ~3.3 - 3.5 | m (multiplet) | 1H | Deshielded by the adjacent cyano group. Will show coupling to H2 and H4 protons. |
| H4 | ~2.2 - 2.5 | m (multiplet) | 2H | The most upfield of the ring protons. Appears as a complex multiplet due to diastereotopicity. |
In-depth Analysis of the Pyrrolidine Region: The region from ~2.2 to ~3.9 ppm is the most structurally revealing. The signal for H3, the methine proton on the chiral center, is deshielded by the cyano group. The four methylene protons (H2a/b and H5a/b) adjacent to the nitrogen are also significantly deshielded due to the inductive effect of the nitrogen and the carbamate. The H4 protons (H4a/b) are typically the most shielded (furthest upfield). Due to extensive second-order coupling and signal overlap, definitive assignment of each individual diastereotopic proton often requires advanced 2D NMR techniques like COSY and HSQC.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is simpler, with each unique carbon atom appearing as a single line.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Cbz) | ~154.5 | Carbamate carbonyl carbon.[7] |
| C-aromatic (Cbz) | ~136.0 (ipso), ~128.5, ~128.0 | Aromatic carbons of the phenyl ring. |
| C≡N | ~120.0 | Nitrile carbon.[13] |
| C-benzylic (Cbz) | ~67.5 | Benzylic CH₂ carbon.[7] |
| C2, C5 (α to N) | ~45 - 50 | Carbons adjacent to the pyrrolidine nitrogen. Two distinct signals expected. |
| C4 | ~30 - 35 | Pyrrolidine methylene carbon. |
| C3 (α to CN) | ~25 - 30 | Methine carbon bearing the cyano group. |
Part 4: Comparative Analysis
To fully appreciate the spectral features, it is instructive to compare them with simpler, related molecules.
-
Versus Unsubstituted Pyrrolidine: In neat pyrrolidine, the α-protons (C2, C5) appear around 2.9 ppm and the β-protons (C3, C4) appear around 1.8 ppm.[14] The introduction of the Cbz group significantly deshields the α-protons to ~3.5-3.9 ppm. The cyano group at C3 dramatically shifts H3 downfield and also influences the adjacent H2 and H4 protons.
-
Versus (R)-1-Cbz-3-aminopyrrolidine: The closest structural analog for which data is readily available is the corresponding 3-amino derivative.[15] An amino group is less electron-withdrawing than a cyano group. Therefore, we can confidently predict that the H3 proton in the title compound will be found at a lower field (higher ppm) than the H3 proton in the amino analog. Similarly, the C3 carbon signal will be shifted due to the different electronic properties of the substituent. This comparison highlights the sensitivity of NMR chemical shifts to subtle electronic changes.
Figure 3. The logical flow from molecular chirality to NMR spectral complexity.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The key identifying features are the characteristic signals of the Cbz group, the downfield shifts induced by the electron-withdrawing cyano group, and, most importantly, the complex multiplets arising from the diastereotopic nature of the pyrrolidine ring protons. A comprehensive analysis, grounded in an understanding of these fundamental principles, allows researchers to confirm the identity, purity, and structural integrity of this vital chiral building block, ensuring its successful application in the synthesis of next-generation therapeutics.
References
- 1. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 9. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Mass Spectrometry of (R)-1-Cbz-3-cyanopyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation and sensitive quantification of chiral intermediates are paramount. (R)-1-Cbz-3-cyanopyrrolidine, a key building block in the synthesis of various pharmaceutical agents, and its derivatives, present unique analytical challenges. This guide, compiled by a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometric approaches for the characterization of these compounds, grounded in experimental data and established scientific principles. We will explore the nuances of ionization, predict fragmentation pathways, and propose robust analytical methodologies, empowering researchers to confidently identify and quantify these critical molecules.
Introduction to the Analytical Challenge
This compound and its derivatives are characterized by a chiral pyrrolidine ring, a bulky N-carbobenzyloxy (Cbz) protecting group, and a polar cyano moiety. This combination of features influences their behavior in a mass spectrometer, particularly their ionization efficiency and fragmentation patterns. Understanding these characteristics is crucial for developing selective and sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which is the technique of choice for such analyses.
The Cbz group, while essential for synthetic strategies, significantly impacts the mass spectrometric behavior of the molecule. Its fragmentation often dominates the mass spectrum, providing a characteristic signature but also potentially masking subtle structural details of the core pyrrolidine structure. Furthermore, the cyano group can influence the proton affinity of the molecule, affecting its ionization efficiency in positive ion mode electrospray ionization (ESI).
This guide will dissect these molecular attributes and provide a comparative framework for the mass spectrometric analysis of this compound and its common derivatives, such as the corresponding amine and alcohol.
Ionization and Molecular Ion Formation: A Comparative Overview
Electrospray ionization (ESI) is the most suitable ionization technique for these moderately polar and thermally labile compounds. In positive ion mode ESI, protonation is the primary mechanism of ionization. The expected protonated molecule [M+H]⁺ for this compound (Molecular Formula: C₁₃H₁₄N₂O₂, Molecular Weight: 230.26 g/mol ) would be observed at an m/z of 231.11.
For comparative purposes, the expected protonated molecular ions for key derivatives are presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₄N₂O₂ | 230.26 | 231.11 |
| (R)-1-Cbz-3-aminopyrrolidine | C₁₂H₁₆N₂O₂ | 220.27 | 221.13 |
| (R)-1-Cbz-3-pyrrolidinol | C₁₂H₁₅NO₃ | 221.25 | 222.12 |
The protonation site is likely to be the nitrogen atom of the pyrrolidine ring, which is a common feature for N-protected amines. The presence of the cyano group might slightly reduce the basicity of the pyrrolidine nitrogen compared to the amino derivative, but efficient protonation is still expected.
Decoding Fragmentation Patterns: The Signature of the Cbz Group
Collision-Induced Dissociation (CID) of the protonated molecular ions will induce fragmentation, providing structural information. The fragmentation of Cbz-protected amines is well-characterized and typically dominated by cleavages related to the carbobenzyloxy group.[1]
Predicted Fragmentation of this compound
Based on established fragmentation mechanisms for Cbz-protected amines and substituted pyrrolidines, we can predict the following key fragmentation pathways for [C₁₃H₁₄N₂O₂ + H]⁺:
-
Loss of the Benzyl Group (C₇H₇•): A prominent fragmentation pathway is the cleavage of the benzyl-oxygen bond, leading to the loss of a benzyl radical and the formation of a protonated carbamic acid intermediate. This would result in a fragment ion at m/z 140.07 .
-
Formation of the Tropylium Ion (C₇H₇⁺): The benzyl group itself can readily lose an electron to form the stable tropylium ion, which is a common observation in the mass spectra of compounds containing a benzyl moiety. This would produce a characteristic ion at m/z 91.05 .
-
Loss of CO₂ from the Carbamic Acid Intermediate: The intermediate formed after the loss of the benzyl group can further lose carbon dioxide to yield the protonated 3-cyanopyrrolidine. This would result in a fragment ion at m/z 96.07 .
-
Cleavage of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation. Common pathways include the loss of small neutral molecules like ethylene (C₂H₄) or cleavage adjacent to the nitrogen atom.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Fragmentation of Derivatives
The fragmentation patterns of the amino and hydroxyl derivatives will share similarities with the cyano analogue, particularly the fragments originating from the Cbz group. However, the substituents at the 3-position will influence the stability of certain fragment ions and may introduce unique fragmentation pathways.
-
(R)-1-Cbz-3-aminopyrrolidine ([M+H]⁺ at m/z 221.13): The fragmentation will likely also show the loss of the benzyl group (to m/z 130.09) and the tropylium ion (m/z 91.05). The subsequent loss of CO₂ would lead to protonated 3-aminopyrrolidine at m/z 86.09. The presence of the basic amino group might lead to more complex ring-opening fragmentation pathways.
-
(R)-1-Cbz-3-pyrrolidinol ([M+H]⁺ at m/z 222.12): Similar to the others, fragments corresponding to the loss of the benzyl group (to m/z 131.07) and the tropylium ion (m/z 91.05) are expected. The loss of CO₂ would yield protonated 3-hydroxypyrrolidine at m/z 87.07. Additionally, the loss of water (H₂O) from the molecular ion or fragment ions containing the hydroxyl group is a likely fragmentation pathway.
The following table summarizes the key predicted fragment ions for comparison:
| Precursor Ion (m/z) | Compound | Predicted Fragment Ion (m/z) | Corresponding Neutral Loss/Fragment |
| 231.11 | This compound | 140.07 | Benzyl radical (C₇H₇•) |
| 91.05 | Tropylium ion (C₇H₇⁺) | ||
| 96.07 | Benzyl radical + CO₂ | ||
| 221.13 | (R)-1-Cbz-3-aminopyrrolidine | 130.09 | Benzyl radical (C₇H₇•) |
| 91.05 | Tropylium ion (C₇H₇⁺) | ||
| 86.09 | Benzyl radical + CO₂ | ||
| 222.12 | (R)-1-Cbz-3-pyrrolidinol | 131.07 | Benzyl radical (C₇H₇•) |
| 91.05 | Tropylium ion (C₇H₇⁺) | ||
| 87.07 | Benzyl radical + CO₂ | ||
| 204.11 | Water (H₂O) |
Experimental Protocols: A Guide to Robust LC-MS/MS Analysis
A well-designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the reliable quantification and identification of this compound and its derivatives. The following protocol provides a starting point for method development.
Recommended LC-MS/MS System and Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.[1]
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
-
MS Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Cone Voltage: Optimization is required for each compound to maximize the precursor ion intensity.
-
Collision Energy: Optimization is required for each fragmentation transition to maximize the product ion intensity.
-
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound and its derivatives by LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Alternative Analytical Approaches: A Brief Comparison
While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be considered for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and potential thermal lability of the Cbz-protected compounds, GC-MS is generally not suitable without derivatization to increase volatility.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC can be an excellent alternative for chiral separations and is compatible with mass spectrometry. It may offer advantages in terms of speed and reduced solvent consumption compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation but lacks the sensitivity of mass spectrometry for quantitative analysis at low concentrations.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is heavily influenced by the presence of the N-Cbz protecting group, which dictates the primary fragmentation pathways. A thorough understanding of these fragmentation patterns, coupled with a well-optimized LC-MS/MS method, enables the confident identification and quantification of these important synthetic intermediates.
As drug development pipelines continue to demand more sensitive and high-throughput analytical methods, further advancements in mass spectrometry, such as ion mobility-mass spectrometry, may offer additional dimensions of separation and characterization for these and other complex chiral molecules. The principles and experimental guidelines presented in this guide provide a solid foundation for researchers to tackle the analytical challenges associated with this class of compounds and to ensure the quality and integrity of their synthetic products.
References
A Comparative Guide to the Synthetic Routes for (R)-1-Cbz-3-Cyanopyrrolidine
(R)-1-Cbz-3-cyanopyrrolidine is a highly valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the versatile cyano group and the readily removable carbamoyl (Cbz) protecting group, makes it a critical intermediate in the synthesis of numerous pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C-3 position is crucial for biological activity, demanding synthetic strategies that are not only efficient but also highly stereoselective.
This guide provides an in-depth comparison of the two most prevalent synthetic strategies for accessing this key intermediate, both originating from the chiral pool. We will dissect each route, explaining the causality behind the experimental choices, comparing their relative merits, and providing detailed protocols to enable researchers to make informed decisions based on their specific project needs, whether for small-scale discovery or large-scale manufacturing.
Route 1: Multi-Step Synthesis from L-Glutamic Acid
This classical approach leverages a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the pyrrolidine ring from the ground up. While involving more steps, this strategy offers robust stereochemical control originating from the inherent chirality of the starting amino acid.
The general pathway involves the protection of the amine, selective manipulation of the two carboxylic acid functional groups to induce cyclization, and subsequent functional group interconversion to install the nitrile.
Caption: Synthetic pathway from L-Glutamic Acid to the target compound.
Scientific Rationale and Key Transformations
-
N-Protection and Esterification: The synthesis begins by protecting the primary amine of L-glutamic acid with a benzyloxycarbonyl (Cbz) group.[1][2] This is a critical step as it prevents unwanted side reactions of the amine and activates the alpha-carboxylic acid for subsequent transformations. Both carboxylic acids are then typically converted to methyl or ethyl esters to improve solubility and facilitate the subsequent reduction.
-
Reduction and Cyclization: The selective reduction of the two ester groups is the crux of this route. Using a milder reducing agent like sodium borohydride (NaBH₄) can preferentially reduce the ester at the gamma-position (C5) after its activation, leading to a diol intermediate. Subsequent heating often induces spontaneous cyclization via intramolecular aminolysis to form the lactam, (S)-5-(hydroxymethyl)pyrrolidin-2-one. This step effectively builds the pyrrolidine core.
-
Lactam Reduction and Functionalization: The lactam is then reduced to the corresponding pyrrolidine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This step yields the chiral 3-hydroxypyrrolidine. The resulting secondary amine is typically re-protected, often with a Cbz group, to yield (R)-1-Cbz-3-hydroxypyrrolidine.
-
Nitrile Installation: The final step is the conversion of the hydroxyl group to the nitrile. This is classically achieved in a two-step sequence. First, the alcohol is converted into a good leaving group, such as a mesylate or tosylate. Then, a nucleophilic substitution (Sₙ2) reaction with a cyanide salt (e.g., NaCN or KCN) displaces the leaving group to form the nitrile. This reaction proceeds with a complete inversion of stereochemistry (Walden inversion), converting the (S)-hydroxyl intermediate to the desired (R)-cyano product.
Route 2: Stereochemical Inversion from (S)-1-Boc-3-hydroxypyrrolidine
This more contemporary and convergent approach begins with a commercially available, pre-formed chiral pyrrolidine ring, (S)-1-Boc-3-hydroxypyrrolidine. This route significantly reduces the step count compared to the L-glutamic acid strategy, making it highly attractive for rapid synthesis. The core of this strategy is the stereospecific conversion of the C-3 hydroxyl group to the cyano group.
Caption: Convergent synthesis from a chiral hydroxypyrrolidine precursor.
Scientific Rationale and Key Transformations
-
Protecting Group Exchange: The commercially available starting material is typically protected with a tert-butoxycarbonyl (Boc) group. The first step involves the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl) followed by re-protection with the desired Cbz group. This exchange is necessary to match the target molecule's structure.
-
Hydroxyl to Nitrile Conversion (Stereoinversion): This is the pivotal transformation of the entire synthesis. There are two primary, reliable methods to achieve this with the required inversion of stereochemistry:
-
Two-Step Sₙ2 Displacement: Similar to the L-glutamic acid route, the (S)-hydroxyl group is first activated by converting it into a sulfonate ester (tosylate or mesylate). This is an excellent leaving group for a subsequent Sₙ2 attack by a cyanide anion. The backside attack mechanism guarantees the inversion of the stereocenter, yielding the (R)-cyanopyrrolidine product. This is a robust and scalable method.
-
Mitsunobu Reaction: This powerful one-pot reaction allows for the direct conversion of the alcohol to the nitrile with complete stereochemical inversion. The reaction typically involves triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a cyanide source, often zinc cyanide (Zn(CN)₂). The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the cyanide nucleophile in an Sₙ2 fashion. While elegant and efficient, this method generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification on a large scale.
-
Comparative Analysis
| Parameter | Route 1: From L-Glutamic Acid | Route 2: From (S)-3-Hydroxypyrrolidine |
| Starting Material Cost | Low (L-glutamic acid is inexpensive) | High (Chiral hydroxypyrrolidines are specialty chemicals) |
| Number of Steps | High (~6-8 steps) | Low (~3 steps) |
| Overall Yield | Moderate | Good to High |
| Scalability | Feasible, but requires optimization of multiple steps. | Excellent, especially the two-step Sₙ2 sequence. |
| Stereochemical Control | Excellent, derived from the starting material. | Excellent, controlled by the stereospecific Sₙ2 reaction. |
| Reagent & Waste Profile | Uses strong reductants (LiAlH₄) and multiple solvents. | Mitsunobu generates significant byproducts; Sₙ2 route is cleaner. |
| Development Time | Longer | Shorter |
Field-Proven Insights and Recommendations
-
For Early-Stage Research & Development: Route 2 is unequivocally superior. Its brevity and high yields allow for the rapid generation of material needed for biological testing and structure-activity relationship (SAR) studies. The higher cost of the starting material is easily offset by the significant savings in time and labor.
-
For Large-Scale Manufacturing & Process Chemistry: The choice is more nuanced. While Route 2 appears more efficient, the high cost of the starting material can become a major driver of the final product's cost. In this context, Route 1 from L-glutamic acid becomes a viable and economically attractive alternative. Although longer, each step utilizes relatively inexpensive reagents, and the process can be optimized for high throughput. The development of a cost-effective, scalable process from L-glutamic acid could provide a significant competitive advantage.
Detailed Experimental Protocol: Route 2 via Sₙ2 Displacement
This protocol details the conversion of (S)-1-Cbz-3-hydroxypyrrolidine to this compound, a key step in the more convergent synthetic route.
Step 2a: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.
Step 2b: Cyanide Displacement
-
Setup: To a round-bottom flask, add the crude mesylate from the previous step, sodium cyanide (NaCN, 2.0 eq), and dimethylformamide (DMF, approx. 0.3 M).
-
Heating: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Reaction: Maintain the temperature and stir for 6-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the mesylate intermediate.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash thoroughly with brine (3-4x) to remove residual DMF and salts.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice between a lengthy but economical route from L-glutamic acid and a short but more expensive route from a pre-existing chiral pyrrolidine is a classic dilemma in chemical synthesis. For rapid discovery and flexibility, the convergent route starting from (S)-1-Boc-3-hydroxypyrrolidine is the method of choice. For long-term, large-scale production where cost is paramount, investing development time into optimizing the synthesis from L-glutamic acid is a prudent and potentially more profitable strategy.
References
Navigating the Chiral Landscape: A Comparative Guide to Alternatives for (R)-1-Cbz-3-cyanopyrrolidine
For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a critical determinant of success in the synthesis of novel therapeutics. (R)-1-Cbz-3-cyanopyrrolidine has long been a valuable scaffold, offering a rigid pyrrolidine core and a versatile cyano group. However, the demands of modern drug discovery—spanning improved physicochemical properties, novel intellectual property, and optimized synthetic routes—necessitate a broader palette of chiral intermediates. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data and synthetic protocols to inform rational building block selection.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, crucial for specific interactions with biological targets. The substituent at the 3-position of the pyrrolidine ring significantly influences the molecule's properties and can be a key determinant of its biological activity.
This guide will explore alternatives to this compound by considering variations in both the nitrogen protecting group and the C3-substituent. We will delve into the practical advantages and disadvantages of each alternative, supported by experimental protocols and comparative data.
Section 1: The Protecting Group – A Strategic Choice Beyond Stability
The carbobenzyloxy (Cbz) group has been a mainstay in peptide synthesis and for the protection of amines.[3] However, its removal often requires catalytic hydrogenation, a method that can be incompatible with other reducible functional groups in the molecule. This limitation has spurred the adoption of alternative protecting groups, most notably the tert-butyloxycarbonyl (Boc) group.
(R)-1-Boc-3-cyanopyrrolidine: An Acid-Labile Alternative
The Boc-protected analogue, (R)-1-Boc-3-cyanopyrrolidine, offers a significant advantage in its orthogonality to the Cbz group. The Boc group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This allows for selective deprotection in the presence of acid-stable functionalities.
Comparative Overview: Cbz vs. Boc
| Feature | N-Cbz (Carbobenzyloxy) | N-Boc (tert-Butyloxycarbonyl) |
| Introduction | Reaction with benzyl chloroformate (Cbz-Cl) and a base. | Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base. |
| Stability | Stable to acidic and basic conditions. | Stable to basic and hydrogenolytic conditions. |
| Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C). | Acidic conditions (e.g., TFA, HCl). |
| Compatibility | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). | Not compatible with acid-sensitive functional groups. |
| Byproducts | Toluene and CO₂. | Isobutylene and CO₂. |
dot graph "Protecting_Group_Deprotection" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Cbz-Protected Pyrrolidine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Boc-Protected Pyrrolidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotected Pyrrolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cbz-Protected Pyrrolidine" -> "Deprotected Pyrrolidine" [label=" H₂, Pd/C "]; "Boc-Protected Pyrrolidine" -> "Deprotected Pyrrolidine" [label=" TFA or HCl "]; } Caption: Deprotection pathways for Cbz and Boc protected pyrrolidines.
Section 2: Beyond the Cyano Group: Functional Group Alternatives at C3
The cyano group in this compound is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, a common bioisostere for carboxylic acids.[4][5] However, directly incorporating these alternative functionalities can streamline synthetic routes and offer distinct physicochemical properties.
(R)-1-Protected-3-hydroxypyrrolidine: A Gateway to Diverse Functionalities
(R)-1-Boc-3-hydroxypyrrolidine and its Cbz-protected counterpart are highly valuable building blocks. The hydroxyl group can be readily converted into a variety of other functional groups, serving as a versatile synthetic intermediate.[6][7]
Synthetic Transformations of the 3-Hydroxy Group:
-
Oxidation: Oxidation of the secondary alcohol to a ketone (e.g., Swern or Dess-Martin oxidation) provides an electrophilic center for nucleophilic additions.
-
Substitution: Conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate) allows for nucleophilic substitution to introduce amines, azides, or other functionalities.
-
Etherification: Williamson ether synthesis can be employed to introduce a variety of ether linkages.
-
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry and the introduction of various nucleophiles.
dot graph "Hydroxy_Group_Transformation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"3-Hydroxypyrrolidine" [fillcolor="#FBBC05", fontcolor="#202124"]; "3-Oxopyrrolidine"; "3-Aminopyrrolidine"; "3-Azidopyrrolidine"; "3-Alkoxypyrrolidine";
"3-Hydroxypyrrolidine" -> "3-Oxopyrrolidine" [label=" Oxidation "]; "3-Hydroxypyrrolidine" -> "3-Aminopyrrolidine" [label=" Mesylation, NaN₃, Reduction "]; "3-Hydroxypyrrolidine" -> "3-Azidopyrrolidine" [label=" Mitsunobu, HN₃ "]; "3-Hydroxypyrrolidine" -> "3-Alkoxypyrrolidine" [label=" Williamson Ether Synthesis "]; } Caption: Synthetic utility of the 3-hydroxy group in pyrrolidines.
(R)-1-Protected-3-aminopyrrolidine: A Nucleophilic Handle
The 3-amino group provides a nucleophilic center for a wide range of derivatizations, including amidation, alkylation, and sulfonylation.[5][8] This is particularly useful for building molecules that interact with biological targets through hydrogen bonding or ionic interactions.
(R)-1-Protected-3-carboxypyrrolidine: A Direct Carboxylic Acid Surrogate
Directly utilizing the 3-carboxylic acid derivative avoids the often harsh conditions required for nitrile hydrolysis. This building block is ideal for forming amide bonds, a cornerstone of many pharmaceutical structures.
(R)-1-Protected-3-(1H-tetrazol-5-yl)pyrrolidine: A Bioisosteric Replacement
The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[4][5] It often exhibits improved metabolic stability and oral bioavailability. The synthesis of tetrazoles from nitriles is a common strategy, typically involving the use of an azide source, such as sodium azide with a Lewis acid or trialkyltin azide.
Physicochemical Properties: Nitrile vs. Tetrazole
| Property | Nitrile (-CN) | Tetrazole (-CN₄H) |
| Acidity (pKa) | Non-acidic | ~4.5 - 5.5 (similar to a carboxylic acid) |
| Lipophilicity (logP) | Moderately lipophilic | Generally more hydrophilic than the corresponding nitrile |
| Metabolic Stability | Can be metabolized | Generally more resistant to metabolism |
| Hydrogen Bonding | Hydrogen bond acceptor | Hydrogen bond donor and acceptor |
Section 3: Experimental Protocols
Synthesis of (R)-1-Boc-3-cyanopyrrolidine from (R)-1-Boc-3-hydroxypyrrolidine
Reaction Scheme:
(R)-1-Boc-3-hydroxypyrrolidine → (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine → (R)-1-Boc-3-cyanopyrrolidine
Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine
-
Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Cyanation of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-Boc-3-cyanopyrrolidine.
Synthesis of (R)-1-Cbz-3-(1H-tetrazol-5-yl)pyrrolidine from this compound
Reaction Scheme:
This compound + NaN₃ → (R)-1-Cbz-3-(1H-tetrazol-5-yl)pyrrolidine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, acidify the reaction mixture with dilute HCl (e.g., 1 M) to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (R)-1-Cbz-3-(1H-tetrazol-5-yl)pyrrolidine.
Section 4: Application in Drug Discovery - Case Studies
The choice of a specific chiral pyrrolidine building block can be pivotal in the development of a successful drug candidate.
-
(R)-1-Boc-3-aminopyrrolidine is a key intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The amino group is crucial for interacting with the active site of the enzyme.
-
(R)-1-Cbz-3-hydroxypyrrolidine derivatives have been utilized in the synthesis of novel antivirals. The hydroxyl group serves as a handle for introducing functionalities that can enhance binding to viral proteins.
-
The tetrazole-containing pyrrolidine scaffold has been incorporated into angiotensin II receptor blockers (ARBs), where the tetrazole ring mimics the carboxylic acid of the natural ligand, leading to potent and orally bioavailable drugs.
Conclusion
The selection of a chiral building block is a multifaceted decision that extends beyond simple synthetic accessibility. While this compound remains a valuable tool, its alternatives offer a range of strategic advantages. The Boc-protected analogues provide orthogonal protection, while the hydroxy, amino, and carboxylic acid derivatives offer more direct routes to desired functionalities. Furthermore, the use of bioisosteric replacements like the tetrazole ring can significantly enhance the pharmacokinetic properties of a drug candidate. By understanding the comparative performance and synthetic nuances of these building blocks, researchers can make more informed decisions, ultimately accelerating the discovery and development of new medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
A Comparative Guide to the Biological Activity of (R)-1-Cbz-3-cyanopyrrolidine Derivatives
The (R)-1-Cbz-3-cyanopyrrolidine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent stereochemistry and the electrophilic nature of the nitrile group make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the biological activities of compounds derived from this scaffold, with a primary focus on their roles as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin proteases. We will delve into the comparative efficacy of these compounds against established alternatives, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action within relevant signaling pathways.
Part 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) - A Cornerstone in Diabetes Therapy
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the treatment of type 2 diabetes mellitus.[2][3] The cyanopyrrolidine scaffold mimics the proline residue of natural DPP-IV substrates, leading to potent and selective inhibition.[3]
Comparative Efficacy of Cyanopyrrolidine-Based DPP-IV Inhibitors
The clinical success of DPP-IV inhibitors, often referred to as "gliptins," is a testament to the effectiveness of targeting this enzyme. Several marketed drugs are based on the cyanopyrrolidine core, including Vildagliptin and Saxagliptin.[2][4] Their performance, when compared to other non-cyanopyrrolidine inhibitors like Sitagliptin, showcases the competitive landscape of DPP-IV inhibition.
| Compound | Scaffold Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. DPP8/DPP9 |
| Saxagliptin | Cyanopyrrolidine | Human DPP-IV | 1.3[5] | - | High (Ki for DPP8: 508 nM, DPP9: 98 nM)[6] |
| Vildagliptin | Cyanopyrrolidine | Human DPP-IV | 13[6] | - | Moderate (Ki for DPP9: 0.23 µM, IC50 for DPP8: 2.2 µM)[6] |
| Sitagliptin | β-amino acid derivative | Human DPP-IV | - | 18[7] | Very High (Ki for DPP8: 33,780 nM, DPP9: 55,142 nM)[6] |
| Alogliptin | Quinazolinone derivative | Human DPP-IV | - | <10 | High |
Table 1: Comparative inhibitory activities of cyanopyrrolidine-based and alternative DPP-IV inhibitors. Lower Kᵢ and IC₅₀ values indicate higher potency.
As illustrated in the table, both Saxagliptin and Vildagliptin exhibit potent inhibition of DPP-IV. Saxagliptin, in particular, demonstrates a very low inhibition constant (Kᵢ) of 1.3 nM.[5] While highly potent, some cyanopyrrolidine-based inhibitors show a degree of cross-reactivity with other dipeptidyl peptidases like DPP8 and DPP9, which has been a consideration in drug development.[6]
Signaling Pathway: DPP-IV Inhibition and the Incretin Effect
The therapeutic effect of DPP-IV inhibitors is directly linked to the potentiation of the GLP-1 signaling pathway in pancreatic β-cells. By preventing the degradation of GLP-1, these inhibitors enhance its ability to stimulate insulin secretion in response to elevated blood glucose.
References
- 1. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (R)- and (S)-1-Cbz-3-Cyanopyrrolidine: A Guide to Stereochemistry in Drug Discovery
In the landscape of modern drug discovery, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological profile. This is because biological systems—enzymes, receptors, and other proteins—are themselves chiral, creating a stereospecific environment where only one enantiomer of a drug may fit correctly to elicit the desired therapeutic effect.[1][2] An enantiomer with the desired activity is termed the "eutomer," while the less active or potentially harmful one is the "distomer."[1]
This guide provides an in-depth comparison of the enantiomeric pair, (R)-1-Cbz-3-cyanopyrrolidine and (S)-1-Cbz-3-cyanopyrrolidine. These molecules belong to the cyanopyrrolidine class, a scaffold of significant interest in medicinal chemistry, most notably for its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3] Through this comparative lens, we will explore the profound impact of a single stereocenter on biological activity, the synthetic strategies required to isolate the desired enantiomer, and the analytical techniques essential for verifying enantiomeric purity.
Physicochemical Properties: A Tale of Two Mirror Images
Enantiomers are non-superimposable mirror images that share the same molecular formula and connectivity. Consequently, in an achiral environment, their physical and chemical properties are identical. This includes melting point, boiling point, density, and solubility in achiral solvents. The defining physical difference between enantiomers is their interaction with plane-polarized light. They rotate the light in equal but opposite directions. While specific optical rotation data for the title compounds is not widely published, this fundamental principle of chirality holds true.
| Property | This compound | (S)-1-Cbz-3-cyanopyrrolidine | Justification |
| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₃H₁₄N₂O₂ | Identical composition.[4][5] |
| Molecular Weight | 230.26 g/mol | 230.26 g/mol | Identical composition.[4][5] |
| Appearance | Solid (predicted) | Solid (predicted) | Identical physical state. |
| Melting Point | Identical | Identical | Enantiomers have identical melting points. |
| Boiling Point | Identical | Identical | Enantiomers have identical boiling points. |
| Solubility (achiral solvents) | Identical | Identical | Enantiomers have identical solubility. |
| Optical Rotation [α] | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | This is the defining differential physical property of enantiomers. |
Differential Biological Activity: The Case of DPP-IV Inhibition
The true divergence between (R)- and (S)-1-Cbz-3-cyanopyrrolidine emerges in a chiral biological environment. The cyanopyrrolidine scaffold is a cornerstone of several marketed drugs that inhibit the serine protease DPP-IV.[1][6]
Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[7] GLP-1 is crucial for glucose homeostasis; it stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the concentration of active GLP-1 increases, leading to improved glycemic control in patients with type 2 diabetes.[7]
The Critical Role of Stereochemistry: The active site of the DPP-IV enzyme is a highly specific, three-dimensional chiral space. Cyanopyrrolidine inhibitors function as peptidomimetics, mimicking the N-terminal proline residue of natural substrates.[6] For effective binding and inhibition, the inhibitor must achieve a precise orientation within this active site. Structure-activity relationship (SAR) studies have consistently shown that the stereochemistry of the pyrrolidine ring is a critical determinant of inhibitory potency.[8]
While direct, head-to-head IC₅₀ data for (R)- and (S)-1-Cbz-3-cyanopyrrolidine is not extensively reported in peer-reviewed literature, a strong inference can be drawn from marketed DPP-IV inhibitors. For instance, Vildagliptin, a potent and selective DPP-IV inhibitor, features a (2S)-cyanopyrrolidine core.[6] This establishes a clear precedent that the (S)-configuration is preferred for high-affinity binding to the DPP-IV active site.
Therefore, it is hypothesized that:
-
(S)-1-Cbz-3-cyanopyrrolidine is the eutomer , exhibiting significantly more potent DPP-IV inhibitory activity.
-
This compound is the distomer , expected to be substantially less active or completely inactive as a DPP-IV inhibitor.
Figure 1: Stereoselective interaction of enantiomers with the DPP-IV active site.
Stereoselective Synthesis: Crafting the Correct Enantiomer
Given that only one enantiomer is therapeutically desirable, its synthesis in an optically pure form is paramount. Synthesizing a racemic mixture and then separating the enantiomers (a process called resolution) is often inefficient. Therefore, modern pharmaceutical chemistry relies on stereoselective synthesis, which creates the desired stereocenter from the outset.[9]
A plausible and efficient strategy for synthesizing enantiomerically pure 1-Cbz-3-cyanopyrrolidine involves starting from a readily available, optically pure precursor, such as a protected 4-hydroxyproline derivative.
Representative Protocol: Synthesis of (S)-1-Cbz-3-cyanopyrrolidine
This protocol is a representative pathway based on established chemical transformations for pyrrolidine derivatives.[9]
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve N-Cbz-(2S, 4R)-4-hydroxyproline in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C in an ice bath.
-
Add a tertiary amine base, such as triethylamine, to act as a proton scavenger.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise. The hydroxyl group is converted into a good leaving group (mesylate).
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup to isolate the mesylated intermediate.
Step 2: Nucleophilic Substitution with Cyanide
-
Dissolve the mesylated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a source of cyanide anion, such as sodium cyanide (NaCN).
-
Heat the reaction mixture to facilitate the Sₙ2 reaction. The cyanide nucleophile will displace the mesylate group. This reaction proceeds with an inversion of stereochemistry at the C4 carbon, converting the (4R)-hydroxyl precursor to a (4S)-cyano product (which corresponds to the desired 3S configuration in the final product nomenclature).
-
After the reaction is complete (monitored by TLC or LC-MS), perform an aqueous workup and purify the product by column chromatography to yield (S)-1-Cbz-3-cyanopyrrolidine.
Figure 2: Representative workflow for the stereoselective synthesis of (S)-1-Cbz-3-cyanopyrrolidine.
Analytical Methods for Enantiomeric Discrimination
The synthesis of a single enantiomer necessitates a robust analytical method to confirm its enantiomeric purity, typically expressed as enantiomeric excess (% ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[10]
A CSP creates a chiral environment within the HPLC column. As the racemic mixture passes through, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different stabilities, causing one enantiomer to be retained longer than the other, thus achieving separation.[11]
Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method to separate and quantify the (R) and (S) enantiomers of 1-Cbz-3-cyanopyrrolidine.
1. Column Selection (The Core of the Method):
-
Initial Choice: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD or Chiralcel® OD). These columns are known for their broad applicability.[12]
-
Rationale: These CSPs have helical polymer structures that create chiral grooves and binding sites, enabling separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
2. Mobile Phase Screening:
-
Normal Phase: Begin with a simple mobile phase of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol. Screen a range of compositions (e.g., 90:10, 80:20, 70:30 Hexane:Alcohol).
-
Polar Organic Mode: If normal phase fails or gives poor peak shape, switch to a polar organic mobile phase, such as 100% methanol or acetonitrile with a small amount of additive.
-
Additives: For basic compounds like pyrrolidines, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to prevent peak tailing by blocking active sites on the silica support.[12]
3. Method Optimization:
-
Flow Rate: Start with a standard flow rate of 1.0 mL/min for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time.
-
Temperature: Column temperature can affect selectivity. Analyze at ambient temperature initially, then explore temperatures between 15°C and 40°C to see if resolution improves.
-
Detection: Use a UV detector set to a wavelength where the Cbz-group absorbs strongly (e.g., ~254 nm).
4. Sample Preparation:
-
Dissolve a small amount of the racemic standard of 1-Cbz-3-cyanopyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Figure 3: A logical workflow for developing a chiral HPLC separation method.
Conclusion
The comparison between (R)- and (S)-1-Cbz-3-cyanopyrrolidine serves as a powerful illustration of a fundamental principle in pharmaceutical sciences: stereochemistry is a critical determinant of biological function. While these two molecules are identical in their basic physical properties, their interactions with a chiral biological target like the DPP-IV enzyme are expected to be profoundly different. This disparity necessitates the use of sophisticated stereoselective synthesis to produce the therapeutically active enantiomer and rigorous chiral analytical methods to ensure its purity. For researchers and drug development professionals, a deep understanding of these principles is not optional—it is essential for the creation of safer, more effective medicines.
References
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicsearchonline.org [clinicsearchonline.org]
- 5. Identification of dipeptidyl peptidase IV inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Analytical Methods for Assessing the Purity of (R)-1-Cbz-3-cyanopyrrolidine
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks like (R)-1-Cbz-3-cyanopyrrolidine is of paramount importance. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its enantiomeric and chemical purity is a critical step that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound, complete with supporting principles, experimental insights, and detailed methodologies.
The presence of the undesired (S)-enantiomer or other process-related impurities can lead to altered pharmacological activity, increased toxicity, or reduced efficacy. Therefore, robust and validated analytical methods are essential for quality control throughout the development and manufacturing processes.[2] This document will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for this purpose.
The Analytical Gauntlet: Choosing the Right Tool for Purity Assessment
The selection of an appropriate analytical method is contingent on several factors, including the specific purity aspect being assessed (enantiomeric vs. chemical), required sensitivity, sample throughput, and the availability of instrumentation. The following sections delve into the core principles, strengths, and weaknesses of each technique as they apply to this compound.
Workflow for Analytical Method Selection
The decision-making process for selecting the optimal analytical technique can be visualized as follows:
Caption: A decision-making workflow for selecting the appropriate analytical method for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers in the pharmaceutical industry.[2][3] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]
Principle of Chiral Recognition: For a successful chiral separation, there must be at least a three-point interaction between the analyte and the CSP. In the case of this compound, these interactions can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, facilitated by the carbamate, nitrile, and pyrrolidine functionalities.
Advantages:
-
High Resolution: Capable of baseline separating enantiomers, allowing for accurate quantification of even trace amounts of the undesired enantiomer.[5]
-
Versatility: A wide variety of CSPs are commercially available, increasing the likelihood of finding a suitable column for the separation.[4]
-
Established Methodology: HPLC is a well-understood and robust technique with extensive regulatory acceptance.[6]
Limitations:
-
Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.
-
Cost: Chiral columns can be expensive.
Comparative Table of Chiral HPLC Methods
| Parameter | Method 1: Normal Phase | Method 2: Polar Organic Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IC) | Polysaccharide-based (e.g., CHIRALPAK® IG-3) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Diethylamine (e.g., 90:10:0.1, v/v/v) | Methanol / Acetonitrile / Water with additive (e.g., formic acid) |
| Typical Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 215 nm (due to Cbz group) | UV at 215 nm |
| Pros | Often provides excellent resolution for Cbz-protected compounds. | Can offer faster analysis times and uses more environmentally friendly solvents.[5] |
| Cons | Uses less polar, more hazardous solvents. | May require additives to achieve optimal peak shape and resolution. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.[5]
-
Column: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm).[7]
-
Mobile Phase: Prepare a mobile phase of n-Hexane:Isopropyl Alcohol:Diethylamine (950:50:1, v/v/v).[7] Degas the mobile phase prior to use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain column temperature at 25°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram at a wavelength of 215 nm.
-
The (R)- and (S)-enantiomers will elute at different retention times.
-
-
Quantification:
-
The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
-
Rationale for Choices: The use of a polysaccharide-based CSP like CHIRALPAK® IC-3 is a common starting point for chiral separations of compounds with aromatic and hydrogen-bonding groups.[7] The addition of a small amount of an amine modifier like diethylamine to the normal phase mobile phase is often necessary to improve the peak shape of basic compounds like pyrrolidines by minimizing interactions with residual silanols on the silica support.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For a compound like this compound, which is not inherently volatile, a derivatization step is typically required to increase its volatility and thermal stability.[9]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for confident identification of impurities.
-
Excellent for Volatile Impurities: Ideal for detecting and quantifying residual solvents or volatile by-products from the synthesis.
Limitations:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation, which can be a source of error and may not be straightforward.[10]
-
Thermal Degradation: The high temperatures used in the GC inlet and column can potentially cause degradation of the analyte, even after derivatization.
-
Chiral Analysis is Indirect: To separate enantiomers by GC, they must first be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
Experimental Protocol: GC-MS with Derivatization for Impurity Profiling
-
Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl derivative of any potential hydroxyl or amine impurities.
-
-
GC-MS System and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: 1 µL split injection (e.g., 20:1 split ratio).
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
-
Quantify impurities using the area percent method or by creating a calibration curve with certified reference standards.
-
Rationale for Choices: Silylation is a common and effective derivatization technique for a wide range of functional groups, making it suitable for a general impurity screen.[9] A standard non-polar column like a DB-5ms provides good separation for a wide range of compounds based on their boiling points.
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Absolute Purity
Quantitative NMR (qNMR) is an inherently quantitative technique that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[13][14] The integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]
Principle: By comparing the integral of a specific, non-overlapping proton signal from the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be calculated.[16] For enantiomeric purity, a chiral solvating agent (CSA) is added to induce a chemical shift difference between the enantiomers, allowing for their separate integration.[17][18]
Advantages:
-
Absolute Quantification: Provides a direct measure of purity (w/w %) without needing a specific reference standard for the analyte.[15]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte and any impurities present in the same experiment.
-
Rapid Enantiomeric Excess Determination: Using a CSA can be a very fast method to determine e.e. without chromatographic separation.[19]
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR has lower sensitivity, making it less suitable for detecting trace-level impurities (typically below 0.1%).[14]
-
Signal Overlap: Severe peak overlap can make accurate integration challenging.
-
Cost and Complexity: High-field NMR spectrometers are expensive and require specialized expertise to operate.
Experimental Protocol: qNMR for Absolute Purity and Enantiomeric Excess
-
Sample Preparation:
-
Accurately weigh about 15 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Accurately weigh about 20 mg of the this compound sample into the same vial.
-
To determine enantiomeric excess, add a molar equivalent of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol).[18]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Parameters: Ensure complete relaxation of all protons by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A 30° pulse angle is often used.[18]
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., a proton on the Cbz group) and a well-resolved signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
If a CSA was used, integrate the now-separated signals for the (R)- and (S)-enantiomers.
-
Calculate the absolute purity using the following equation:[14]
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Puritystd = Purity of the internal standard
-
-
Rationale for Choices: Maleic acid is a good internal standard as it is non-volatile, stable, and has sharp singlet peaks in a relatively uncongested region of the spectrum.[13] DMSO-d6 is a suitable solvent as it can dissolve a wide range of organic compounds. The use of a chiral solvating agent like BINOL is a well-established method for inducing diastereomeric interactions that result in observable chemical shift differences between enantiomers in the NMR spectrum.[18]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical method can provide a complete picture of the purity of this compound. A comprehensive quality control strategy should employ an integrated approach, leveraging the strengths of each technique.
-
Chiral HPLC should be considered the primary method for determining enantiomeric purity due to its high resolution and established validation protocols.[2][20]
-
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
-
qNMR serves as a powerful orthogonal method for providing an absolute purity value and can be a rapid screening tool for enantiomeric excess, corroborating the findings from chromatographic methods.[13][21]
By understanding the principles, advantages, and practical considerations of each of these analytical methods, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate techniques to ensure the quality and purity of this compound, thereby safeguarding the integrity of the subsequent drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jocpr.com [jocpr.com]
- 8. GC-MS analysis, molecular docking, and pharmacokinetic studies on Dalbergia sissoo barks extracts for compounds with anti-diabetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enovatia.com [enovatia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-1-Cbz-3-cyanopyrrolidine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (R)-1-Cbz-3-cyanopyrrolidine. As a Senior Application Scientist, my objective is to equip you, my fellow researchers and drug development professionals, with the necessary information to manage this chemical's waste stream safely, compliantly, and with a clear understanding of the chemical principles behind each step. The protocol's design is dictated by the compound's structure, specifically the presence of a cyanide moiety, which classifies it as a highly toxic substance requiring specialized disposal procedures.
Core Directive: Hazard Profile and Safety Principles
The primary driver for the stringent disposal protocols for this compound is its cyanide functional group . Cyanide salts and related organic nitriles are acutely toxic.[1][2] The most significant and immediate danger is the potential for the generation of highly toxic and flammable hydrogen cyanide (HCN) gas if the waste comes into contact with acids.[2][3][4] Therefore, the foundational principle of this entire procedure is strict segregation of all cyanide-containing waste from acidic materials and all other waste streams.[5][6]
Due to its high acute toxicity, waste derived from this compound is often categorized as a P-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3] This designation carries specific regulatory requirements, including the mandate that even empty containers that once held the material must be treated as hazardous waste.[1]
Essential Preparations: PPE and Engineering Controls
Prior to handling this compound or its waste, it is mandatory to operate within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[2][4] This is not merely a recommendation but a critical control to prevent exposure via inhalation, ingestion, or skin contact.[2]
| Control Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To contain and exhaust any potential vapors or dust, especially in the event of an accidental reaction that could release HCN gas.[4] |
| Eye/Face Protection | Safety goggles and a face shield | Provides maximum protection against splashes of solutions or accidental dispersal of solid powder.[1][2] |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves | Ensures a robust barrier against skin absorption. The outer glove should be removed and disposed of as hazardous waste upon completion of work.[1][2] |
| Body Protection | Flame-retardant laboratory coat and proper attire (long pants, closed-toe shoes) | Protects skin from contact and minimizes the risk of contamination.[1][4] |
Operational Protocol: Waste Segregation & Containerization
Proper segregation is the cornerstone of safe cyanide waste management.[5][6] All waste streams containing this compound must be collected separately from other chemical waste.
Step-by-Step Waste Collection:
-
Obtain Designated Containers: Contact your institution's Environmental Health & Safety (EH&S) department to procure waste containers specifically designated for cyanide waste. These containers should be clearly marked.[7]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated, liquid-tight container for cyanide waste.[5]
-
Crucially, never mix acidic waste with this stream.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with cyanide must be collected in a separate, puncture-proof sharps container specifically labeled for cyanide waste.[1]
-
-
Empty Container Disposal:
-
The original container of this compound, even when "empty," must be treated as hazardous waste.[1] Do not rinse it out. Seal the container and place it in the designated solid cyanide waste accumulation area.
-
Spill Management and Decontamination
Accidents can happen, and preparedness is key. The response protocol differs significantly based on the scale of the spill.
Routine Surface & Glassware Decontamination:
This procedure is for cleaning workspaces and glassware after use and should only be performed inside a chemical fume hood.[7] The principle is to oxidize the toxic cyanide (-CN) to the far less toxic cyanate (-OCN) using an alkaline bleach solution.
-
Initial Rinse: First, rinse the contaminated surface or glassware with a pH 10 buffer solution or a dilute sodium hydroxide solution (0.1 to 1 M).[5][7] Collect this rinse as hazardous cyanide liquid waste.
-
Oxidation Step: Next, carefully rinse the item with a freshly prepared 10% bleach solution that has been adjusted to a pH of 10 or higher.[5]
-
Causality: Maintaining a pH above 10 is critical. If the pH drops below this level, the reaction can generate highly toxic cyanogen chloride (CNCl) gas.[5]
-
-
Final Disposal: Collect all decontamination rinsate as hazardous liquid waste.
-
Final Cleaning: After decontamination, glassware can be washed with soap and water.
Emergency Spill Protocol:
| Spill Size & Location | Procedure |
| Small Spill (<100 mg / <50 mL) within a Fume Hood | 1. Alert colleagues in the immediate area. 2. Wearing full PPE, cover the spill with a chemical absorbent pad or other inert absorbent material.[3] 3. Carefully collect all contaminated absorbent material using non-sparking tools. 4. Place all cleanup materials into a heavy-duty plastic bag or a designated solid cyanide waste container.[5] Seal and label it as hazardous waste. 5. Decontaminate the spill area using the alkaline bleach procedure described above. |
| Large Spill or Any Spill Outside of a Fume Hood | 1. EVACUATE IMMEDIATELY. Alert all personnel in the laboratory and adjacent areas.[5][7] 2. If safe to do so, close the laboratory door to contain any potential HCN gas. Prevent re-entry. 3. Call your institution's emergency number (e.g., 911 from a campus phone) and contact EH&S.[5] 4. Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders. |
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from work with this compound. Following this workflow ensures that each waste type is handled correctly from the point of generation to its final collection.
Caption: Decision workflow for handling this compound waste.
Final Disposal Procedure
-
Container Labeling: Once a waste container is full, ensure it is securely sealed. Attach a completed hazardous waste tag provided by your institution's EH&S department. The tag must clearly state the full chemical name, "this compound," and list any other components (e.g., solvents in liquid waste). Check the "Toxic" hazard box.[2]
-
Storage: Store the sealed and labeled container in your laboratory's designated Hazardous Waste Satellite Accumulation Area (SAA). This area must be secure and away from incompatible materials, especially acids.[6]
-
Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from EH&S.[7] Do not allow hazardous waste to accumulate in the lab beyond regulatory time or volume limits.
By adhering to these scientifically grounded and safety-first procedures, you contribute to a secure research environment for yourself and your colleagues, ensuring that the valuable work of drug discovery does not come at the cost of safety or environmental compliance.
References
- 1. uthsc.edu [uthsc.edu]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. geneseo.edu [geneseo.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
